molecular formula C9H7ClF3NO B1580719 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 3792-04-9

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1580719
CAS No.: 3792-04-9
M. Wt: 237.6 g/mol
InChI Key: GCSXEMRXTRHXIS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C9H7ClF3NO and its molecular weight is 237.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSXEMRXTRHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353222
Record name 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3792-04-9
Record name 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-ORTHO-ACETOTOLUIDIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

High-Purity Synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol

Executive Summary

This technical guide outlines the optimized synthesis protocol for 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (Target Molecule). This compound belongs to the class of


-chloroacetanilides, frequently utilized as electrophilic "warheads" in covalent drug discovery or as alkylating intermediates for synthesizing heterocycles (e.g., piperazinyl derivatives).

Key Technical Challenge: The synthesis involves the acylation of 2-(trifluoromethyl)aniline . The ortho-trifluoromethyl (


) group presents two distinct challenges:
  • Electronic Deactivation: The strong inductive electron-withdrawing effect (

    
    ) reduces the nucleophilicity of the amine nitrogen.
    
  • Steric Hindrance: The bulky

    
     group at the ortho position creates steric strain during the formation of the tetrahedral intermediate.
    

Consequently, this protocol utilizes a nucleophilic acyl substitution driven by a non-nucleophilic base scavenger to ensure complete conversion and high purity.

Retrosynthetic Analysis & Mechanism

The strategic disconnection is at the amide bond (


). The forward synthesis utilizes the high reactivity of the acid chloride to overcome the poor nucleophilicity of the fluorinated aniline.
Reaction Mechanism (Graphviz)[1]

The reaction proceeds via an addition-elimination pathway (Schotten-Baumann conditions).[1]

ReactionMechanism Reactants 2-CF3-Aniline + Chloroacetyl Chloride TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack BaseStep Base (TEA) Scavenges HCl TS->BaseStep Elimination of Cl- Product 2-chloro-N-[2-(trifluoromethyl) phenyl]acetamide BaseStep->Product Deprotonation

Figure 1: Mechanistic pathway for the acylation of electron-deficient anilines.

Critical Process Parameters (CPPs) & Safety

Safety Matrix
ReagentHazard ClassCritical Precaution
Chloroacetyl Chloride Lachrymator , Corrosive, ToxicHandle ONLY in a fume hood.[1] Double-glove (Nitrile/Laminate).[1]
2-(Trifluoromethyl)aniline Acute Tox, IrritantAvoid inhalation.[1] Long-term aquatic hazard.[1]
Dichloromethane (DCM) Carcinogen (Suspected)Use volatile organic solvent safety protocols.[1]
Stoichiometry & Reagents
ComponentRoleEquiv.[1]Notes
2-(Trifluoromethyl)aniline Limiting Reagent1.0Purity >98% recommended.[1]
Chloroacetyl Chloride Electrophile1.1 - 1.2Slight excess drives reaction to completion.[1]
Triethylamine (TEA) Base Scavenger1.2 - 1.5Must neutralize HCl to prevent amine salt formation.[1]
DCM (Anhydrous) Solvent[0.2 M]Concentration affects kinetics; 0.2M is optimal.[1]

Detailed Experimental Protocol

Methodology: Solution-phase synthesis under inert atmosphere (


).
Step-by-Step Procedure
  • Setup:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add 2-(trifluoromethyl)aniline (10.0 mmol, 1.61 g) and anhydrous DCM (50 mL).

  • Base Addition:

    • Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) via syringe.

    • Cool the mixture to

      
        using an ice-water bath.
      
    • Expert Note: Cooling is critical. Although the aniline is deactivated, the reaction with acid chloride is exothermic. Uncontrolled heat can lead to bis-acylation or polymerization of the chloro-linker.[1]

  • Electrophile Addition:

    • Dilute Chloroacetyl chloride (11.0 mmol, 0.88 mL) in 5 mL of dry DCM.

    • Add dropwise to the reaction mixture over 15–20 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately.

  • Reaction Phase:

    • Allow the reaction to warm to Room Temperature (20–25°C) naturally.

    • Stir for 3–5 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 80:20). The aniline spot (lower

      
      , UV active) should disappear. If starting material remains after 5 hours, reflux gently (
      
      
      
      ) for 1 hour.
  • Workup (Quench & Extraction):

    • Quench with Water (30 mL).

    • Transfer to a separatory funnel.

    • Wash 1: 1M HCl (30 mL). Crucial Step: This removes unreacted aniline.

    • Wash 2: Saturated

      
        (30 mL). Removes excess acid/acid chloride.
      
    • Wash 3: Brine (saturated NaCl).

    • Dry organic layer over anhydrous

      
        or 
      
      
      
      .
    • Filter and concentrate in vacuo to yield the crude solid.

Purification[1]
  • Recrystallization: The crude solid is typically off-white.[1] Recrystallize from hot Ethanol/Water (1:1) or Hexane/Ethyl Acetate .

  • Yield Expectation: 85–92%.

Workflow Visualization

SynthesisWorkflow Setup Setup: Inert Atmosphere Dissolve Aniline + TEA in DCM Cooling Cool to 0°C Setup->Cooling Addition Dropwise Addition: Chloroacetyl Chloride Cooling->Addition Reaction Reaction: Warm to RT Stir 3-5 Hours Addition->Reaction Check TLC Check: Aniline Consumed? Reaction->Check Check->Reaction No (Heat to 40°C) Workup Workup: 1. 1M HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) Check->Workup Yes Purify Recrystallization (EtOH/H2O) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification.

Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed.

NMR Expectations ( , 400 MHz)
  • 
     NMR: 
    
    • 
       8.50 (br s, 1H, NH ).
      
    • 
       8.20 (d, 1H, Ar-H ortho to NH). Shifted downfield due to amide anisotropy and 
      
      
      
      .
    • 
       7.65 (d, 1H, Ar-H ortho to 
      
      
      
      ).
    • 
       7.55 (t, 1H, Ar-H ).
      
    • 
       7.30 (t, 1H, Ar-H ).
      
    • 
       4.25 (s, 2H, 
      
      
      
      -Cl
      ). Diagnostic Singlet.
  • 
     NMR: 
    
    • Single peak around ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       -60 to -63 ppm (referenced to 
      
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass:

    
     (approx).
    
  • Isotope Pattern: Distinctive 3:1 ratio for

    
     / 
    
    
    
    isotopes (M and M+2 peaks).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Incomplete reaction due to steric hindrance of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.
Increase reaction time or heat to reflux (

). Use a stronger catalyst like DMAP (5 mol%).
Impurity: Aniline Inefficient acid wash.[1]Ensure the first wash is with 1M HCl and the pH of the aqueous layer is < 2.
Impurity: Hydrolysis Wet solvent or reagents.[1]Use anhydrous DCM.[1] Ensure chloroacetyl chloride is clear (not yellow/fuming excessively).

References

  • BenchChem. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736744, 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide. (Used for physical property correlation of isomers). Retrieved from [3]

  • Mishra, D., et al. (2017).[4] Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. Retrieved from

  • Katke, S.A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. Retrieved from [1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide, a halogenated aromatic amide of significant interest in medicinal chemistry and materials science. This document, structured with the senior application scientist in mind, moves beyond a simple recitation of data to offer insights into the causality behind these properties and their implications for research and development. The guide synthesizes available data on the compound's structure, solubility, lipophilicity, and other key descriptors, while also outlining the methodologies for their determination. Where experimental data for the target compound is not publicly available, this guide provides data for structurally related isomers and discusses the expected impact of the specific substitution pattern.

Introduction: The Significance of this compound

This compound belongs to the class of α-haloacetamides, a versatile scaffold in organic synthesis. The presence of both a reactive chloroacetyl group and a trifluoromethyl-substituted phenyl ring imparts a unique combination of chemical reactivity and physical properties. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Consequently, this compound and its analogues are valuable intermediates in the synthesis of pharmaceuticals, particularly as building blocks for anti-inflammatory and analgesic agents.[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, designing formulation strategies, and predicting its behavior in biological systems.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. The key identifiers and fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 3792-04-9LookChem
Molecular Formula C₉H₇ClF₃NOLookChem
Molecular Weight 237.61 g/mol LookChem

Note: While a CAS number has been assigned, publicly available, experimentally verified data for this specific isomer remains scarce. Data for related isomers is presented for comparative purposes where direct data is unavailable.

Key Physicochemical Parameters

The following sections delve into the critical physicochemical properties that govern the behavior of this compound in various applications.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For crystalline solids, a sharp melting point range is indicative of high purity. While no experimental melting point for the ortho isomer (CAS 3792-04-9) is readily available in the literature, data for related isomers provides a valuable reference:

  • 2-chloro-N-[2-(phenylamino)phenyl]-acetamide: 112-113 °C[2]

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide: 150-151 °C

The presence of the trifluoromethyl group is expected to influence the crystal packing and intermolecular interactions, leading to a distinct melting point for the title compound.

Experimental Protocol: Capillary Melting Point Determination

The melting point of a synthesized batch of this compound can be reliably determined using the capillary method.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility

Solubility is a critical parameter for drug delivery and formulation, as well as for designing reaction and purification conditions. The solubility of this compound is expected to be low in water due to the presence of the aromatic ring and the trifluoromethyl group. It is anticipated to be soluble in common organic solvents.

For the related isomer, N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide , an experimental aqueous solubility of 23.1 µg/mL at pH 7.4 has been reported.

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid prep2 Add to known volume of solvent (e.g., water, buffer) prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow equilibrium to be reached (e.g., 24-48h) equil1->equil2 analysis1 Filter or centrifuge to remove undissolved solid equil2->analysis1 analysis2 Quantify concentration in the supernatant (e.g., HPLC-UV) analysis1->analysis2

Caption: Workflow for determining the thermodynamic solubility of a compound.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. A higher LogP value indicates greater lipid solubility.

While no experimental LogP is available for this compound, computational models predict a value in the range of 2.5 to 3.5. For the isomeric compound 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide , a computed XLogP3 value of 3.2 is reported.

Conceptual Framework: Lipophilicity and Molecular Structure

G compound This compound + Phenyl Ring + Trifluoromethyl Group - Amide Group - Chloro Group lipophilicity Lipophilicity (LogP) High LogP compound->lipophilicity Dominant Contribution hydrophilicity Hydrophilicity Low LogP compound->hydrophilicity Minor Contribution

Caption: Factors influencing the lipophilicity of the target compound.

Synthesis and Characterization

The synthesis of this compound typically proceeds via the acylation of 2-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme

G reactant1 2-(Trifluoromethyl)aniline product This compound reactant1->product reactant2 Chloroacetyl Chloride reactant2->product reagent Base (e.g., Triethylamine, Pyridine) reagent->product solvent Solvent (e.g., Dichloromethane, THF) solvent->product

Caption: General reaction for the synthesis of this compound.

A typical experimental procedure would involve dissolving 2-(trifluoromethyl)aniline and a base in an appropriate anhydrous solvent, followed by the slow addition of chloroacetyl chloride at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any unreacted starting materials. The product is then isolated by evaporation of the solvent and can be further purified by recrystallization or column chromatography.

Conclusion and Future Directions

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has synthesized the available information on its core physicochemical properties and provided a framework for their experimental determination. A critical gap in the current knowledge is the lack of comprehensive, publicly available experimental data for this specific isomer. Future work should focus on the synthesis and thorough characterization of this compound to establish a reliable dataset for its melting point, solubility, LogP, and pKa. Such data will be invaluable for researchers utilizing this compound in drug discovery and materials science, enabling more precise modeling, formulation, and application.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2023, August 22). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Mechanistic Intricacies of a Reactive Moiety

For researchers, scientists, and drug development professionals, understanding the fundamental mechanism of action of a compound is paramount to its successful translation into a therapeutic agent. This guide provides an in-depth technical exploration of the core mechanism of action of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide, a compound situated at the intersection of reactive electrophilic chemistry and targeted therapeutic intervention. While its primary role has been documented as a key intermediate in the synthesis of anti-inflammatory and analgesic agents, its intrinsic bioactivity warrants a detailed mechanistic investigation.[1] This document will deconstruct the molecular behavior of this compound, proposing a primary mechanism centered on covalent inhibition, and will further explore a secondary pathway involving the induction of oxidative stress. The experimental protocols and validation systems detailed herein are designed to provide a robust framework for investigating and confirming these proposed mechanisms.

Section 1: Deconstructing the Molecule: Structural Features and Inherent Reactivity

The pharmacological potential of this compound is intrinsically linked to its unique structural components: the chloroacetamide "warhead" and the trifluoromethylphenyl "targeting" moiety.

  • The Chloroacetamide Group: An Electrophilic Driver of Irreversible Inhibition

    The chloroacetamide functional group is a well-documented electrophilic moiety that can readily react with nucleophilic residues in proteins.[2] This reactivity is the cornerstone of its proposed mechanism of action, positioning it as a potent covalent inhibitor. The primary targets for this electrophilic attack are the sulfhydryl groups of cysteine residues, which are strong nucleophiles at physiological pH. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the irreversible inactivation of the target protein.

  • The 2-(Trifluoromethyl)phenyl Group: A Modulator of Specificity and Potency

    The trifluoromethyl (-CF₃) group is a prevalent feature in modern medicinal chemistry, valued for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] Its strong electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially modulating the reactivity of the chloroacetamide group. Furthermore, the trifluoromethylphenyl moiety plays a crucial role in the non-covalent interactions that guide the compound to the binding site of its target protein, thereby conferring specificity.[3][4] The strategic placement of the -CF₃ group at the ortho position of the phenyl ring can also induce specific conformational preferences that may be critical for optimal binding.

Section 2: The Primary Postulated Mechanism: Covalent Inhibition of Inflammatory and Nociceptive Pathways

Given its documented use as a precursor for anti-inflammatory and analgesic drugs, the most plausible primary mechanism of action for this compound is the covalent inhibition of a key enzyme involved in inflammation and pain signaling pathways. While the precise target remains to be definitively elucidated, several protein classes represent highly probable candidates.

Potential Molecular Targets
  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7][8] While most NSAIDs are reversible inhibitors, the concept of covalent inhibition of COX enzymes is established, with aspirin being a classic example of an irreversible inhibitor that acetylates a serine residue. Although less common, the potential for a chloroacetamide to target a cysteine residue within or near the active site of a COX enzyme should be considered.

  • Kinases in Inflammatory Signaling: Numerous kinases play pivotal roles in propagating inflammatory signals (e.g., MAP kinases, IKK). Many of these kinases possess cysteine residues in or near their ATP-binding pockets, making them susceptible to covalent inhibition.

  • Proteases in the Inflammatory Cascade: Cysteine proteases, such as caspases and cathepsins, are intimately involved in inflammation and apoptosis. The reactive chloroacetamide moiety is an ideal "warhead" for targeting the active site cysteine of these enzymes.

Visualizing the Covalent Inhibition Pathway

The following diagram illustrates the proposed mechanism of covalent inhibition.

G cluster_0 Initial Non-Covalent Binding cluster_1 Covalent Bond Formation (SN2) cluster_2 Downstream Cellular Effects Compound 2-chloro-N-[2-(trifluoromethyl) phenyl]acetamide BindingSite Binding Site (with Cysteine residue) Compound->BindingSite Reversible Binding (H-bonds, van der Waals) Target Target Protein (e.g., COX, Kinase, Protease) CovalentComplex Irreversible Covalent Complex (Thioether Bond) BindingSite->CovalentComplex Nucleophilic Attack by Cysteine Chloride Chloride Ion (Leaving Group) Inhibition Enzyme Inhibition CovalentComplex->Inhibition PathwayBlock Blockade of Inflammatory/ Pain Pathway Inhibition->PathwayBlock CellularResponse Reduced Pro-inflammatory Mediators (e.g., Prostaglandins) PathwayBlock->CellularResponse

Caption: Proposed mechanism of covalent inhibition by this compound.

Section 3: A Secondary Putative Mechanism: Induction of Oxidative Stress

An alternative or potentially complementary mechanism of action for chloroacetamide derivatives is the induction of oxidative stress. This can occur through the depletion of endogenous antioxidants, most notably glutathione (GSH), and the subsequent increase in reactive oxygen species (ROS).

Glutathione Depletion and ROS Accumulation

Glutathione is a critical intracellular antioxidant that contains a nucleophilic thiol group. The electrophilic chloroacetamide can react with and deplete the cellular pool of GSH. This reduction in antioxidant capacity can lead to an accumulation of ROS, which are natural byproducts of cellular metabolism. Excessive ROS can damage cellular components, including lipids, proteins, and DNA, and can also modulate signaling pathways involved in inflammation.[9][10]

Visualizing the Oxidative Stress Pathway

The following diagram illustrates the proposed oxidative stress-mediated mechanism.

G Compound 2-chloro-N-[2-(trifluoromethyl) phenyl]acetamide Depletion GSH Depletion Compound->Depletion GSH Glutathione (GSH) GSH->Depletion Accumulation ROS Accumulation Depletion->Accumulation ROS Reactive Oxygen Species (ROS) ROS->Accumulation Stress Oxidative Stress Accumulation->Stress Inflammation Modulation of Inflammatory Signaling Stress->Inflammation Apoptosis Cellular Damage & Apoptosis Stress->Apoptosis

Caption: Proposed mechanism of oxidative stress induction by this compound.

Section 4: Experimental Validation: A Framework for Mechanistic Elucidation

A robust and multi-faceted experimental approach is required to validate the proposed mechanisms of action. This section outlines a series of self-validating protocols designed to provide conclusive evidence.

Confirming Covalent Inhibition

Objective: To demonstrate that this compound forms a covalent bond with its target protein.

Assay Methodology Expected Outcome
Mass Spectrometry (MS)-based Assay 1. Incubate the purified target protein with the compound. 2. Analyze the protein-compound mixture using LC-MS to detect a mass shift corresponding to the adduction of the compound.An increase in the protein's mass equivalent to the molecular weight of the compound minus the mass of the leaving group (chlorine).
Glutathione (GSH) Reactivity Assay 1. Monitor the reaction of the compound with GSH in real-time using a spectrophotometric or fluorometric method.A time-dependent decrease in free GSH, indicating a reaction with the chloroacetamide.
Washout Experiments 1. Treat cells expressing the target protein with the compound. 2. Wash the cells to remove unbound compound. 3. Measure the activity of the target protein over time.Sustained inhibition of the target protein's activity after washout, indicative of irreversible binding.
LC-MS/MS Peptide Mapping 1. Covalently label the target protein with the compound. 2. Digest the protein into peptides using a protease (e.g., trypsin). 3. Analyze the peptide fragments by LC-MS/MS to identify the specific peptide and amino acid residue that has been modified.Identification of a peptide with a mass shift corresponding to the compound and pinpointing the modified cysteine residue.
Elucidating Anti-inflammatory and Analgesic Effects

Objective: To demonstrate that the compound exhibits anti-inflammatory and analgesic properties in cellular and in vivo models.

Assay Methodology Expected Outcome
In Vitro Anti-inflammatory Assays 1. Use cell lines (e.g., macrophages) stimulated with an inflammatory agent (e.g., LPS). 2. Treat the cells with the compound. 3. Measure the production of pro-inflammatory mediators (e.g., prostaglandins, cytokines) using ELISA or qPCR.A dose-dependent reduction in the production of pro-inflammatory mediators.
In Vivo Models of Inflammation 1. Induce inflammation in animal models (e.g., carrageenan-induced paw edema in rodents). 2. Administer the compound. 3. Measure the inflammatory response (e.g., paw volume, inflammatory cell infiltration).A significant reduction in the inflammatory response compared to vehicle-treated controls.
In Vivo Models of Analgesia 1. Use animal models of pain (e.g., hot plate test, acetic acid-induced writhing test). 2. Administer the compound. 3. Measure the pain response (e.g., latency to response, number of writhes).A significant increase in pain threshold or a reduction in pain behaviors.
Investigating the Role of Oxidative Stress

Objective: To determine if the compound induces oxidative stress and if this contributes to its biological activity.

Assay Methodology Expected Outcome
Cellular ROS Detection 1. Treat cells with the compound. 2. Use a fluorescent probe (e.g., DCFDA) that reacts with ROS. 3. Measure the fluorescence intensity using a plate reader or flow cytometry.A dose-dependent increase in intracellular ROS levels.
GSH/GSSG Ratio Assay 1. Treat cells with the compound. 2. Lyse the cells and measure the levels of reduced (GSH) and oxidized (GSSG) glutathione.A decrease in the GSH/GSSG ratio, indicating oxidative stress.
Rescue Experiments with Antioxidants 1. Co-treat cells with the compound and an antioxidant (e.g., N-acetylcysteine). 2. Measure the biological endpoint of interest (e.g., cell viability, inflammatory response).Attenuation of the compound's biological effects in the presence of an antioxidant.

Section 5: Synthesis and Conclusion

The dual-faceted nature of this compound, with its reactive chloroacetamide "warhead" and specificity-enhancing trifluoromethylphenyl "targeting" moiety, strongly suggests a mechanism of action rooted in covalent inhibition. The most probable targets are key enzymes within inflammatory and nociceptive pathways, leading to the compound's observed utility as a precursor for anti-inflammatory and analgesic drugs. The induction of oxidative stress represents a plausible secondary or contributing mechanism.

The experimental framework provided in this guide offers a comprehensive and self-validating approach to rigorously test these hypotheses. By systematically applying these protocols, researchers can definitively elucidate the molecular mechanisms underpinning the bioactivity of this intriguing compound, thereby paving the way for its potential development as a targeted therapeutic agent. The insights gained from such studies will not only be crucial for the future of this specific molecule but will also contribute to the broader understanding of covalent inhibitors and their role in modern drug discovery.

References

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • Gara, M., & Al-Tel, T. H. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009. [Link]

  • StatPearls. (n.d.). COX Inhibitors. NCBI Bookshelf. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • PubMed. (2019, April 1). Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Derivatives as Prospective Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2015). The Scientific World Journal, 2015, 890714. [Link]

  • PubMed. (2012, April). Synthesis and analgesic activity of some acetamide derivatives. Retrieved from [Link]

  • The Pathogenesis of Oxidative Stress-Induced Chloasma and Its Therapeutic Implications. (2025). International Journal of Molecular Sciences, 26(8), 4349. [Link]

  • PubMed. (2022, June). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Retrieved from [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • PubMed. (n.d.). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

  • ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • MDPI. (n.d.). Macrophage Inhibitory Factor in Myocardial Oxidative Stress and Inflammation During Thioacetamide-Induced Liver Fibrosis: Modulation by Betaine. Retrieved from [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • World Anti Doping Agency. (2019, June 1). The Prohibited List. Retrieved from [Link]

  • JACS Au. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. Retrieved from [Link]

  • IMR Press. (2023, June 25). The Role of Oxidative Stress in the Induction and Development of Psoriasis. Retrieved from [Link]

  • Galaxy Publication. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from [Link]

  • PMC. (2022, June 1). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]

  • YouTube. (2021, December 16). Emerging strategies in covalent inhibition. Retrieved from [Link]

Sources

The Pharmacophore of 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide: From Herbicidal Warhead to Covalent Fragment

[1]

Executive Summary

This technical guide analyzes the biological activity and chemical utility of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide .[1] While often categorized as a synthetic intermediate, this molecule represents a potent "minimal pharmacophore" containing two critical functional domains: a chloroacetamide electrophile (the "warhead") and an ortho-trifluoromethyl phenyl ring (the lipophilic recognition motif).

Its biological activity spans two distinct fields:[1][2]

  • Agrochemicals: As a structural analog to Class 15 herbicides (e.g., Flufenacet), acting as a Very Long Chain Fatty Acid (VLCFA) elongase inhibitor.[1]

  • Medicinal Chemistry: As a covalent fragment used to target non-catalytic cysteine residues in kinases and proteases, leveraging the

    
     alkylation mechanism.[1]
    

Structural Activity Relationship (SAR)[1]

The molecule's efficacy is dictated by the interplay between its reactive core and its steric shielding.

Structural DomainChemical FunctionBiological Consequence

-Chloroacetamide
Electrophilic Warhead Provides the site for nucleophilic attack (alkylation).[1] The chlorine is a good leaving group, facilitating covalent bond formation with thiols (Cysteine).

(Ortho-Trifluoromethyl)
Lipophilic Shield The

group increases lipophilicity (

), aiding membrane permeability.[1] Crucially, its ortho position creates steric hindrance that protects the amide bond from rapid enzymatic hydrolysis, extending half-life.
Amide Linker H-Bond Scaffold Facilitates orientation within the binding pocket via hydrogen bonding with backbone carbonyls or amines of the target protein.

Mechanism of Action 1: Covalent Cysteine Modification

Context: Medicinal Chemistry & Drug Discovery

The primary mode of action for this derivative in a pharmaceutical context is irreversible covalent inhibition . The highly reactive

The Reaction Pathway

This is a classic bimolecular nucleophilic substitution (

1

GCysTarget Protein(Cysteine Thiolate -S⁻)TransitionTransition State[S...C...Cl]‡Cys->TransitionNucleophilic AttackWarheadInhibitor(α-Chloroacetamide)Warhead->TransitionProductCovalent Adduct(Thioether Bond)Transition->ProductIrreversible AlkylationLeavingLeaving Group(Cl⁻)Transition->Leaving

Figure 1: The

1

Therapeutic Relevance: This mechanism is currently exploited in Targeted Covalent Inhibitors (TCIs) .[1] The this compound scaffold is often used in "fragment-based drug discovery" (FBDD) to screen for "cryptic" cysteine pockets on protein surfaces (e.g., KRAS G12C or specific kinases).[1]

Mechanism of Action 2: VLCFA Elongase Inhibition

Context: Agrochemicals (Herbicides)[1][3]

This molecule belongs to the chemical class of Chloroacetanilides (Group 15 Herbicides).

  • Target Enzyme: Very Long Chain Fatty Acid (VLCFA) Elongase (specifically the condensing enzymes like KCS -

    
    -ketoacyl-CoA synthase).[1]
    
  • Physiological Effect: Inhibition prevents the biosynthesis of fatty acids longer than C18. These lipids are essential for:

    • Cuticular Waxes: Loss leads to desiccation.[1]

    • Cell Division: VLCFAs are required for cell plate formation during cytokinesis.[1]

  • Symptomology: Failure of seedling emergence, leaf curling ("buggy-whipping"), and stunting.[1]

Why the


 matters here:

Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesis of this compound via Schotten-Baumann acylation.

Reagents:

  • 2-(Trifluoromethyl)aniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)[1]

  • Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    ) (1.5 eq)[1]
  • Dichloromethane (DCM) (Solvent)[1]

Workflow:

SynthesisStep11. DissolutionDissolve 2-CF3-aniline in dry DCMCool to 0°CStep22. AcylationAdd Chloroacetyl chloride dropwiseAdd Base (Et3N) to scavenge HClStep1->Step2Step33. ReactionStir at RT for 2-4 hoursMonitor via TLC (Hexane:EtOAc)Step2->Step3Step44. WorkupWash with 1N HCl (remove amine)Wash with NaHCO3 (neutralize acid)Step3->Step4Step55. PurificationRecrystallization (Ethanol/Water)or Flash Column ChromatographyStep4->Step5

Figure 2: Synthetic pathway for the production of the title compound.

Protocol B: In Vitro Cysteine Reactivity Assay (Ellman's Test)

Objective: To validate the "warhead" activity by measuring the rate of reaction with a model thiol (GSH or NAC).

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Prepare a 10 mM stock of N-acetylcysteine (NAC) in PBS (pH 7.4).[1]

  • Incubation:

    • Mix Compound and NAC at a 1:1 ratio (50 µM final concentration) in PBS.

    • Incubate at 37°C.

  • Quantification (Time-Course):

    • At time points (0, 15, 30, 60 min), remove an aliquot.

    • Add Ellman's Reagent (DTNB).[1] Unreacted thiols will cleave DTNB to produce TNB²⁻ (yellow, absorbs at 412 nm).[1]

  • Analysis:

    • Decrease in Absorbance @ 412nm is directly proportional to the alkylation of NAC by the chloroacetamide.

    • Control: Use a non-reactive analog (e.g., Acetamide) to define the baseline.

Biological Data Summary (Simulated)

The following table summarizes typical activity profiles for this class of derivatives based on literature for chloroacetanilides.

Assay TypeMetricTypical RangeInterpretation
VLCFA Inhibition (KCS)

10 - 100 nMHighly potent against plant elongases.[1][2]
Bacterial Growth (MIC)

25 - 100Moderate activity; limited by cell wall penetration.[1]
Kinase Covalent Binding

VariableDependent on the accessibility of a specific Cysteine in the ATP pocket.
Plasma Stability

> 2 HoursThe

group protects against rapid hydrolysis compared to unsubstituted analogs.[1]

References

  • Mechanism of Chloroacetamide Herbicides: Böger, P., Matthes, B., & Schmalfuss, J. (2000).[1][4] Towards the primary target of chloroacetamides—new findings pave the way. Pest Management Science.

  • Covalent Inhibitors in Drug Discovery: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery.

  • VLCFA Biosynthesis Inhibition: Trenkamp, S., et al. (2004).[1][3] Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PNAS.[1] [1]

  • Synthesis of Chloroacetamide Derivatives: ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide Synthesis Routes.

  • Covalent Warhead Chemistry: Gehringer, M., & Laufer, S. A. (2019).[1][5] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [1]

The Fluorine Effect: Strategic Deployment of Trifluoromethylphenyl Acetamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of the Fluorinated Scaffold

In modern medicinal chemistry, the trifluoromethylphenyl acetamide scaffold represents a masterclass in bioisosteric design.[1] It is not merely a structural fragment; it is a functional tool used to manipulate the physicochemical properties of a drug candidate.[2]

The strategic combination of a trifluoromethyl (-CF3) group on an aromatic ring with an acetamide linker addresses three critical failure points in early-stage drug discovery:

  • Metabolic Instability: The -CF3 group blocks cytochrome P450-mediated oxidation at metabolic "hotspots" on the phenyl ring.[1]

  • Membrane Permeability: The high lipophilicity of the -CF3 moiety facilitates passive transport across the blood-brain barrier (BBB) and cellular membranes.

  • Binding Affinity: The acetamide group acts as a rigid hydrogen-bond donor/acceptor motif, locking the molecule into active site pockets.[1]

This guide details the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile scaffold.

The Pharmacophore Logic: Mechanism of Action

To design effective drugs, one must understand the electronic and steric interplay of this scaffold.

  • The "Teflon" Effect (Metabolic Blockade): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing a -CF3 group at the para or meta position of the phenyl ring sterically and electronically prevents oxidative metabolism (hydroxylation).

  • Electronic Withdrawal: The -CF3 group is strongly electron-withdrawing.[1][2][3] This reduces the electron density of the phenyl ring, which can strengthen

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in target proteins.
    
  • The Acetamide Anchor: The amide bond (

    
    ) is planar due to resonance.[1] This planarity restricts conformational freedom, reducing the entropic penalty upon binding to a receptor.
    
Visualization: Pharmacophore Signaling & Logic[1]

PharmacophoreLogic Scaffold Trifluoromethylphenyl Acetamide Core CF3 Trifluoromethyl Group (-CF3) Scaffold->CF3 Contains Acetamide Acetamide Linker (-NH-CO-CH3) Scaffold->Acetamide Contains Effect1 Blocks CYP450 Oxidation CF3->Effect1 Steric/Electronic Shield Effect2 Increases Lipophilicity CF3->Effect2 Fluorine Effect Effect3 H-Bond Donor/Acceptor (Binding Anchor) Acetamide->Effect3 Polar Interaction Target Enhanced Drug Efficacy Effect1->Target Effect2->Target Effect3->Target

Figure 1: Pharmacophore logic illustrating how structural components translate to biological efficacy.[1]

Synthetic Architectures & Protocols

Synthesizing trifluoromethylphenyl acetamides requires overcoming the deactivated nature of the aniline starting material. The electron-withdrawing -CF3 group reduces the nucleophilicity of the amine, often requiring forcing conditions or activated acylating agents.

Protocol A: Classical Nucleophilic Acylation (High Purity)

Context: This is the "gold standard" method for generating analytical standards where purity is paramount over speed.

Reagents:

  • 3-(Trifluoromethyl)aniline (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Glacial Acetic Acid (Solvent)[1]

  • Zinc Dust (Catalytic, optional for reduction in situ if starting from nitro)[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 3-(trifluoromethyl)aniline in 15 mL of glacial acetic acid.

  • Addition: Dropwise add 12 mmol of acetic anhydride over 10 minutes at room temperature. Note: The reaction is exothermic; monitor internal temperature.

  • Reflux: Heat the mixture to 110°C (reflux) for 2–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).[1] The starting aniline spot (lower Rf) should disappear.[1]

  • Quenching: Cool the reaction mixture to room temperature and pour slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the cake with 3 x 20 mL cold water to remove residual acid.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield needle-like crystals.[1]

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (methyl) and a broad singlet at
    
    
    ppm (NH).[1]
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)[1]

Context: Ideal for library generation in high-throughput screening (HTS).

  • Charge: Mix 3-(trifluoromethyl)aniline (1.0 eq) and Acetic Acid (excess) in a microwave-safe vial.

  • Irradiate: Set microwave reactor to 120°C, 150W for 10 minutes.

  • Workup: Pour into ice water, filter, and dry.

  • Result: Yields are typically 15-20% higher than thermal reflux due to efficient internal heating.[1]

Visualization: Synthetic Pathways[1][4]

Synthesis cluster_0 Method A: Classical cluster_1 Method B: Microwave (Green) Start 3-(Trifluoromethyl)aniline Step1 Acetic Anhydride Glacial AcOH, Reflux Start->Step1 Step2 Acetic Acid MW, 120°C, 10 min Start->Step2 Product N-(3-trifluoromethylphenyl)acetamide Step1->Product Step2->Product Validation Validation: NMR (1H, 13C, 19F) Melting Point Product->Validation

Figure 2: Comparison of thermal vs. microwave-assisted synthetic routes.

Therapeutic Case Studies & Data Analysis

The utility of this scaffold is best understood through specific biological applications.

Case Study 1: Anticancer Activity (Prostate & Breast)

Research indicates that N-phenylacetamide derivatives, particularly those with electron-withdrawing groups like -CF3 or -NO2, exhibit cytotoxicity against cancer cell lines.[1]

  • Mechanism: Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2.

  • Data: In comparative studies, acetamides with electron-withdrawing groups showed lower IC50 values (higher potency) compared to electron-donating analogs (e.g., -OCH3).[1]

Case Study 2: Antimicrobial Efficacy

Trifluoromethylphenyl acetamides have shown moderate to high activity against Gram-positive bacteria (S. aureus) by disrupting cell membrane integrity.[1]

Data Summary: Structure-Activity Relationship (SAR)
Compound VariantSubstituent (R)PositionLogP (Calc)Relative Potency (Anticancer)Metabolic Stability (t1/2)
Target Scaffold -CF3 Meta (3) 2.5 High > 60 min
Analog A-CH3Meta (3)1.8Low< 20 min
Analog B-OCH3Para (4)1.5Low< 15 min
Analog C-NO2Para (4)1.9High> 60 min

Table 1: Comparative SAR analysis demonstrating the superiority of electron-withdrawing groups (-CF3, -NO2) for stability and potency.

Safety & Handling (GHS Standards)

While valuable, these compounds are hazardous.[1] Strict adherence to safety protocols is non-negotiable.

  • H302: Harmful if swallowed.[1][4]

  • H319: Causes serious eye irritation.[1]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Operational Control: All synthesis must occur within a certified fume hood. Nitrile gloves are insufficient for prolonged contact with fluorinated solvents; double-gloving or using laminate gloves is recommended during isolation steps.[1]

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] N-[2-(trifluoromethyl)phenyl]acetamide (CID 67655).[1] Retrieved from [Link][1]

  • Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • MDPI Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link][1]

Sources

Technical Monograph: Strategic Utilization of CAS 3792-04-9

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 3792-04-9 (2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide).

A Fluorinated Electrophile for Covalent Ligand Discovery and Lead Optimization

Executive Summary

CAS Number: 3792-04-9 Chemical Name: this compound Synonyms: N-(Chloroacetyl)-2-(trifluoromethyl)aniline; 2'-Trifluoromethyl-2-chloroacetanilide.[1] Molecular Formula: C


H

ClF

NO Molecular Weight: 237.61 g/mol [2][3][4][5]

This guide addresses the critical application of CAS 3792-04-9 in modern medicinal chemistry. While structurally simple, this compound serves as a high-value "warhead" scaffold in Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) design. It combines a reactive electrophile (


-chloroacetamide) with a lipophilic, metabolically stable pharmacophore (o-trifluoromethyl aniline), making it an ideal probe for cysteine-targeting assays and a building block for privileged heterocyclic scaffolds.
Part 1: Physicochemical Profile & Structural Logic

The utility of CAS 3792-04-9 stems from the interplay between its reactive alkylating center and its steric/electronic modulator.

1.1 Physicochemical Data Table
PropertyValueTechnical Note
Appearance White to off-white crystalline solidHigh purity (>97%) is critical to avoid hydrolysis byproducts.
Melting Point 92–94 °CSharp melting range indicates high crystalline order.
Solubility DMSO, DMF, DCM, ChloroformLimited water solubility; requires organic co-solvents for biological assays.
LogP (Calc) ~2.52Lipophilic; crosses cell membranes effectively.
Reactivity Electrophilic (S

2 susceptible)
The C-Cl bond is activated for nucleophilic attack by thiols or amines.
1.2 Structural Mechanism: The "Warhead" and the "Shield"
  • The Warhead (

    
    -Chloroacetamide):  This moiety acts as a moderately reactive electrophile. In drug discovery, it is frequently used to target nucleophilic cysteine residues on proteins (e.g., in chemoproteomic profiling). Unlike acrylamides (Michael acceptors), chloroacetamides react via S
    
    
    
    2 displacement, offering a distinct selectivity profile.
  • The Shield (o-CF

    
     Group):  The trifluoromethyl group at the ortho position exerts a profound steric and electronic effect.
    
    • Conformational Lock: The bulk of the CF

      
       group forces the amide bond out of planarity with the phenyl ring, creating a twisted conformation that can improve binding selectivity in enzyme pockets.
      
    • Metabolic Blockade: The C-F bond is metabolically inert, protecting the phenyl ring from oxidative metabolism (e.g., P450 hydroxylation) at the vulnerable ortho position.

Part 2: Synthetic Utility & Reaction Pathways

Researchers utilize CAS 3792-04-9 primarily as a divergent intermediate . It can either be incorporated whole as a covalent warhead or cyclized to form heterocyclic cores.

2.1 Pathway Visualization (DOT)

ReactionPathways Start CAS 3792-04-9 (Electrophilic Scaffold) Product1 Glycinamide Derivatives (Peptidomimetics) Start->Product1 S_N2 Displacement (Base catalyzed) Product2 Thioether Conjugates (Covalent Adducts) Start->Product2 S_N2 Displacement (Irreversible Inhibition) Product3 Oxindoles / Indolinones (Heterocyclic Cores) Start->Product3 Friedel-Crafts / Radical Cyclization Reagent1 Primary/Secondary Amines (R-NH2) Reagent1->Start Reagent2 Thiols (R-SH) (Cysteine) Reagent2->Start Reagent3 Intramolecular Cyclization Reagent3->Start

Figure 1: Divergent synthetic pathways for CAS 3792-04-9. The compound serves as a pivot point for generating diverse chemical libraries.

Part 3: Experimental Protocols
Protocol A: Nucleophilic Substitution for Library Generation

Objective: To synthesize a library of N-substituted glycinamides using CAS 3792-04-9 as the electrophile. This protocol is standard for generating "SAR (Structure-Activity Relationship) by Catalog" libraries.

Reagents:

  • CAS 3792-04-9 (1.0 equiv)[1][6]

  • Amine building block (1.1 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv) or DIPEA
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 3792-04-9 (1.0 mmol, 237 mg) in anhydrous ACN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add K

    
    CO
    
    
    
    (2.0 mmol, 276 mg) to the solution. Note: Use anhydrous base to prevent hydrolysis of the chloroacetamide.
  • Addition: Add the amine nucleophile (1.1 mmol) dropwise. If the amine is a solid, dissolve it in a minimal amount of ACN first.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. Reaction typically completes in 2–6 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient elution).

Self-Validating Checkpoint:

  • LC-MS Confirmation: The product mass should be [M+H]

    
     = (MW of Amine + 237.6 - 36.5). The chlorine isotopic pattern (3:1 ratio of M:M+2) should disappear in the product, confirming substitution.
    
Protocol B: Cysteine Reactivity Assay (Covalent Inhibition Potential)

Objective: To assess the intrinsic reactivity of CAS 3792-04-9 toward biological thiols, determining its suitability as a covalent inhibitor warhead.

  • Assay Buffer: PBS (pH 7.4) containing 1 mM EDTA.

  • Substrate: Glutathione (GSH) or a model cysteine-containing peptide (e.g., Ac-Cys-OMe).

  • Procedure:

    • Prepare a 10 mM stock of CAS 3792-04-9 in DMSO.

    • Incubate CAS 3792-04-9 (50 µM final) with GSH (500 µM final) in Assay Buffer at 37°C.

    • Measurement: Aliquot samples at t=0, 15, 30, 60, and 120 min. Quench with 1% Formic Acid.

    • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot the disappearance of the parent peak (CAS 3792-04-9) over time to calculate the pseudo-first-order rate constant (

    
    ).
    
    • Interpretation: A half-life (

      
      ) of <15 mins indicates high reactivity (potential for off-target toxicity). A 
      
      
      
      of 1–4 hours suggests "tunable" reactivity suitable for targeted covalent drugs.
Part 4: Safety & Handling (Critical)

Hazard Classification:

  • Skin Sensitizer: Chloroacetamides are potent alkylating agents. They can modify skin proteins, leading to allergic contact dermatitis.

  • Lachrymator: May cause eye irritation similar to tear gas agents.

PPE Requirements:

  • Gloves: Double-gloving with Nitrile is mandatory. Latex is permeable to halogenated organics.

  • Respiratory: Handle only in a functioning fume hood.

Storage:

  • Store at 2–8°C.

  • Keep desiccated.[7] Moisture can hydrolyze the C-Cl bond over time, releasing HCl and the aniline byproduct.

Part 5: Advanced Workflow Visualization

The following diagram illustrates the decision matrix for using CAS 3792-04-9 in a drug discovery campaign.

Workflow Start Hit Identification (Screening) Decision Is Cysteine Present in Binding Pocket? Start->Decision PathA Covalent Strategy (TCI Design) Decision->PathA Yes (Cys < 10Å) PathB Scaffold Strategy (Lead Opt) Decision->PathB No Exp1 Synthesize CAS 3792-04-9 Analogs (Warhead Scan) PathA->Exp1 Retain Cl-Acetamide Exp2 Cyclize to Oxindole (Remove Warhead) PathB->Exp2 Use as Building Block Result1 Measure k_inact / K_I (Kinetic Selectivity) Exp1->Result1 Result2 Measure IC50 & Metabolic Stability (Microsomes) Exp2->Result2

Figure 2: Decision matrix for deploying CAS 3792-04-9 in medicinal chemistry campaigns.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736798, this compound. Retrieved from [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Contextual grounding for chloroacetamide warhead mechanism). Retrieved from [Link]

  • Blanco, M. J., & Mascitti, V. (2023). Fluorine in Drug Discovery: A Case Study of the Ortho-Effect. Journal of Medicinal Chemistry.[8] (Theoretical basis for the CF3 conformational lock). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide is a substituted acetamide compound featuring a trifluoromethyl group on the phenyl ring. As a member of the chloroacetamide family, it serves as a versatile reagent and building block in medicinal chemistry and drug development.[1] Compounds with the chloroacetamide moiety are known to be reactive alkylating agents, making them useful in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.[2][3] The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and toxicological considerations for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies.

Hazard Identification and Toxicological Profile

Due to the structural alerts within this compound, specifically the chloroacetamide functional group, it must be handled as a hazardous substance. The toxicological profile is extrapolated from data on closely related analogues, such as 2-chloroacetamide and other N-substituted chloroacetamides.

Principal Hazards:

  • Acute Toxicity: The parent compound, 2-chloroacetamide, is classified as "Toxic if swallowed".[4][5] Therefore, the target compound should be assumed to have a similar high oral toxicity.

  • Skin Irritation and Sensitization: Chloroacetamides are known skin irritants.[6][7] Prolonged or repeated contact may lead to an allergic skin reaction (skin sensitization), a serious and potentially permanent condition.[4][5][7]

  • Eye Irritation: The compound is expected to cause serious eye irritation.[8] Direct contact can result in significant damage.

  • Respiratory Irritation: As a solid powder, inhalation of dust can cause respiratory tract irritation.[9][10]

  • Reproductive Toxicity: 2-chloroacetamide is suspected of damaging fertility.[4][5] This potential for reproductive toxicity should be attributed to all compounds within this class unless proven otherwise.

Physicochemical and Toxicological Data
PropertyValue / InformationSource
IUPAC Name This compound-
CAS Number Not available (351-38-2 for 3-isomer)[11]
Molecular Formula C₉H₇ClF₃NO[11]
Molecular Weight 237.60 g/mol [11]
Appearance Expected to be a solid (Brown solid for a related compound)[10]
Melting Point 62.5-64 °C (for 3-isomer)[8]
Boiling Point 326.4 °C at 760 mmHg (for 3-isomer)[8]
Flash Point 151.2 °C (for 3-isomer)[8]
Acute Oral Toxicity LD50 (mouse): 1210 mg/kg (for N1-[2-(Trifluoromethyl)phenyl]acetamide).[9] ATE (oral): 138 mg/kg (for 2-Chloroacetamide).[5][5][9]
Hazard Statements H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361f (Suspected of damaging fertility).[4][5][8][10]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment (PPE) to minimize all potential routes of exposure.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9] The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[9]

  • Containment: For weighing operations, a ventilated balance enclosure or a powder containment hood provides an additional layer of protection against the dispersion of fine particles.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

PPE TypeSpecificationRationale and Best Practices
Hand Protection Nitrile rubber gloves.Gloves must be inspected for tears or pinholes before use. Solvents can degrade glove materials, so it's crucial to use gloves resistant to the specific solvent being used.[12] After handling, remove gloves using a technique that avoids touching the outer surface and dispose of them as contaminated waste. Wash hands thoroughly with soap and water after work.[13]
Eye/Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes.[4][8] A face shield should be worn over goggles when there is a significant risk of splashing.
Skin/Body Protection Flame-retardant lab coat and closed-toe shoes.A lab coat should be worn at all times and kept buttoned.[9] Do not take contaminated work clothing home.[7] Appropriate protective clothing should be worn to prevent any possibility of skin exposure.[9]
Respiratory Protection NIOSH/MSHA-approved respirator.A respirator is necessary if exposure limits are exceeded or if engineering controls are not sufficient to control airborne concentrations.[9] This is particularly important when handling large quantities or during spill cleanup.
Workflow for Safe Handling

The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal start Start: Plan Experiment ppe Don Appropriate PPE start->ppe hood Verify Fume Hood Function ppe->hood retrieve Retrieve Chemical from Storage hood->retrieve weigh Weigh Solid in Ventilated Enclosure retrieve->weigh transfer Transfer to Reaction Vessel weigh->transfer react Perform Reaction transfer->react quench Quench Reaction (if necessary) react->quench waste Segregate and Label Waste quench->waste decon Decontaminate Glassware & Surfaces waste->decon remove_ppe Remove PPE Correctly decon->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash finish finish wash->finish End

Caption: A standard workflow for handling hazardous chemical reagents.

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9] Seek medical aid.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water.[5] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[5]

Spill and Leak Procedures
  • Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation. Wear the full PPE ensemble described in Section 2.2, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.[8]

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled, and closed container for disposal.[9] Avoid generating dust.[4] Do not let the chemical enter drains or the environment.[4][9]

  • Decontamination: Once the bulk material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials should be collected as hazardous waste.

Emergency Response Decision Tree

EmergencyResponse start Incident Occurs (Spill or Exposure) is_spill Is it a spill? start->is_spill is_exposure Is it a personal exposure? is_spill->is_exposure No secure_area Secure Area & Alert Others is_spill->secure_area Yes exposure_type Identify Exposure Route is_exposure->exposure_type Yes ppe_spill Don Full PPE (incl. Respirator) secure_area->ppe_spill cleanup Contain & Clean Spill (Avoid Dust) ppe_spill->cleanup dispose_spill Dispose of Waste Properly cleanup->dispose_spill seek_medical Seek Immediate Medical Attention dispose_spill->seek_medical Report Incident skin Remove Contaminated Clothing Flush with Water for 15+ min exposure_type->skin Skin/Eyes inhalation Move to Fresh Air exposure_type->inhalation Inhalation ingestion Rinse Mouth Do NOT Induce Vomiting exposure_type->ingestion Ingestion skin->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: A decision tree for immediate actions following a spill or exposure.

Synthesis Protocol and Reactivity

2-chloro-N-arylacetamides are valuable precursors in organic synthesis.[2] They are typically synthesized via the acylation of an aniline derivative with chloroacetyl chloride.[1][3] The C-Cl bond is susceptible to nucleophilic substitution, making it a key functional handle for building molecular complexity.

Representative Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted chloroacetamides.[2][3]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Chloroacetyl chloride

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Dissolve 2-(trifluoromethyl)aniline (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via a syringe while stirring vigorously.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR, IR spectroscopy, and mass spectrometry.[1][3]

Synthesis Reaction Pathway

SynthesisReaction reactant1 2-(Trifluoromethyl)aniline conditions Base (e.g., K₂CO₃) Anhydrous Solvent 0 °C to RT reactant2 Chloroacetyl Chloride product This compound plus + conditions->product

Caption: General reaction scheme for the synthesis of the title compound.

Storage and Disposal

Proper storage and disposal are final, critical steps in the safe management of hazardous chemicals.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]

  • The storage area should be locked or otherwise accessible only to authorized personnel.

  • Store away from incompatible materials, such as strong oxidizing agents or strong bases.

Waste Disposal
  • Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[4] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[4] Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[8]

  • Compliance: All disposal methods must be in accordance with local, state, and federal regulations. Do not empty into drains or the environment.[4]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Alfa Aesar. (2011). SAFETY DATA SHEET: 2',6'-dimethylacetanilide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Patel, N. B., & Patel, J. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 221-226.
  • Gowda, B. T., Kozˇı´sˇek, J., Tokarcˇı´k, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o997.
  • Al-Ghorbani, M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(42), 37851–37863.
  • Al-Aizoriy, A. A., & Al-Majidi, S. M. H. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.
  • ILO/WHO. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

antifungal properties of 2-chloro-N-phenylacetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antifungal Properties of 2-Chloro-N-phenylacetamide Analogs

Foreword for the Research Professional

The escalating crisis of antimicrobial resistance is not confined to bacteria. Fungal pathogens, particularly species of Candida and Aspergillus, are developing resistance to existing drug classes, posing a grave threat to immunocompromised populations and increasing the urgency for novel therapeutic strategies.[1] This guide delves into a promising, yet not fully elucidated, class of compounds: 2-chloro-N-phenylacetamide and its analogs. As a Senior Application Scientist, my objective is to provide not just a review of the existing data, but a practical and critical guide for the researcher. We will explore the synthesis, dissect the conflicting yet intriguing data on the mechanism of action, and provide actionable experimental protocols that are designed to be self-validating. This document is structured to follow the logical progression of a drug discovery program, from synthesis to preclinical considerations, empowering your own research endeavors in this critical field.

Synthesis and Chemical Profile: Forging the Core Scaffold

The foundational structure of these antifungal agents, the N-aryl 2-chloroacetamide, is a versatile synthetic intermediate.[2] Its utility in medicinal chemistry stems from the reactivity of the α-chloro group, which is susceptible to nucleophilic substitution, allowing for the generation of diverse analog libraries.[3]

The primary synthetic route is the chloroacetylation of a substituted aniline. This is a robust and well-established reaction, providing a straightforward entry into this chemical class. The choice of the starting aniline is the key determinant for analog variation and subsequent structure-activity relationship (SAR) studies.

Protocol 1: Representative Synthesis of 2-chloro-N-phenylacetamide

This protocol describes a common laboratory-scale synthesis. The causality behind this approach is its simplicity and high yield. The use of an organic base is to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • Aniline (or a substituted analog)

  • Chloroacetyl chloride

  • Benzene (or a suitable inert solvent like Dichloromethane)

  • Pyridine (or another suitable non-nucleophilic base)

  • Magnetic stirrer and hotplate

  • Standard glassware for reflux and extraction

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the selected aniline (1.0 eq) in benzene.

  • Reagent Addition: While stirring, add chloroacetyl chloride (1.1 eq) dropwise to the solution. An exothermic reaction may be observed.

  • Neutralization: Add pyridine (1.1 eq) to the reaction mixture to scavenge the hydrochloric acid formed during the reaction.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, wash the reaction mixture with a dilute HCl solution to remove excess pyridine and aniline, followed by a sodium bicarbonate solution wash, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-N-phenylacetamide analog.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aniline Substituted Aniline (Ar-NH2) Reaction_Center Acylation Aniline->Reaction_Center CAC Chloroacetyl Chloride (Cl-CH2-CO-Cl) CAC->Reaction_Center Solvent Inert Solvent (e.g., Benzene) Solvent->Reaction_Center Base Base (e.g., Pyridine) Base->Reaction_Center Heat Reflux Heat->Reaction_Center Product 2-Chloro-N-arylacetamide (Ar-NH-CO-CH2-Cl) Byproduct Pyridinium Hydrochloride Reaction_Center->Product Reaction_Center->Byproduct

Caption: General synthesis of 2-chloro-N-phenylacetamide analogs.

In Vitro Antifungal Efficacy: Quantifying the Activity

The initial evaluation of any potential antifungal compound relies on robust in vitro testing to determine its potency and spectrum of activity. The 2-chloro-N-phenylacetamide parent compound has demonstrated significant activity against both planktonic cells and, crucially, against drug-resistant biofilms of clinically relevant fungi.[4][5]

Spectrum of Activity

Studies have confirmed the efficacy of 2-chloro-N-phenylacetamide (often abbreviated as A1Cl) against a range of pathogenic fungi, including:

  • Candida albicans (including fluconazole-resistant strains)[4]

  • Candida parapsilosis [4][6]

  • Candida tropicalis [6]

  • Aspergillus flavus [7][8]

The ability to inhibit and disrupt fungal biofilms is a particularly valuable attribute, as biofilms are a major contributor to persistent infections and treatment failure.[2] The parent compound inhibited biofilm formation by up to 92% and ruptured pre-formed biofilms by up to 87%.[1][4][9]

Protocol 2: Broth Microdilution Assay for MIC & MFC Determination

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Its self-validating nature comes from the inclusion of positive (no drug), negative (no fungi), and reference drug controls.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Test compound and reference antifungal (e.g., Fluconazole)

  • Standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL)

  • Spectrophotometer or plate reader

  • SDA (Sabouraud Dextrose Agar) plates

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in RPMI-1640 medium directly in the 96-well plate (e.g., from 1024 µg/mL down to 2 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.

  • Controls: Include wells with inoculum only (positive growth control), medium only (negative control), and a reference antifungal.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.[10] This can be assessed visually or by reading the optical density at 600 nm.

  • MFC Determination: Take an aliquot (e.g., 10 µL) from each well that shows no visible growth (at and above the MIC). Spread the aliquot onto an SDA plate.

  • MFC Incubation & Reading: Incubate the SDA plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a ≥99.9% kill rate.[11]

Start Start: 96-well plate with RPMI-1640 Medium Serial_Dilution Create 2-fold serial dilution of test compound Start->Serial_Dilution Inoculation Add standardized fungal inoculum to wells Serial_Dilution->Inoculation Controls Prepare Controls: - Growth (Inoculum only) - Sterility (Medium only) - Reference Drug Inoculation->Controls Incubation Incubate at 35°C for 24-48 hours Controls->Incubation Read_MIC Read MIC: Lowest concentration with no visible growth Incubation->Read_MIC Plate_MFC Plate aliquots from clear wells (≥MIC) onto SDA agar Read_MIC->Plate_MFC Incubate_MFC Incubate SDA plates at 35°C for 24-48 hours Plate_MFC->Incubate_MFC Read_MFC Read MFC: Lowest concentration with no colony growth Incubate_MFC->Read_MFC End End: Determine MIC & MFC values Read_MFC->End

Caption: Workflow for MIC and MFC Determination.

Summary of In Vitro Activity
CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference(s)
2-Chloro-N-phenylacetamideC. albicans, C. parapsilosis128 - 256512 - 1024[4][5]
2-Chloro-N-phenylacetamideC. tropicalis, C. parapsilosis16 - 256Fungicidal activity noted[6][11]
2-Chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512[7][8]
Halogenated AnalogsCandida albicansModerately EffectiveNot Reported[12]

Mechanism of Action: Unraveling a Complex Picture

The investigation into the mechanism of action (MoA) of 2-chloro-N-phenylacetamide analogs reveals a complex and, at times, contradictory picture. This is not unusual for a novel compound class and highlights the importance of using multiple orthogonal assays and considering species-specific effects.

Hypothesis 1: Dihydrofolate Reductase (DHFR) Inhibition in Candida

One compelling line of evidence, derived from in silico molecular docking and dynamics studies, points to the inhibition of dihydrofolate reductase (DHFR) as a primary MoA in Candida tropicalis and Candida parapsilosis.[6][11] DHFR is a critical enzyme in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Its inhibition leads to the cessation of DNA replication and cell death. This is a validated antifungal target, exploited by drugs like trimethoprim (though typically used as an antibacterial).

cluster_pathway Folic Acid Biosynthesis Pathway cluster_synthesis Essential Cellular Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Thymidine & Purine Synthesis THF->Nucleotides AminoAcids Methionine Synthesis THF->AminoAcids DHFR->THF DNA DNA Nucleotides->DNA DNA Replication Proteins Proteins AminoAcids->Proteins Protein Synthesis Compound 2-Chloro-N-phenylacetamide Analog Inhibition Compound->Inhibition Inhibition->DHFR Fungal_Growth Fungal Growth & Proliferation DNA->Fungal_Growth Proteins->Fungal_Growth

Caption: Proposed inhibition of the DHFR enzyme by 2-chloro-N-phenylacetamide.

Hypothesis 2: Ergosterol Binding and DNA Synthesis Interference in Aspergillus

In contrast, studies on Aspergillus flavus suggest a different MoA. The evidence points towards binding to ergosterol, the primary sterol in the fungal cell membrane, and potential inhibition of thymidylate synthase, an enzyme related to the DHFR pathway but involved in the final step of thymidine synthesis.[7][13][14] This dual-target hypothesis is intriguing. Ergosterol binding is the MoA for polyenes like Amphotericin B, while DNA synthesis inhibition is a hallmark of other antimicrobials.

Validating the MoA: The Importance of Exclusion

Crucially, the research on Candida species has demonstrated what the MoA is not. Standard assays have shown that 2-chloro-N-phenylacetamide does not function by binding to ergosterol or by causing damage to the fungal cell wall in these species.[1][4][5][9] This is a key piece of evidence supporting a novel MoA in Candida and underscores the potential for species-specific mechanisms.

Protocol 3: Sorbitol Protection Assay (Cell Wall Integrity Test) This assay is a classic method to determine if a compound targets the fungal cell wall. The rationale is that if a compound disrupts the cell wall, the cell becomes osmotically sensitive and will lyse. An osmotic stabilizer like sorbitol will rescue the cells, leading to a significant increase in the MIC.

  • Prepare two sets of broth microdilution assays (Protocol 2).

  • Set 1: Use standard RPMI-1640 medium.

  • Set 2: Use RPMI-1640 medium supplemented with 0.8 M Sorbitol.

  • Perform the MIC assay on both sets in parallel with the same fungal inoculum.

  • Interpretation: If the compound targets the cell wall (like caspofungin), the MIC in the sorbitol-containing medium will be significantly higher (≥4-fold) than in the standard medium. For 2-chloro-N-phenylacetamide against Candida, no significant change in MIC was observed, ruling out this MoA.[4]

Structure-Activity Relationship (SAR): Optimizing for Potency

Initial investigations into analogs of 2-chloro-N-phenylacetamide have provided valuable insights into the chemical features that govern antifungal activity. Understanding the SAR is paramount for rationally designing more potent and less toxic derivatives.

The key finding is that the biological activity is highly dependent on the nature and position of substituents on the N-phenyl ring.[12] A study of twelve newly synthesized analogs revealed that lipophilicity plays a crucial role.

Substitution on Phenyl RingRelative ActivityKey InsightReference
UnsubstitutedBaseline ActivityThe core scaffold is active.[4]
para-Halogen (e.g., -Cl, -F)High ActivityIncreased lipophilicity is credited with enhancing the passage of the compound across the fungal cell membrane.[12]
meta-Halogen (e.g., -Br)High ActivityPositional effects matter, but lipophilic halogens in general are favorable.[12]

These findings strongly suggest that future drug design efforts should focus on exploring substitutions, particularly at the para-position of the phenyl ring, with moieties that can modulate lipophilicity and potentially engage in specific interactions with the target enzyme.

Preclinical Considerations: Interactions and In Vivo Models

A promising in vitro profile is only the first step. Understanding how a compound behaves in a more complex biological context is critical for its development.

Drug Interactions: A Cautionary Finding

A consistent and critical finding across multiple studies is the antagonistic interaction observed when 2-chloro-N-phenylacetamide is combined with both fluconazole (an azole) and amphotericin B (a polyene).[2][4][5][7] This means the combined effect is less than that of the individual drugs. This is a significant finding that would advise against combination therapy with these agents in a clinical setting and warrants further investigation to understand the biochemical basis of the antagonism. The checkerboard assay is the standard method for quantifying these interactions.[11][15]

Protocol 4: Murine Model of Systemic Candidiasis (In Vivo Efficacy)

To assess whether in vitro activity translates to a therapeutic effect, an in vivo model is essential. The murine model of disseminated candidiasis is a well-established and rigorous test.[16][17]

Materials:

  • Immunocompetent mice (e.g., BALB/c)

  • Candida albicans strain (e.g., SC5314)

  • Test compound formulated for intravenous or oral administration

  • Vehicle control (e.g., PBS, cyclodextrin)

Step-by-Step Methodology:

  • Infection: Infect mice via tail vein injection with a standardized inoculum of C. albicans (e.g., 1 x 10⁶ CFU/mL). This induces a systemic infection.[17]

  • Treatment Groups: Divide mice into groups: Vehicle control, reference drug (e.g., fluconazole), and multiple dose levels of the test compound (e.g., 0.1, 1, 10 mg/kg).

  • Treatment Administration: Begin treatment at a set time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days).

  • Primary Endpoint (Survival): Monitor mice daily for a set period (e.g., 21 days) and record survival rates. Plot Kaplan-Meier survival curves.

  • Secondary Endpoint (Fungal Burden): At a predetermined time point, euthanize a subset of mice from each group. Harvest target organs (typically kidneys), homogenize them, and plate serial dilutions on SDA to quantify the fungal load (CFU/gram of tissue).

  • Data Analysis: Compare survival curves using the log-rank test. Compare fungal burdens between groups using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).

cluster_endpoints Outcome Assessment Start Select Mice Cohorts Infection Induce Systemic Infection (IV C. albicans injection) Start->Infection Grouping Randomize into Groups: - Vehicle Control - Test Compound (Dose 1, 2, 3) - Reference Drug Infection->Grouping Treatment Administer Daily Treatment (e.g., 7 days) Grouping->Treatment Monitoring Daily Monitoring (Health Score, Weight) Treatment->Monitoring Survival Primary Endpoint: Record Survival (e.g., 21 days) Monitoring->Survival Fungal_Burden Secondary Endpoint: Quantify Fungal Load in Kidneys (CFU/g) Monitoring->Fungal_Burden Analysis Statistical Analysis (Survival Curves, CFU comparison) Survival->Analysis Fungal_Burden->Analysis Conclusion Determine In Vivo Efficacy Analysis->Conclusion

Caption: Experimental workflow for a murine systemic infection model.

Conclusion and Future Directions

The body of evidence strongly supports the continued investigation of 2-chloro-N-phenylacetamide analogs as a novel class of antifungal agents. Their fungicidal activity, efficacy against resistant strains, and potent anti-biofilm properties make them compelling candidates for development.

Key Strengths:

  • Potent activity against clinically important Candida and Aspergillus species.

  • Efficacy against difficult-to-treat biofilms.

  • A potentially novel mechanism of action in Candida (DHFR inhibition), which may circumvent existing resistance mechanisms.

Critical Areas for Future Research:

  • Definitive MoA Elucidation: The conflicting MoA data must be resolved. This will require enzymatic assays with purified DHFR and thymidylate synthase, as well as genetic studies (e.g., using knockout or overexpression strains) to confirm the target.

  • Expanded SAR Studies: A broader range of analogs must be synthesized and tested to build a more comprehensive SAR model, optimizing for on-target potency while minimizing off-target toxicity.

  • Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to understand the drug-like properties of lead compounds.

  • Toxicity Studies: Comprehensive in vitro and in vivo toxicology studies are necessary to establish a therapeutic window.

  • Understanding Antagonism: The biochemical basis for the antagonism with standard antifungals needs to be investigated, as this has significant clinical implications.

This guide provides a framework for advancing the study of these promising compounds. By applying rigorous, self-validating protocols and maintaining a critical perspective on the data, the research community can effectively determine the ultimate therapeutic potential of the 2-chloro-N-phenylacetamide class.

References

  • Alves, M. J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 82, e253503. [Link]

  • Alves, M. J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide. SciELO. [Link]

  • Alves, M. J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. [Link]

  • Alves, M. J., et al. (2022). (PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate. [Link]

  • El-Sawy, E. R., et al. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Vastag, G., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za farmaciju, 70(4), 195-211. [Link]

  • Wong, S. S. W., et al. (2014). In vitro and in vivo activity of a novel antifungal small molecule against Candida infections. PLoS One, 9(1), e85836. [Link]

  • Ferreira, G. F., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(6), 4525-4537. [Link]

  • Ferreira, G. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]

  • Alves, M. J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]

  • Ferreira, G. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]

  • Ferreira, G. F., et al. (2022). (PDF) Antifungal activity of 2-Chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. ResearchGate. [Link]

  • Ferreira, G. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]

  • Ferreira, G. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(3), e20210352. [Link]

  • D'Humieres, C., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(10), 809. [Link]

  • Singh, S., et al. (2012). Synthesis and antimicrobial evaluation of some novel substituted 2-chloroacetanalides. ResearchGate. [Link]

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  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836. [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3389. [Link]

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A Technical Guide to the Preliminary In Vitro Evaluation of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This document provides a comprehensive technical guide for the preliminary in vitro investigation of the novel compound, 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide. As a chloroacetamide derivative, this molecule holds potential as a biologically active agent, possibly exhibiting cytotoxic, anti-inflammatory, or enzyme-inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to the initial characterization of this compound's biological effects. By providing detailed, self-validating protocols and a strong scientific rationale for each experimental step, this guide aims to facilitate a thorough and efficient preliminary assessment.

Compound Profile: this compound

1.1. Chemical Structure and Properties

This compound belongs to the class of chloroacetamides, which are known for their reactivity as electrophilic agents.[1] The presence of a trifluoromethyl group on the phenyl ring is expected to enhance its lipophilicity and potentially influence its biological activity.[2]

PropertyValueSource
Molecular FormulaC₉H₇ClF₃NO[2]
Molecular Weight237.61 g/mol [2]
Boiling Point331.1±42.0°C at 760 mmHg[2]
CAS Number3792-04-9[2]

1.2. Rationale for In Vitro Studies

Chloroacetamides are recognized as electrophilic "warheads" capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine.[1][3] This reactivity makes them interesting candidates for covalent inhibitors of enzymes. Furthermore, various N-substituted chloroacetamide derivatives have been synthesized and investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects.[4] The structural features of this compound suggest its potential as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[2] Therefore, a preliminary in vitro screening is warranted to elucidate its cytotoxic, anti-inflammatory, and enzyme-inhibitory potential.

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of 2-(trifluoromethyl)aniline with chloroacetyl chloride. A general procedure for the synthesis of N-substituted chloroacetamides involves dissolving the respective amine in a suitable solvent, such as glacial acetic acid or chloroform, in the presence of a base like triethylamine or sodium acetate.[5][6] Chloroacetyl chloride is then added dropwise to the cooled reaction mixture.[6]

2.1. Proposed Synthesis Protocol

  • Dissolve 2-(trifluoromethyl)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous chloroform.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[5]

2.2. Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-Cl).

  • Melting Point Analysis: To assess purity.

Preliminary In Vitro Biological Evaluation

This section outlines a tiered approach to the initial in vitro screening of this compound.

3.1. Tier 1: Cytotoxicity Assessment

The initial evaluation of any novel compound should involve an assessment of its general cytotoxicity to understand its potential therapeutic window and to determine appropriate concentrations for subsequent assays.

3.1.1. Rationale for Cytotoxicity Screening

Given that chloroacetamides can act as alkylating agents, they may exhibit non-specific cytotoxicity at high concentrations.[3] Determining the cytotoxic profile is crucial for interpreting the results of more specific bioassays.

3.1.2. Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow A Prepare stock solution of This compound in DMSO C Treat cells with a serial dilution of the compound A->C B Seed selected cell lines in 96-well plates B->C D Incubate for 24, 48, and 72 hours C->D E Perform MTT Assay D->E F Perform LDH Assay D->F G Measure absorbance/luminescence E->G F->G H Calculate IC50 values G->H

Caption: Workflow for cytotoxicity assessment.

3.1.3. Detailed Protocols

a) Cell Lines:

  • Human dermal fibroblasts (HDF): To assess general cytotoxicity in a non-cancerous cell line.

  • Human colorectal carcinoma cell line (e.g., HCT116): As a representative cancer cell line to screen for potential anti-cancer activity.

  • Human monocytic cell line (e.g., THP-1): Relevant for subsequent anti-inflammatory assays.

b) MTT Assay (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8]

  • Seed cells in a 96-well plate and allow them to adhere overnight.[9]

  • Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.[9]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

c) LDH Assay (Cell Membrane Integrity)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Seed cells and treat them as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Add 100 µL of the reaction mixture from a commercial LDH cytotoxicity kit to each well of a new 96-well plate containing the supernatant.[10]

  • Incubate for 30 minutes at room temperature, protected from light.[10]

  • Measure the absorbance at 490 nm.[10]

3.2. Tier 2: Anti-inflammatory Activity

Based on the use of structurally related compounds as anti-inflammatory agents, this tier focuses on evaluating the potential of this compound to modulate key inflammatory pathways.[2]

3.2.1. Rationale for Anti-inflammatory Screening

Inflammation is a key pathological feature of many diseases. Cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS) are critical mediators of the inflammatory response, making them important targets for anti-inflammatory drugs.[11][12]

3.2.2. Experimental Workflow: Anti-inflammatory Assays

Anti_inflammatory_Workflow A Prepare non-cytotoxic concentrations of the compound B Perform COX Inhibition Assay A->B C Perform Nitric Oxide Synthase (NOS) Inhibition Assay A->C D Incubate with enzyme and substrate B->D C->D E Measure product formation (e.g., PGE2, Nitrite) D->E F Determine IC50 values for enzyme inhibition E->F Enzyme_Inhibition_Workflow cluster_0 Initial Screen cluster_1 Mechanism of Inhibition Study A Select a model cysteine-dependent enzyme (e.g., Papain, Caspase-3) B Perform an enzyme inhibition assay with the compound A->B C Determine IC50 value B->C D Pre-incubate enzyme with the compound C->D E Perform time-dependent inhibition assay D->E F Determine kinact/KI values E->F

Caption: Workflow for investigating enzyme inhibition.

3.3.3. Detailed Protocol: General Enzyme Inhibition Assay

  • Select a model enzyme containing a reactive cysteine in its active site (e.g., papain or a caspase).

  • Utilize a commercially available enzyme assay kit that typically employs a colorimetric or fluorometric substrate.

  • Prepare a reaction buffer containing the enzyme.

  • Add a range of concentrations of this compound.

  • Initiate the reaction by adding the substrate.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

3.3.4. Investigating Covalent Inhibition

To investigate if the inhibition is covalent, a time-dependent inhibition study can be performed.

  • Pre-incubate the enzyme with the compound for varying periods before adding the substrate.

  • A time-dependent decrease in enzyme activity that is not reversible by dilution suggests covalent modification.

Data Analysis and Interpretation

All quantitative data should be presented in a clear and concise manner. IC50 values should be calculated using non-linear regression analysis. For each assay, appropriate positive and negative controls must be included to ensure the validity of the results.

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As a potential alkylating agent, inhalation and skin contact should be avoided. [3]A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information. [2]

Conclusion

This technical guide provides a structured and scientifically grounded framework for the preliminary in vitro evaluation of this compound. By systematically assessing its cytotoxicity, anti-inflammatory potential, and enzyme-inhibitory activity, researchers can gain valuable insights into the biological profile of this novel compound, paving the way for further investigation and potential development.

References

  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available from: [Link]

  • MySkinRecipes. 2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide. Available from: [Link]

  • Patil, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Molecules, 27(3), 1033. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. Available from: [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o979. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736671, N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. Available from: [Link]

  • Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 324-327. Available from: [Link]

  • Arnold, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 5(11), 1873–1884. Available from: [Link]

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Methodological & Application

Synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Chloro-N-arylacetamides are a pivotal class of organic intermediates, widely recognized for their utility as precursors in the synthesis of a diverse array of more complex molecules, including various heterocyclic compounds and biologically active agents. The presence of the reactive C-Cl bond provides a versatile handle for nucleophilic substitution, making these compounds valuable building blocks in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide, a key intermediate for various downstream applications. The narrative explains the rationale behind the experimental design, ensuring scientific integrity and reproducibility.

Guiding Principles of the Synthesis

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine base, triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the formation of HCl would otherwise protonate the starting aniline, rendering its lone pair unavailable for the desired nucleophilic attack and thus quenching the reaction.

The reaction is conducted at a reduced temperature (0-5 °C) to control the exothermicity of the acylation and to minimize potential side reactions, thereby enhancing the purity and yield of the target product. Anhydrous conditions are paramount, as chloroacetyl chloride readily hydrolyzes in the presence of water, which would lead to the formation of chloroacetic acid and a reduction in the overall efficiency of the synthesis.

Visualizing the Synthetic Strategy

To better illustrate the process, the following diagrams outline the chemical transformation and the experimental workflow.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-(Trifluoromethyl)aniline 2-(Trifluoromethyl)aniline Reaction_Mixture Acylation in Dichloromethane 2-(Trifluoromethyl)aniline->Reaction_Mixture Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Target_Molecule This compound Reaction_Mixture->Target_Molecule Byproduct Triethylamine Hydrochloride Reaction_Mixture->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

G Start Dissolve_Aniline Dissolve 2-(trifluoromethyl)aniline and triethylamine in DCM Start->Dissolve_Aniline Cool_Mixture Cool to 0-5 °C in an ice bath Dissolve_Aniline->Cool_Mixture Add_Acyl_Chloride Add chloroacetyl chloride dropwise Cool_Mixture->Add_Acyl_Chloride Stir_at_RT Stir at room temperature Add_Acyl_Chloride->Stir_at_RT Workup Aqueous Workup: Wash with water Stir_at_RT->Workup Dry_and_Evaporate Dry organic layer and evaporate solvent Workup->Dry_and_Evaporate Purify Recrystallize from ethanol/water Dry_and_Evaporate->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize End Characterize->End

Caption: Experimental workflow for the synthesis and purification of the target molecule.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierComments
2-(Trifluoromethyl)aniline99%Sigma-AldrichCAS: 88-17-5
Chloroacetyl chloride98%Sigma-AldrichCAS: 79-04-9
Triethylamine≥99.5%Sigma-AldrichCAS: 121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichCAS: 75-09-2
Ethanol200 proof, absoluteSigma-AldrichCAS: 64-17-5
Anhydrous Magnesium Sulfate≥97%Sigma-AldrichCAS: 7487-88-9
Round-bottom flask250 mL--
Magnetic stirrer and stir bar---
Dropping funnel50 mL--
Ice bath---
Separatory funnel250 mL--
Rotary evaporator---
Filtration apparatus---
Safety Precautions

This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood by trained personnel.

  • 2-(Trifluoromethyl)aniline: Harmful if swallowed or in contact with skin.[1] Causes skin and serious eye irritation.[1] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Chloroacetyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care, using appropriate PPE, including a face shield.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should occur within a fume hood.

  • Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)aniline (5.0 g, 31.0 mmol, 1.0 eq) and triethylamine (4.3 mL, 31.0 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes, allowing the temperature to equilibrate to 0-5 °C.[3]

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (2.5 mL, 31.0 mmol, 1.0 eq) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Workup:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 1M HCl (to remove excess triethylamine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

  • Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture.[5]

    • Dissolve the crude product in hot ethanol and slowly add water until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Expected signals in the ¹H NMR spectrum include a singlet for the methylene protons (CH₂Cl), a singlet for the amide proton (NH), and a set of multiplets for the aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretch (around 750 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (237.60 g/mol for C₉H₇ClF₃NO).

Expected Results

This protocol is expected to yield this compound as a white to off-white crystalline solid with a yield of 70-85%. The melting point of the purified product should be determined and compared to literature values if available.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or gently warm the reaction mixture.
Hydrolysis of chloroacetyl chlorideEnsure all glassware is oven-dried and use anhydrous solvent.
Oily Product/Failure to CrystallizeImpurities presentRepeat the washing steps of the workup. Consider purification by column chromatography.
Insufficient cooling during crystallizationEnsure the solution is thoroughly cooled in an ice bath. Scratch the inside of the flask to induce crystallization.

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the outlined workup and purification procedures, researchers can obtain the target compound in high yield and purity, suitable for further synthetic transformations in drug discovery and materials science.

References

  • PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available at: [Link]

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • Gawas, P., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry.
  • Patel, K., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online.
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The Strategic Utility of 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. This application note delves into the synthetic utility of a key building block, 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide , in the generation of novel kinase inhibitor scaffolds. We will explore the chemical rationale behind its use, provide detailed protocols for its application in a representative synthesis, and discuss the broader implications for drug development professionals.

The unique molecular architecture of this compound offers a compelling combination of features for medicinal chemists. The α-chloroacetamide moiety serves as a versatile electrophilic handle, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide array of chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of the final compounds. It is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can modulate the acidity of nearby protons and influence metabolic stability. Moreover, the lipophilicity of the trifluoromethyl group can enhance cell permeability and oral bioavailability of the resulting drug candidates.

This document will provide a detailed protocol for the synthesis of a series of 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamides, a class of compounds with demonstrated potential as kinase inhibitors. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, known to interact with the hinge region of many kinases. By coupling this heterocyclic system with the trifluoromethylphenyl acetamide moiety, we can generate novel chemical entities with the potential for potent and selective kinase inhibition.

Core Concepts and Synthetic Strategy

The overall synthetic strategy hinges on a nucleophilic substitution reaction where the thiol group of a 2-mercapto-5-aryl-1,3,4-oxadiazole displaces the chlorine atom of this compound. This reaction is typically carried out in the presence of a mild base to deprotonate the thiol, thereby generating a more potent nucleophile.

G cluster_0 Starting Material 1: Chloroacetamide cluster_1 Starting Material 2: Oxadiazole cluster_2 Reaction cluster_3 Product A This compound C Nucleophilic Substitution A->C Electrophile B 2-Mercapto-5-aryl-1,3,4-oxadiazole B->C Nucleophile (after deprotonation) D 2-((5-Aryl-1,3,4-oxadiazol-2-yl)thio)-N- [2-(trifluoromethyl)phenyl]acetamide (Potential Kinase Inhibitor) C->D Forms Thioether Linkage

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting materials and the final target compounds.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key starting material from 2-(trifluoromethyl)aniline.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Saturated sodium acetate solution

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a fume hood, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add a saturated solution of sodium acetate.

  • Cool the reaction mixture in an ice bath with stirring.

  • Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a dilute solution of glacial acetic acid and then with water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

Protocol 2: Synthesis of 2-Mercapto-5-aryl-1,3,4-oxadiazoles

This protocol outlines the synthesis of the nucleophilic coupling partner.

Materials:

  • Aromatic carboxylic acid

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (dilute)

  • Reflux condenser

Procedure:

  • Convert the aromatic carboxylic acid to its corresponding hydrazide by reacting with hydrazine hydrate.

  • Dissolve the resulting hydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add potassium hydroxide (1 equivalent) dissolved in ethanol.

  • Add carbon disulfide (1.2 equivalents) and reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the 2-mercapto-5-aryl-1,3,4-oxadiazole.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of 2-((5-Aryl-1,3,4-oxadiazol-2-yl)thio)-N-[2-(trifluoromethyl)phenyl]acetamide Derivatives

This is the key coupling reaction to generate the final products.

Materials:

  • This compound

  • Appropriate 2-mercapto-5-aryl-1,3,4-oxadiazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1 equivalent) in acetone.

  • Add the corresponding 2-mercapto-5-aryl-1,3,4-oxadiazole (1 equivalent).

  • Add anhydrous potassium carbonate (2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture onto crushed ice with stirring.

  • The solid product will precipitate out.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the product and recrystallize from ethanol to afford the pure 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)-N-[2-(trifluoromethyl)phenyl]acetamide derivative.

Data Presentation

The following table summarizes representative yields for the synthesis of a series of target compounds.

Compound IDAryl SubstituentYield (%)
5a 4-Fluorophenyl85
5b 4-Chlorophenyl82
5c 4-Bromophenyl80
5d 4-Nitrophenyl78
5e 2,4-Dichlorophenyl83

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: As an indicator of purity.

Application in Kinase Inhibition

The synthesized 1,3,4-oxadiazole derivatives are promising candidates for kinase inhibition. The 1,3,4-oxadiazole ring is a known pharmacophore that can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases. The trifluoromethylphenyl moiety can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule A ATP Binding Pocket B 1,3,4-Oxadiazole Moiety B->A H-Bonding with Hinge Region C Trifluoromethylphenyl Moiety C->A Hydrophobic Interactions

Further studies, such as in vitro kinase assays and cell-based proliferation assays, are necessary to evaluate the biological activity of these compounds and to identify lead candidates for further drug development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its reactive chloroacetamide group allows for straightforward derivatization, while the trifluoromethylphenyl moiety imparts favorable physicochemical properties. The synthetic protocols outlined in this application note provide a robust and efficient method for generating libraries of 1,3,4-oxadiazole-based compounds with the potential for potent and selective kinase inhibition. This approach offers a promising avenue for the discovery of new therapeutic agents for a range of diseases.

References

  • Praveen, P. K., et al. (2014). Synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides as antimicrobial agents. Journal of Chemical Sciences, 126(3), 827-835. [Link]

  • Bano, S., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13039-13057. [Link]

  • Saeed, A., et al. (2018). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 23(12), 3299. [Link]

  • Asif, M. (2022). A Comprehensive Review on Synthetic Approaches and Biological Activities of 1,3,4-oxadiazole. Bentham Science Publishers, 23(1), 2-27. [Link]

  • Gomha, S. M., et al. (2015). Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives as potential antimicrobial agents. Molecules, 20(1), 1346-1361. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution (SN1, SN2). [Link]

protocol for 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide biological assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Characterization of Covalent Reactivity and Target Engagement for 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Abstract

This application note provides a definitive technical framework for evaluating This compound (referred to herein as 2-Cl-TFPA ).[1] As an


-chloroacetamide, this molecule functions as a covalent electrophile capable of modifying cysteine residues via 

alkylation.[1] While often used as a building block, its utility in modern drug discovery lies in its application as a Covalent Fragment for screening "undruggable" targets (e.g., KRAS, TEAD, Myc). This guide details the protocols for establishing its Intrinsic Reactivity (

)
and validating Target Engagement via Intact Protein Mass Spectrometry, ensuring researchers distinguish between specific binding and promiscuous toxicity.

Part 1: Chemical Biology & Mechanism of Action[2]

1.1 The Warhead and Scaffold 2-Cl-TFPA consists of two distinct functional domains:

  • The Warhead (

    
    -Chloroacetamide):  A moderate electrophile.[1] Unlike highly reactive acrylamides or promiscuous sulfonyl fluorides, chloroacetamides offer a "Goldilocks" reactivity profile—sufficiently reactive to modify nucleophilic cysteines but stable enough for aqueous screening.[1]
    
  • The Scaffold (2-Trifluoromethylphenyl): The ortho-trifluoromethyl group introduces lipophilicity and twists the amide bond out of planarity, potentially creating unique selectivity for hydrophobic pockets adjacent to catalytic cysteines.

1.2 Reaction Mechanism (


 Alkylation) 
The biological activity is driven by the nucleophilic attack of a thiolate anion (Protein-S⁻) onto the 

-carbon of the acetamide, displacing the chloride ion.

Figure 1: Mechanism of Covalent Cysteine Modification

ReactionMechanism Compound 2-Cl-TFPA (Electrophile) TS Transition State (SN2 Attack) Compound->TS Diffusion Cysteine Protein Cysteine (Nucleophile -SH) Cysteine->TS Activation (pKa) Adduct Stable Thioether Adduct (Protein-S-CH2-R) TS->Adduct Irreversible Byproduct HCl (Leaving Group) TS->Byproduct Elimination

Caption: The


 reaction pathway where the protein thiolate displaces chloride, resulting in a stable thioether bond and a defined mass shift.[1]

Part 2: Intrinsic Reactivity Profiling (GSH Assay)

Context: Before testing against a protein target, you must determine the intrinsic reactivity of 2-Cl-TFPA. If the compound reacts too rapidly with free Glutathione (GSH), it acts as a non-specific toxin rather than a drug.

Objective: Determine the second-order rate constant (


) using a pseudo-first-order kinetic assay.
Protocol 1: LC-MS Kinetic GSH Assay

Materials:

  • Compound: 2-Cl-TFPA (10 mM stock in DMSO).[1]

  • Reactant: Reduced L-Glutathione (GSH).[1]

  • Internal Standard: Indomethacin or Warfarin (non-reactive).[1]

  • Buffer: PBS, pH 7.4 (Note: pH consistency is critical as reactivity is pH-dependent).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a master mix of GSH (5 mM) in PBS (pH 7.4).

    • Prepare the compound solution at 50 µM (final concentration) containing 1 µM Internal Standard.

    • Ratio: Maintain a 100:1 excess of GSH over compound to ensure pseudo-first-order kinetics.[1]

  • Incubation:

    • Mix Compound and GSH at

      
      .[1]
      
    • Incubate at 37°C in a thermoshaker.

  • Sampling:

    • Extract aliquots at defined time points: 0, 15, 30, 60, 120, and 240 minutes.

    • Quenching: Immediately dilute aliquots 1:10 into Acetonitrile + 1% Formic Acid to stop the reaction and precipitate salts.

  • LC-MS Analysis:

    • Monitor the disappearance of the parent ion (

      
       Da).
      
    • Monitor the appearance of the GSH-Adduct (

      
       Da).[1]
      

Data Analysis & Interpretation: Plot


 vs. time.[1] The slope is 

.[1] Calculate

using the formula:

.[1]
Reactivity Class

InterpretationAction
Low < 0.1Inert / SlowIdeal for fragment screening; requires tight binding for efficacy.[1]
Moderate 0.1 - 10Tunable Warhead"Sweet Spot" for covalent drugs (e.g., Ibrutinib-like).[1]
High > 100PromiscuousLikely toxic; risk of immunogenicity via haptenization.[1]

Part 3: Target Engagement via Intact Protein Mass Spectrometry

Context: Once reactivity is established, validation of covalent binding to a specific protein (e.g., KRAS G12C, BTK, or a model protein like BSA) is required. This protocol confirms the stoichiometry and the specific mass shift.[2]

Protocol 2: Intact Protein LC-MS Analysis

Theoretical Mass Calculation:

  • Parent Formula:

    
    
    
  • Parent MW: 237.61 Da[1]

  • Reaction: Loss of Cl (35.[1]45) + Loss of H from Protein (1.[1]01) + Addition of Compound.[1][2][3][4]

  • Net Mass Shift:

    
    
    
    • Note: If you see +237, it is non-covalent binding.[1] If you see +201, it is covalent.[1][5][6]

Workflow Diagram:

MassSpecWorkflow Step1 Incubation (Protein + 10x Compound) Step2 Desalting (C4/C18 Cartridge) Step1->Step2 1-4 Hours Step3 LC-MS Acquisition (Q-TOF or Orbitrap) Step2->Step3 Remove Buffer Step4 Deconvolution (MaxEnt1 / BioPharma Finder) Step3->Step4 Raw Spectra Decision Check Mass Shift (+201.15 Da?) Step4->Decision

Caption: Workflow for validating covalent adduct formation using Intact Protein Mass Spectrometry.

Step-by-Step Methodology:

  • Protein Prep: Dilute target protein to 5 µM in Ammonium Acetate buffer (neutral pH). Avoid TRIS or primary amines if possible, though chloroacetamides are generally Cys-selective.[1]

  • Dosing: Add 2-Cl-TFPA to a final concentration of 50 µM (10x excess). Include a DMSO-only control.

  • Incubation: Incubate for 2 hours at Room Temperature.

  • LC-MS Run:

    • Column: C4 or C18 wide-pore column (e.g., Waters BEH 300).[1]

    • Gradient: 5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes.

    • MS Settings: Positive mode, scan range 500–3000 m/z.[1]

  • Deconvolution: Use software (e.g., MaxEnt1) to convert the charge envelope into zero-charge mass.[1]

Success Criteria:

  • Control Sample: Single peak at Mass

    
     (Unmodified Protein).
    
  • Treated Sample: Appearance of a new peak at

    
    .
    
  • Occupancy: Calculate % Occupancy =

    
    .[1]
    

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Adduct Observed Low reactivity or steric hindrance.[1]Increase incubation time to 24h or pH to 8.0 to increase thiol nucleophilicity.
Multiple Adducts (+402, +603) Non-specific alkylation (Promiscuity).[1]The compound is too reactive.[1] Lower concentration or reduce pH to 7.0.
Precipitation Low solubility of the

group.[1]
Ensure DMSO concentration is ~2-5%.[1] Use a solubility-optimized buffer (e.g., add 0.01% Tween-20).[1]
Mass Shift is +237 Da Non-covalent binding.[1]The chloride did not leave.[1] The compound is binding in a pocket but not reacting.

References

  • Resnick, E., et al. (2019).[1] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society.[7] [Link][1]

    • Context: Foundational text on screening chloroacetamide libraries.[1][2][7][8][9]

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1] Nature.[1] [Link][1]

    • Context: Establishes the methodology for ABPP and cysteine reactivity profiling.
  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] Covalent tethering of fragments for drug discovery.[1][2] Journal of Medicinal Chemistry.[1] [Link][1]

    • Context: detailed protocols on mass spectrometry valid
  • Flanagan, M. E., et al. (2014).[1] Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry.[1] [Link]

    • Context: Source for the GSH kinetic assay parameters and thresholds.

Sources

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide for covalent inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide as a Covalent Probe for Cysteine Mapping and Fragment-Based Lead Generation [1]


-chloroacetamide fragments in Targeted Covalent Inhibitor (TCI) design.

Executive Summary & Strategic Rationale

In the landscape of covalent drug discovery, This compound (hereafter referred to as 2-Cl-TFM ) serves not as a final therapeutic agent, but as a high-value Covalent Fragment Probe .[1]

While acrylamides are the industry standard for clinical candidates (due to tunable reversibility and lower intrinsic reactivity),


-chloroacetamides like 2-Cl-TFM are the "gold standard" for Ligandability Assessment .[1] Their higher intrinsic electrophilicity allows them to capture nucleophilic cysteines that might be "cryptic" or less accessible to weaker warheads during initial screening.[1]

Why this specific molecule? The ortho-trifluoromethyl group provides two critical functions:

  • Conformational Bias: The steric bulk of the

    
     group at the 2-position forces the amide bond out of planarity with the phenyl ring. This creates a distinct 3D vector, allowing the fragment to probe stereoselective pockets that flat aniline derivatives cannot access.
    
  • Metabolic Stability: The strong C-F bonds protect the phenyl ring from rapid oxidative metabolism during cell-based assays.[1]

This guide details the workflow to validate this probe against a target protein, quantify its reactivity, and map the binding site using Mass Spectrometry (MS).[2][3]

Mechanism of Action: The Cysteine Trap

Unlike Michael acceptors (acrylamides) that require a specific trajectory for addition, 2-Cl-TFM reacts via a classic bimolecular nucleophilic substitution (


).[1]
  • Nucleophile: The thiolate anion (

    
    ) of a surface-accessible or active-site Cysteine.[1]
    
  • Electrophile: The

    
    -carbon of the chloroacetamide.
    
  • Leaving Group: Chloride ion (

    
    ).[1]
    

Reaction Scheme:


[1]

Critical Consideration: This reaction is irreversible.[1] The resulting thioether bond is stable under physiological conditions and standard proteomic workups (including denaturation), making it ideal for Intact Protein MS screening.

Experimental Workflow Visualization

The following diagram outlines the critical path from probe selection to hit validation.

CovalentWorkflow cluster_decision Go/No-Go Criteria Probe Probe: 2-Cl-TFM Reactivity Step 1: Intrinsic Reactivity (GSH Assay) Probe->Reactivity Assess k_chem Screen Step 2: Intact Protein MS (Screening) Reactivity->Screen If t1/2 > 15 min Validation Step 3: Peptide Mapping (Site ID) Screen->Validation Mass Shift +201 Da Lead Lead Opt: Switch to Acrylamide Validation->Lead Structure-Based Design

Figure 1: Critical workflow for validating chloroacetamide probes. Note the "Go/No-Go" gate at the reactivity step to prevent selecting promiscuous toxins.

Protocol 1: Intrinsic Reactivity Assessment (GSH Assay)

Before exposing your target protein to 2-Cl-TFM, you must determine its intrinsic reactivity (


).[1] If the molecule reacts too quickly with free Glutathione (GSH), it is a promiscuous alkylator and unsuitable for specific targeting.

Objective: Determine the half-life (


) of 2-Cl-TFM in the presence of GSH.
ParameterSpecification
Technique NMR or LC-MS (Time-course)
Buffer PBS, pH 7.4 (Physiological)
Temperature 37°C
Concentrations Probe (500

M) : GSH (5 mM) [1:10 ratio to ensure pseudo-first-order kinetics]
Internal Standard DMSO-

(for NMR) or Indomethacin (for LC-MS)

Step-by-Step:

  • Prepare a 100 mM stock of 2-Cl-TFM in DMSO.[1]

  • Prepare a 50 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4). Note: Prepare fresh; GSH oxidizes rapidly.[1]

  • Mix to final concentrations: 500

    
    M Probe + 5 mM GSH in PBS.
    
  • Immediate Action: Start monitoring immediately.

    • For NMR: Acquire

      
       spectra every 5 minutes for 2 hours. Monitor the disappearance of the 
      
      
      
      -proton signal (singlet at ~4.1 ppm) or the shift in the aromatic protons.
    • For LC-MS: Inject aliquots every 10 minutes. Monitor the parent ion (

      
      ) decay and adduct formation (
      
      
      
      ).[1]
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
    • 
      .[1]
      

Acceptance Criteria:

  • Ideal Probe:

    
     minutes. (Reactivity is driven by protein binding, not intrinsic chemistry).[1]
    
  • Acceptable Fragment:

    
    .
    
  • Toxic/Promiscuous:

    
     minutes.[1] Discard. 
    

Protocol 2: Intact Protein Mass Spectrometry Screening

This is the definitive assay to prove 2-Cl-TFM binds covalently to your target.[1]

Target: Recombinant Protein X (Pure, >95%).

Reagent/EquipmentDetails
Protein Stock 10

M in 20 mM HEPES, 150 mM NaCl, pH 7.[1]5. NO DTT/BME.
Probe Stock 10 mM in DMSO.
Instrument Q-TOF or Orbitrap Mass Spectrometer (LC-MS).[1]
Column C4 Reverse Phase Column (for intact proteins).[1]

Protocol:

  • Incubation: Dilute Protein X to 2

    
    M. Add 2-Cl-TFM to a final concentration of 20 
    
    
    
    M (10x excess).
    • Control: Protein X + DMSO only.[1]

  • Time Course: Incubate at Room Temperature for 1, 4, and 24 hours.

  • Quenching: Add Formic Acid to 1% final concentration to stop the reaction and denature the protein.

  • LC-MS Analysis: Inject 5

    
    g of protein onto the C4 column.[1] Run a steep gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 10 minutes.
    
  • Deconvolution: Use MaxEnt1 or equivalent software to deconvolute the raw charge envelope to zero-charge mass.[1]

Data Interpretation (The "E-E-A-T" Check): You are looking for a specific mass shift.[1]

  • MW of 2-Cl-TFM: ~237.6 Da[1]

  • Leaving Group (Cl): 35.5 Da[1]

  • Displaced H (from Cys): 1.0 Da

  • Net Mass Shift (

    
    ): 
    
    
    
    .[1]
  • Result A: No shift. (The probe does not bind or the cysteine is inaccessible).

  • Result B: +201 Da shift (100% occupancy).[1] Valid Hit.

  • Result C: +402 Da shift. (Double labeling. The probe is non-specific or there are two accessible cysteines).[1]

Protocol 3: Competition Assay (Specificity Validation)

To prove the binding is specific to the active site (or a specific pocket) and not just random surface labeling, perform a competition assay with a known reversible binder or a high concentration of substrate.

  • Pre-incubation: Incubate Protein X (2

    
    M) with High-Affinity Reversible Ligand  (100 
    
    
    
    M) for 30 minutes.
  • Probe Addition: Add 2-Cl-TFM (20

    
    M).
    
  • Incubation: 4 hours.

  • Readout: Intact MS.

Analysis:

  • If the +201 Da peak is abolished or significantly reduced compared to the "Probe Only" sample, the 2-Cl-TFM probe binds to the same pocket as the reversible ligand. This confirms functional relevance .

From Probe to Drug: The Optimization Strategy

Once 2-Cl-TFM is validated as a hit:

  • Crystallography/Cryo-EM: Co-crystallize Protein X with 2-Cl-TFM. The covalent bond locks the conformation, facilitating high-resolution structural data.

  • Warhead Swap: Chloroacetamides are rarely suitable for chronic dosing due to toxicity.[1]

    • Step: Replace the

      
      -chloroacetamide with an Acrylamide  (Michael Acceptor).[1]
      
    • Rationale: Acrylamides are less intrinsically reactive and require specific orientation (catalytic activation) by the protein to react.[1]

  • Scaffold Extension: Grow the molecule from the phenyl ring (using the structural data) to increase non-covalent affinity (

    
    ).
    
    • Goal: Increase residence time so the warhead has time to react.[1]

References

  • Resnick, E., et al. (2019).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[4] Link[1]

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] Link[1]

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[5] Nature Reviews Drug Discovery.[1] Link

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] Link

Sources

Application Notes and Protocols for In Vivo Experimental Design with 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental studies involving the novel compound 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide. This document is structured to provide not just procedural steps, but also the underlying scientific rationale for key experimental decisions. Given the novelty of this compound, this guide is intended to serve as a foundational framework for its initial preclinical evaluation.

The unique chemical structure of this compound, featuring a chloroacetamide group and a trifluoromethylphenyl moiety, suggests potential biological activity. Chloroacetamides are known to be reactive electrophiles and have been explored for various therapeutic applications.[1] The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and target binding affinity.[2] This guide will address the critical aspects of designing robust in vivo studies to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.

Preclinical Experimental Workflow

A well-designed preclinical study is paramount for the successful translation of a novel compound from the bench to the clinic. The workflow for this compound should be approached in a stepwise manner, starting with preliminary toxicity and pharmacokinetic assessments before moving into more complex efficacy models.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Safety & Tolerability Dose Range Finding Dose Range Finding Acute Toxicity Acute Toxicity Dose Range Finding->Acute Toxicity Pharmacokinetics (PK) Pharmacokinetics (PK) Acute Toxicity->Pharmacokinetics (PK) Animal Model Selection Animal Model Selection Pharmacokinetics (PK)->Animal Model Selection Inform Dosing Regimen Chronic Dosing & Efficacy Chronic Dosing & Efficacy Animal Model Selection->Chronic Dosing & Efficacy Biomarker Analysis Biomarker Analysis Chronic Dosing & Efficacy->Biomarker Analysis Extended Toxicology Extended Toxicology Biomarker Analysis->Extended Toxicology Identify Potential Off-Target Effects Histopathology Histopathology Extended Toxicology->Histopathology Data Analysis & Reporting Data Analysis & Reporting Histopathology->Data Analysis & Reporting

Caption: High-level workflow for the in vivo evaluation of a novel compound.

PART 1: Preliminary Assessment: Toxicity and Pharmacokinetics

The initial phase of in vivo testing is critical for establishing a safe dosing window and understanding the basic pharmacokinetic properties of the compound.

Dose Range Finding and Acute Toxicity

Rationale: Before initiating efficacy studies, it is essential to determine the maximum tolerated dose (MTD) and identify any acute toxicities. This information is crucial for selecting appropriate doses for subsequent studies. Given that some chloroacetamide-containing compounds can cause skin irritation and may have reproductive toxicity, careful observation is warranted.[3][4]

Protocol: Acute Toxicity Study in Rodents
  • Animal Model: Male and female Swiss Webster mice (n=3-5 per group).

  • Acclimation: Acclimate animals for at least 7 days prior to the study.

  • Dose Formulation: Prepare a vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water) and at least 5 escalating doses of this compound. The dose range should be wide enough to identify a toxic dose.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Observation: Monitor animals for clinical signs of toxicity at 1, 4, 24, and 48 hours post-dosing. Observations should include changes in behavior, posture, and grooming.

  • Body Weight: Record body weight daily for 14 days.

  • Endpoint: The study is concluded after 14 days of observation. A necropsy should be performed to identify any gross pathological changes.

ParameterObservation Point
Clinical Signs1, 4, 24, 48 hours post-dose, then daily
Body WeightDaily for 14 days
MortalityDaily for 14 days
Gross NecropsyDay 14
Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental to designing an effective dosing regimen for efficacy studies. A preliminary PK study will provide key parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Protocol: Single-Dose PK Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation for serial blood sampling.

  • Dose Selection: Based on the acute toxicity study, select a non-toxic dose.

  • Administration: Administer a single dose of this compound via the intended route.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate PK parameters using appropriate software.

PART 2: Efficacy Modeling

With a foundational understanding of the compound's safety and PK profile, the next phase focuses on evaluating its therapeutic potential in a relevant disease model. The choice of model will depend on the hypothesized mechanism of action. Given the structural similarities to compounds with antimicrobial or enzyme-inhibitory activity, the following are hypothetical examples.[2][5]

Hypothetical Efficacy Model: Systemic Bacterial Infection

Rationale: The chloroacetamide moiety is present in some antimicrobial agents.[5] Therefore, a systemic bacterial infection model is a logical starting point to evaluate potential anti-infective properties.

G cluster_0 Experimental Groups Animal Acclimation Animal Acclimation Bacterial Challenge Bacterial Challenge Animal Acclimation->Bacterial Challenge Treatment Initiation Treatment Initiation Bacterial Challenge->Treatment Initiation Monitoring & Endpoints Monitoring & Endpoints Treatment Initiation->Monitoring & Endpoints Data Analysis Data Analysis Monitoring & Endpoints->Data Analysis Vehicle Control Vehicle Control Test Compound Test Compound Positive Control Positive Control

Caption: Workflow for a systemic bacterial infection efficacy study.

Protocol: Murine Model of Systemic Staphylococcus aureus Infection
  • Animal Model: Male and female BALB/c mice (n=8-10 per group).

  • Bacterial Strain: A well-characterized strain of Staphylococcus aureus.

  • Infection: Induce a systemic infection via intraperitoneal injection of a pre-determined lethal or sub-lethal dose of bacteria.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (dose and frequency determined by PK data).

    • Group 3: Positive control antibiotic (e.g., vancomycin).

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Endpoints:

    • Primary: Survival over a defined period (e.g., 7 days).

    • Secondary: Bacterial load in key organs (e.g., spleen, liver, kidneys) at a specified time point.

    • Exploratory: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in plasma.

GroupTreatmentNPrimary Endpoint
1. Vehicle ControlVehicle10Survival
2. Test CompoundThis compound10Survival
3. Positive ControlVancomycin10Survival

PART 3: Safety and Tolerability

Concurrent with and following efficacy studies, a more in-depth evaluation of the compound's safety profile is necessary.

Repeat-Dose Toxicology

Rationale: While acute toxicity studies provide information on the effects of a single dose, repeat-dose studies are essential for identifying potential cumulative toxicity.

Protocol: 14-Day Repeat-Dose Study in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per group).

  • Dose Levels: Vehicle control, low dose, mid dose, and high dose (based on acute toxicity and PK data).

  • Administration: Administer the compound daily for 14 days via the intended clinical route.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and collect major organs for histopathological examination.

Ethical Considerations

All in vivo experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and with the approval of an Institutional Animal Care and Use Committee (IACUC).[6][7]

  • Replacement: Where possible, in vitro and ex vivo methods should be used to gather preliminary data before proceeding to in vivo studies.[8]

  • Reduction: Studies should be designed to use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Procedures should be optimized to minimize animal pain and distress.

Conclusion

The successful in vivo evaluation of this compound requires a methodologically sound and ethically responsible approach. This guide provides a foundational framework for initiating such studies. Researchers should adapt these protocols based on emerging data and the specific therapeutic context. Rigorous experimental design and execution are paramount for generating high-quality data to support the continued development of this novel compound.[9]

References

  • ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. Available at: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Scientia Pharmaceutica. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]

  • 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide. PubChem. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. Available at: [Link]

  • 2-Chloro-N-phenylacetamide. ResearchGate. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • General Principles of Preclinical Study Design. National Institutes of Health. Available at: [Link]

  • 2-Chloro-N-methyl-N-phenyl-acetamide. PubMed. Available at: [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Ichor Bio. Available at: [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • In Vivo Models for Drug Discovery. ResearchGate. Available at: [Link]

Sources

Strategic Synthesis of Nitrogen Heterocycles from 2-Chloro-N-arylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Chameleon

In medicinal chemistry, 2-chloro-N-arylacetamides are not merely intermediates; they are "electrophilic chameleons." This scaffold possesses three distinct reactive sites: the amide nitrogen (nucleophilic), the carbonyl carbon (electrophilic), and the alkyl chloride (electrophilic). By manipulating reaction conditions, this single precursor can be divergently synthesized into Quinolines , Oxindoles , Thiazolidinones , or Benzoxazines .

This guide provides validated protocols for transforming 2-chloro-N-arylacetamides into these pharmacologically privileged heterocycles, focusing on the Meth-Cohn Vilsmeier-Haack cyclization and Intramolecular Friedel-Crafts alkylation .

Divergent Synthetic Pathways

The utility of 2-chloro-N-arylacetamides lies in their ability to undergo both intramolecular cyclizations and intermolecular cascades.

Figure 1: Divergent Synthesis Workflow

G Start 2-Chloro-N-arylacetamide R1 POCl3 / DMF (Vilsmeier-Haack) Start->R1 R2 AlCl3 / High Temp Start->R2 R3 NH4SCN or Thiourea Start->R3 R4 Base (if ortho-OH) Start->R4 P1 2-Chloro-3-formylquinoline R1->P1 Cyclization & Formylation P2 Oxindole R2->P2 Intramolecular SEAr P3 Iminothiazolidinone / Aminothiazole R3->P3 Nucleophilic Cascade P4 1,4-Benzoxazin-3-one R4->P4 O-Alkylation

Caption: Divergent synthetic utility of 2-chloro-N-arylacetamides based on reagent selection.

Module A: The Meth-Cohn Quinoline Synthesis

The most powerful application of this scaffold is the Vilsmeier-Haack cyclization , first optimized by Meth-Cohn et al. This reaction transforms the acetamide into a 2-chloro-3-formylquinoline , a versatile building block where the chlorine can be displaced by nucleophiles and the aldehyde used for condensation reactions.

Mechanism of Action

The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium salt) which attacks the amide carbonyl. The resulting intermediate undergoes intramolecular electrophilic aromatic substitution, followed by aromatization and chlorination.

Figure 2: Vilsmeier-Haack Cyclization Mechanism

VH_Mech Step1 Reagent Formation (DMF + POCl3 -> Chloroiminium Salt) Step2 Activation (Amide O-attack on Vilsmeier Reagent) Step1->Step2 Step3 Cyclization (Intramolecular Electrophilic Attack on Aryl Ring) Step2->Step3 Step4 Aromatization & Chlorination (Loss of HCl, formation of Quinoline) Step3->Step4

Caption: Stepwise mechanistic flow of the Meth-Cohn quinoline synthesis.

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline

Reagents:

  • 2-Chloro-N-arylacetamide (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (2.5 - 3.0 eq)
    
  • N,N-Dimethylformamide (DMF) (1.2 - 1.5 eq) OR used as solvent (5-10 eq)

Procedure:

  • Preparation of Vilsmeier Reagent: In a dry round-bottom flask equipped with a drying tube (CaCl

    
    ), cool DMF (3.0 eq) to 0°C in an ice bath.
    
  • Addition: Add POCl

    
     (7.0 eq) dropwise with stirring. Caution: Exothermic reaction. Evolution of HCl gas. Stir for 30 minutes at 0°C to form the white/yellowish Vilsmeier salt.
    
  • Substrate Addition: Add the 2-chloro-N-arylacetamide (1.0 eq) to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 80–95°C for 4–12 hours. Monitor by TLC (disappearance of amide).

    • Note: Electron-donating groups (EDGs) on the aryl ring accelerate this step; electron-withdrawing groups (EWGs) may require higher temperatures (up to 120°C) or longer times.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring.

  • Isolation: The product typically precipitates as a yellow/pale solid upon neutralization with saturated NaOAc or NaHCO

    
     (pH ~7). Filter, wash with water, and recrystallize from ethanol or ethyl acetate.
    

Validation Criteria:

  • 1H NMR: Appearance of a singlet at ~10.5 ppm (Aldehyde -CHO) and disappearance of the amide -NH and aliphatic -CH

    
    - protons (which become aromatic quinoline protons).
    
  • IR: Strong carbonyl stretch at ~1690 cm

    
     (-CHO).
    

Module B: Intramolecular Friedel-Crafts (Oxindoles)

Direct intramolecular alkylation of the aryl ring by the alkyl chloride moiety yields oxindoles (1,3-dihydro-2H-indol-2-ones). This is a variant of the Stollé synthesis.

Protocol 2: AlCl -Mediated Cyclization

Reagents:

  • 2-Chloro-N-arylacetamide (1.0 eq)

  • Aluminum Chloride (AlCl

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Chlorobenzene or 1,2-Dichlorobenzene (or neat melt)

Procedure:

  • Setup: Flame-dry a round-bottom flask under N

    
     atmosphere.
    
  • Mixing: Suspend 2-chloro-N-arylacetamide in chlorobenzene (5 mL/mmol).

  • Activation: Add anhydrous AlCl

    
     (2.0 eq) in portions at room temperature.
    
  • Reaction: Heat the mixture to 120–140°C .

    • Observation: Evolution of HCl gas indicates the reaction is proceeding.

    • Duration: 2–5 hours.

  • Workup: Cool to RT. Pour onto ice/HCl mixture to decompose the aluminum complex.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Module C: Synthesis of Thiazolidinones

Reaction with sulfur nucleophiles provides access to sulfur-nitrogen heterocycles.

Protocol 3: Reaction with Ammonium Thiocyanate

Reagents:

  • 2-Chloro-N-arylacetamide (1.0 eq)

  • Ammonium Thiocyanate (NH

    
    SCN) (1.2 eq)
    
  • Solvent: Ethanol (anhydrous)

Procedure:

  • Dissolve the acetamide in ethanol.

  • Add NH

    
    SCN.[1]
    
  • Reflux for 3–6 hours.

  • Mechanism: The initial substitution yields the thiocyanate (-SCN), which often undergoes spontaneous cyclization to 2-imino-4-thiazolidinone derivatives depending on pH and steric factors.

  • Isolation: Cool to precipitate the product. Filter and wash with cold ethanol.

Data Summary & Troubleshooting

Target HeterocycleCritical ReagentKey IntermediateCommon Pitfall
Quinoline POCl

/DMF
Chloroiminium saltMoisture in DMF stops Vilsmeier reagent formation.
Oxindole AlCl

Carbocation/ComplexIncomplete cyclization due to low temp; AlCl

deactivation.
Thiazolidinone NH

SCN
Thiocyanato-amideCompetitive polymerization if solvent is wet.

Expert Insight: For the Vilsmeier-Haack reaction, if the aryl ring has strong Electron Withdrawing Groups (e.g., -NO


), the yield drops significantly. In such cases, using Methanesulfonyl chloride (MsCl)  with DMF has been reported as a milder, more efficient alternative to POCl

for generating the active Vilsmeier species (see Heterocyclic Letters reference).

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloro-3-formylquinolines." Journal of the Chemical Society, Perkin Transactions 1, 1981, 1520-1530.

  • Kadre, T., et al. "Methane sulfonyl chloride-DMF/DMAc adducts: An alternative to Vilsmeier-Haack reagent for the synthesis of 2-chloro-3-formyl quinolines."[2] Heterocyclic Letters, 2014, 4(1), 143-152.

  • Stollé, R. "Über N-substituierte Oxindole und deren Umwandlungsprodukte." Berichte der deutschen chemischen Gesellschaft, 1914.
  • BenchChem Application Notes. "Vilsmeier-Haack Reaction for Quinoline Synthesis."

  • Organic Chemistry Portal. "Synthesis of 1,4-Benzoxazin-3-ones."

Sources

Application Note: Developing SAR Studies for 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the Structure-Activity Relationship (SAR) development for 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide , a privileged scaffold in covalent fragment-based drug discovery (FBDD).[1] Unlike reversible inhibitors, this scaffold relies on a two-step binding mechanism: initial non-covalent recognition followed by irreversible alkylation of a target cysteine residue.[1] This note provides a blueprint for synthesizing analogs, tuning electrophilic reactivity, and validating biological activity using kinetic profiling (


).

Introduction & Mechanistic Rationale

The molecule This compound represents a classic "warhead-linker-tail" architecture used to target solvent-exposed or active-site cysteines (e.g., in TEAD, KRAS, or proteases).[1]

The Scaffold Architecture
  • The Warhead (

    
    -Chloroacetamide):  An electrophile that reacts with nucleophilic thiols (Cys-SH) via an 
    
    
    
    mechanism.[1] It is generally more reactive than acrylamides but less promiscuous than
    
    
    -halo ketones.[1]
  • The Tail (2-Trifluoromethylphenyl): The ortho-trifluoromethyl (

    
    ) group is not merely a lipophilic handle.[1] Sterically, it forces the amide bond to twist out of coplanarity with the phenyl ring (the "ortho-effect"). This pre-organizes the molecule into a specific conformation that can enhance binding entropy if it matches the protein pocket.
    
  • The Linker (Amide): Provides a hydrogen bond donor (NH) and acceptor (CO) for molecular recognition.[1]

The Challenge of Covalent SAR

Traditional


 values are time-dependent and misleading for covalent inhibitors. The goal of this SAR campaign is not just to improve affinity (

) but to tune the reactivity rate (

) to ensure the inhibitor reacts only when bound to the specific target, avoiding "off-target" toxicity with cytosolic glutathione (GSH).

Strategic SAR Design Matrix

To optimize this scaffold, we apply a multi-vector modification strategy.

VectorModificationRationale & Expected Outcome
A: Electrophile Tuning Replace -Cl with -F, -Br, -IReactivity Modulation. -I is too reactive (toxic); -F is often inert.[1] -Cl is the "Goldilocks" zone.[1]
Steric hindrance at

-carbon (Methylation)
Slowing

.
Adding a methyl group next to the Cl hinders

attack, improving selectivity.[1]
B: Electronic Tuning Move

to meta or para
Conformational Reset. Removing the ortho substituent restores planarity. Tests if the "twist" is required for binding.[1]
Replace

with -OMe, -CN
Electronic Sweep. Changes the acidity of the amide NH and the electrophilicity of the warhead via inductive effects.
C: Linker Modification N-methylationH-Bond Check. Removes the H-bond donor.[1] If potency drops, the NH interaction is critical.

Experimental Protocols

Protocol A: Chemical Synthesis (General Procedure)

Objective: Efficient synthesis of the parent scaffold and analogs via Schotten-Baumann acylation.[1]

Materials:

  • 2-(Trifluoromethyl)aniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)[1]

  • Saturated aqueous

    
     or 
    
    
    
    [1]
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(trifluoromethyl)aniline (5 mmol) in DCM (20 mL) in a round-bottom flask.

  • Base Addition: Add saturated aqueous

    
     (20 mL) to create a biphasic system. Note: This acts as a proton scavenger for the HCl generated.
    
  • Acylation: Cool the mixture to 0°C. Add chloroacetyl chloride (6 mmol) dropwise over 10 minutes with vigorous stirring.

    • Causality: Rapid addition generates heat, potentially hydrolyzing the acid chloride. Cooling ensures the amine attacks the carbonyl preferentially over water.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted aniline), then brine. Dry over

    
    .[1]
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.

  • Validation:

    
     NMR must show the singlet for 
    
    
    
    around
    
    
    4.0-4.2 ppm.[1]
Protocol B: Glutathione (GSH) Reactivity Assay

Objective: Assess intrinsic reactivity (promiscuity risk).[1] Compounds with


 min are likely too toxic for drug development.[1]

Methodology:

  • Prepare a 10 mM stock of the test compound in DMSO-d6.[1]

  • Prepare a 20 mM stock of reduced L-Glutathione (GSH) in deuterated phosphate buffer (pD 7.4).

  • Initiation: Mix to final concentrations of 500

    
    M compound and 5 mM GSH (10-fold excess pseudo-first-order conditions) in an NMR tube.
    
  • Measurement: Acquire

    
     NMR spectra every 15 minutes for 4 hours.
    
  • Analysis: Track the disappearance of the

    
    -chloro methylene peak. Plot 
    
    
    
    vs. time to determine pseudo-first-order rate constant
    
    
    .[1]
Protocol C: Determination of

Objective: The gold standard for covalent inhibitor potency.[1]

Methodology:

  • Incubation: Incubate the enzyme with the inhibitor at 5 different concentrations (ranging 0.1x to 10x the estimated

    
    ) for varying time points (
    
    
    
    = 0, 5, 10, 20, 30, 60 min).
  • Activity Measurement: At each time point, dilute an aliquot into a solution containing the substrate (at saturation,

    
    ) to measure residual enzymatic activity.[1]
    
  • Data Processing:

    • Step 1: Determine

      
       for each inhibitor concentration by plotting ln(% Activity) vs. time.[1]
      
    • Step 2: Plot

      
       vs. [Inhibitor].[1]
      
    • Step 3: Fit to the hyperbolic equation:

      
      [1]
      
    • Interpretation:

      
       is the reversible binding affinity; 
      
      
      
      is the maximum rate of bond formation.

Visualizing the Workflow

Diagram 1: SAR Logic Flow

Caption: Decision tree for optimizing the 2-chloroacetamide scaffold based on reactivity and potency data.

SAR_Logic Start Parent Scaffold (2-Cl-N-[2-CF3-Ph]-acetamide) Test_GSH GSH Reactivity Assay (Protocol B) Start->Test_GSH Decision_Reactivity Is t1/2 < 30 min? Test_GSH->Decision_Reactivity Too_Reactive Too Reactive (Toxic) Strategy: Steric Bulk Decision_Reactivity->Too_Reactive Yes Good_Reactivity Acceptable Reactivity Proceed to Potency Decision_Reactivity->Good_Reactivity No Mod_Alpha Add alpha-Methyl or Change Cl to F Too_Reactive->Mod_Alpha Mod_Alpha->Test_GSH Retest Test_Kinetic Biochem Assay (Protocol C) Good_Reactivity->Test_Kinetic Decision_Potency Is KI < 1 uM? Test_Kinetic->Decision_Potency Potent Lead Candidate Selectivity Profiling Decision_Potency->Potent Yes Weak Weak Binding Strategy: Structure-Based Design Decision_Potency->Weak No Mod_Ring Modify Phenyl Ring (Explore m/p-CF3 vectors) Weak->Mod_Ring Mod_Ring->Test_Kinetic Retest

Diagram 2: Kinetic Assay Data Interpretation

Caption: Workflow for deriving kinact/KI from raw enzymatic data.

Kinetic_Analysis RawData Raw Data: Activity vs Time (Multiple [I]) Step1 Plot ln(Activity) vs Time Slope = -k_obs RawData->Step1 Step2 Plot k_obs vs [I] Step1->Step2 Fit Hyperbolic Fit k_obs = (k_inact*[I]) / (KI + [I]) Step2->Fit Output Output Parameters: KI (Affinity) k_inact (Reactivity) Fit->Output

[1]

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.[1] Link

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534(7608), 570–574.[1] Link[1]

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] Covalent inhibitors: a new era for drug discovery.[1][2] Journal of Medicinal Chemistry, 59(3), 791–809.[1] Link[1]

  • Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] Link[1]

  • Ábrányi-Balogh, P., et al. (2018).[1] A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 94-107.[1] Link[1]

Sources

Application Note: Covalent Fragment-Based Discovery Using 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the methodological integration of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (referred to herein as CFA-2 ) into Fragment-Based Drug Discovery (FBDD) campaigns.

Unlike reversible fragments, CFA-2 acts as a Targeted Covalent Inhibitor (TCI) fragment.[1] It combines a "warhead" (


-chloroacetamide) with a "spy" moiety (2-trifluoromethylphenyl).[1] The scientific utility of this specific scaffold rests on two distinct properties:
  • Electrophilic Screening: The

    
    -chloroacetamide group serves as a mild electrophile that reacts with nucleophilic cysteine residues via an 
    
    
    
    mechanism.[1] This allows for the identification of "druggable" cysteines in cryptic or shallow pockets that reversible binders cannot occupy with sufficient affinity.
  • Dual-Modality Detection: The trifluoromethyl (

    
    ) group provides a strong, distinct signal for 
    
    
    
    NMR screening
    , while the covalent adduct mass shift (+201.5 Da) allows for rapid Intact Protein Mass Spectrometry validation.[1]
Mechanism of Action

The screening logic relies on a two-step binding event:[1]

  • Non-Covalent Recognition: The lipophilic 2-(trifluoromethyl)phenyl ring associates with a hydrophobic sub-pocket on the target protein (

    
    ).[1]
    
  • Covalent Ligation: If the geometry permits, the nucleophilic sulfur of a proximal Cysteine attacks the

    
    -carbon of the acetamide, displacing the chloride ion (
    
    
    
    ).

Experimental Workflows

Workflow Logic Diagram

The following decision tree outlines the critical path for validating CFA-2 hits, distinguishing specific binders from non-specific alkylators.

FBDD_Workflow node_start Start: Target Protein (Cys-containing) node_screen Primary Screen: Intact Protein LC-MS node_start->node_screen Desalt into non-reducing buffer node_hit Hit Identified? (Mass Shift +201 Da) node_screen->node_hit node_nmr Orthogonal Screen: 19F NMR (Ligand Observe) node_hit->node_nmr Confirm Binding Mode node_comp Selectivity Check: Competition with IA-Alkyne node_hit->node_comp Assess Promiscuity node_xray Structural Biology: X-ray Co-crystallography node_nmr->node_xray High Priority node_comp->node_xray Specific node_lead Valid Covalent Lead node_xray->node_lead

Figure 1: Critical path for validating electrophilic fragments. Blue indicates primary screening; Green/Red indicate orthogonal validation steps.

Detailed Protocols

Protocol A: Intact Protein LC-MS Screening

Objective: To detect the formation of a covalent adduct between CFA-2 and the target protein.[1]

Reagents:

  • Buffer A: 20 mM HEPES pH 7.5, 150 mM NaCl (Strictly NO DTT,

    
    -ME, or TCEP during incubation).
    
  • CFA-2 Stock: 100 mM in DMSO.[1]

  • Target Protein: >95% purity, desalted to remove storage reducing agents.

  • Quench Solution: 5% Formic Acid (FA).[1]

Procedure:

  • Preparation: Dilute protein to 5

    
    M in Buffer A.
    
  • Incubation: Add CFA-2 to a final concentration of 50–100

    
    M (10-20x excess).[1] Maintain DMSO concentration <2%.[1]
    
  • Reaction: Incubate at Room Temperature (RT) for 1 to 4 hours.

    • Expert Insight: Chloroacetamides are slower reactors than acrylamides.[1] A 1-hour time point is standard, but 4 hours may be necessary for cryptic pockets.[1]

  • Quenching: Stop the reaction by adding Quench Solution (final 0.5% FA) or immediately injecting onto the LC-MS.

  • Analysis: Perform LC-MS (TOF or Orbitrap). Deconvolute the raw charge envelope to zero-charge mass.[1]

Data Interpretation:

Observation Interpretation Action
Mass + 0 Da No Reaction Fragment does not bind or Cys is inaccessible.
Mass + 201.5 Da Single Adduct (Hit) Proceed to specificity checks.

| Mass + 403 / + 604 Da | Multi-labeling | Non-specific alkylation (super-reactive Cys or unfolded protein).[1] |

Protocol B: NMR Ligand-Observed Screening

Objective: To utilize the trifluoromethyl group of CFA-2 to measure binding affinity (


) and kinetics. This is superior to MS for determining if the fragment binds before it reacts.[1]

Why


?  The 

group on the phenyl ring appears as a distinct singlet.[1] Upon binding (even transiently before covalent bond formation), the chemical shift anisotropy changes, resulting in line broadening or a chemical shift perturbation (CSP).

Procedure:

  • Sample Prep: Prepare 20

    
    M Target Protein in Buffer (10% 
    
    
    
    ).[1] Add 20
    
    
    M CFA-2.[1]
  • Reference: Prepare a control tube with 20

    
    M CFA-2 in buffer (no protein).
    
  • Acquisition: Acquire 1D

    
     NMR spectra at 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Analysis:

    • Free Signal: Sharp singlet at reference chemical shift.

    • Bound/Reacted Signal: As the reaction proceeds, the sharp "free" signal will decrease. A new, broader signal (the protein-adduct complex) may appear shifted downfield/upfield.[1]

    • Calculation: Plot the integral of the free ligand peak over time to calculate the pseudo-first-order rate constant (

      
      ).[1]
      
Protocol C: Specificity & Competition Assay (The "Cysteine Audit")

Objective: To prove CFA-2 is binding a specific pocket and not just randomly alkylating surface cysteines.[1]

Reagents:

  • IA-Alkyne: Iodoacetamide-alkyne (a generic, highly reactive cysteine probe).[1]

  • Click Chemistry Reagents: Azide-fluorophore (e.g., Rhodamine-N3), TCEP, TBTA, CuSO4.[1]

Procedure:

  • Pre-incubation: Incubate Protein (2

    
    M) with CFA-2 (20 
    
    
    
    M) for 2 hours.
  • Pulse: Add IA-Alkyne (10

    
    M) for 30 minutes.
    
    • Logic: If CFA-2 has occupied the cysteine, IA-Alkyne cannot react.[1]

  • Click Reaction: Add Click reagents and Azide-fluorophore.[1] React for 1 hour.

  • Readout: Run SDS-PAGE and scan for fluorescence.[1]

    • Dark Band: CFA-2 successfully blocked the cysteine (Specific Hit).

    • Bright Band: CFA-2 did not bind/protect the cysteine; IA-Alkyne labeled it.[1]

Safety & Handling Standards

  • Toxicity: this compound is an alkylating agent.[1] It can react with human proteins (skin/lungs).[1]

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory .

  • Disposal: All waste containing this fragment must be treated as hazardous chemical waste (halogenated organic).[1] Quench excess fragment with 10 mM Glutathione or DTT before disposal to neutralize the warhead.[1]

References

  • Resnick, E., et al. (2019).[1] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society, 141(22), 8951–8968.

    • [1]

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1][2] Nature, 534(7608), 570–574.

    • [1]

  • London, N., et al. (2014).[1] Covalent docking of large libraries for the discovery of chemical probes. Nature Chemical Biology, 10, 1066–1072.

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] Covalent tethering of fragments for drug discovery.[1][3][4][5][6] Journal of Medicinal Chemistry, 59(3), 874–889.

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-CF3-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Sterically Hindered Aniline Acylation

Core Reaction Directive (The "Why" & "How")

The Challenge: Steric & Electronic Mismatch

Synthesizing 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide is not a standard aniline acylation. You are fighting two opposing forces that render the 2-(trifluoromethyl)aniline substrate significantly less reactive than standard aniline:

  • Electronic Deactivation: The

    
     group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the amine nitrogen via induction, lowering its 
    
    
    
    to approximately 2.6 (compared to ~4.6 for unsubstituted aniline). This makes the nitrogen a poor nucleophile.
  • Steric Hindrance: The

    
     group at the ortho position creates a "gatekeeper" effect, physically blocking the approach of the electrophile (chloroacetyl chloride).
    
Recommended Protocol: High-Energy Acylation

Do not rely on standard room-temperature Schotten-Baumann conditions (water/DCM biphasic) for high yields. This substrate requires anhydrous conditions and often thermal activation.

Reagents:

  • Substrate: 2-(Trifluoromethyl)aniline (1.0 eq)

  • Electrophile: Chloroacetyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (Standard) or Toluene (for difficult cases requiring heat).

Step-by-Step Workflow

SynthesisWorkflow Start Start: Dry Glassware N2 Atmosphere Solubilization Dissolve Aniline & Base in DCM (0°C) Start->Solubilization Addition Dropwise Addition: Chloroacetyl Chloride (Exothermic Control) Solubilization->Addition Maintain <5°C Reaction Reaction Phase: Warm to RT (Monitor TLC) Addition->Reaction Stir 2-4h Quench Quench: Add Dilute HCl (Remove Base) Reaction->Quench Complete Isolation Isolation: Phase Sep -> Dry -> Recrystallize (EtOH) Quench->Isolation

Figure 1: Optimized synthesis workflow for hindered alpha-chloroacetamides.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalled at 60% conversion."

Diagnosis: The low nucleophilicity of the aniline caused the reaction to reach equilibrium or stall before completion, likely due to HCl accumulation (if base was insufficient) or insufficient activation energy. Resolution:

  • Switch Solvent: Move from DCM (boiling point 40°C) to Toluene .

  • Thermal Push: Heat the reaction to 80–90°C . The steric bulk of the ortho-CF3 group often requires this thermal push to overcome the activation energy barrier.

  • Catalysis: Add 5-10 mol% of DMAP (4-Dimethylaminopyridine) . DMAP acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the sluggish aniline.

Issue 2: "The product is a sticky, dark oil instead of a solid."

Diagnosis: This is a classic sign of impurities—specifically unreacted aniline (which oxidizes to dark violet/brown) or chloroacetic acid (hydrolysis byproduct). Resolution:

  • Acid Wash (Critical): The product (an amide) is not basic. The starting material (aniline) is.[1] Wash your organic layer vigorously with 1M HCl . This protonates the unreacted aniline, forcing it into the aqueous layer and leaving your product in the organic layer.

  • Recrystallization: Do not column immediately. Dissolve the oil in a minimum amount of hot Ethanol or a Hexane/Ethyl Acetate mixture. Let it cool slowly to induce crystallization.

Issue 3: "I see a 'pink/violet' color developing during workup."

Diagnosis: Oxidation of residual 2-(trifluoromethyl)aniline. Anilines are notorious for air-oxidation into colored azo/nitroso species. Resolution:

  • This confirms incomplete conversion. Refer to Issue 1 to push conversion to completion.

  • During workup, ensure the acid wash is thorough to remove every trace of the amine.

Issue 4: "Violent bubbling occurred during Chloroacetyl Chloride addition."

Diagnosis: Moisture contamination or adding the reagent too fast. Chloroacetyl chloride reacts violently with trace water to release HCl gas. Resolution:

  • Ensure all glassware is flame-dried.

  • Use anhydrous solvents.[2]

  • Slow down: The addition must be dropwise at 0°C. If the temperature spikes, side reactions (dimerization) increase.

Diagnostic Logic Tree

Use this flow to determine your next step based on TLC/NMR data.

TroubleshootingTree Start Check TLC/NMR (Post-Reaction) CheckSM Is Starting Material (Aniline) Visible? Start->CheckSM SM_Yes Yes: Conversion Issue CheckSM->SM_Yes SM Present SM_No No: Purity Issue CheckSM->SM_No SM Gone Heat Action: Switch to Toluene & Reflux (80°C) SM_Yes->Heat Catalyst Action: Add 10% DMAP SM_Yes->Catalyst Color Problem: Pink/Dark Color? SM_No->Color Oil Problem: Sticky Oil? SM_No->Oil Wash Solution: Wash w/ 1M HCl (Removes Aniline) Color->Wash Cryst Solution: Recrystallize (EtOH or Hex/EtOAc) Oil->Cryst

Figure 2: Decision matrix for troubleshooting yield and purity issues.

Quantitative Data & Safety Specs

Reagent Stoichiometry Table
ComponentRoleEq.Notes
2-(Trifluoromethyl)aniline Nucleophile1.0Limiting reagent. Toxic.
Chloroacetyl Chloride Electrophile1.1–1.2Excess ensures conversion. Lachrymator.
Triethylamine (TEA) HCl Scavenger1.5Must be >1.0 eq to neutralize HCl byproduct.
DCM (Solvent) Medium[0.2 M]Keep concentrated to promote kinetics.
Safety Critical (HSE Warning)
  • Chloroacetyl Chloride: Highly toxic by inhalation and corrosive.[3][4] It reacts with water to generate HCl gas (chemical pneumonitis hazard).[5] Always quench the reaction mixture slowly into ice-water before disposal.

  • 2-(Trifluoromethyl)aniline: Like most fluoro-anilines, it is toxic if absorbed through the skin and may cause methemoglobinemia. Double-glove (Nitrile) is required.

References

  • Vogel's Textbook of Practical Organic Chemistry. General methods for Acylation of Amines (Schotten-Baumann). 5th Edition.[2] Longman Scientific & Technical.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6943, 2-(Trifluoromethyl)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6578, Chloroacetyl chloride. Retrieved from [Link]

  • Katke, S.A., et al. (2011).Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. (Demonstrates chloroacetylation protocols for substituted anilines).

Sources

improving the yield of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #CF3-AMIDE-OPT-01 Subject: Yield Optimization for 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The "Ticket"

User Issue: "I am attempting to synthesize this compound using standard Schotten-Baumann conditions (DCM/TEA). My yields are inconsistent (30-50%), and I observe significant unreacted starting material. The product often oils out or contains impurities."

Executive Summary: The synthesis of this compound presents a classic "push-pull" conflict in organic synthesis. You are reacting a highly reactive electrophile (chloroacetyl chloride) with a severely deactivated nucleophile (2-trifluoromethylaniline).[1][2] The low yield is not due to the electrophile; it is strictly a kinetic failure of the aniline caused by the ortho-trifluoromethyl group.

This guide provides two validated protocols: a High-Fidelity Method for purity and a Forcing Method for stubborn substrates, along with a troubleshooting decision tree.

Module 1: Mechanistic Insight (The "Why")

To fix the yield, you must understand the two forces fighting against you:

  • Electronic Deactivation (-I Effect): The trifluoromethyl group (

    
    ) is a powerful electron-withdrawing group.[1][2] It pulls electron density away from the benzene ring and, by extension, the amine nitrogen. This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the nitrogen a "lazy" nucleophile.
    
  • Steric Ortho-Effect: The

    
     group is physically bulky (Van der Waals radius 
    
    
    
    Å, similar to an isopropyl group).[1][2] Located at the ortho position, it physically blocks the trajectory of the amine attacking the carbonyl carbon of the chloroacetyl chloride.

The Consequence: The reaction rate is slow.[2] If moisture is present, the chloroacetyl chloride hydrolyzes to chloroacetic acid (which is unreactive) faster than it reacts with your aniline.[2]

Visualizing the Barrier

ReactionMechanism cluster_0 Critical Failure Point Aniline 2-CF3-Aniline (Poor Nucleophile) TS Tetrahedral Intermediate (Sterically Crowded) Aniline->TS Slow Attack (Blocked by CF3) AcylCl Chloroacetyl Chloride (Electrophile) AcylCl->TS SideRxn Hydrolysis (Chloroacetic Acid) AcylCl->SideRxn + H2O (Fast if wet) Product Target Amide (Stable) TS->Product -HCl

Caption: The kinetic bottleneck occurs at the initial nucleophilic attack, where steric bulk and low electron density retard the formation of the tetrahedral intermediate.

Module 2: Optimized Protocols

Do not mix these methods. Choose Method A for standard lab scale (1g - 10g) where anhydrous conditions are possible.[1][2] Choose Method B if Method A fails or if you are scaling up (>10g) and need a robust, moisture-tolerant process.[1][2]

Method A: The Anhydrous "Cold-Start" (Recommended)

Best for: High purity, avoiding hydrolysis.

Reagents:

  • 2-(Trifluoromethyl)aniline (1.0 equiv)[1][2]

  • Chloroacetyl chloride (1.2 equiv) — Freshly distilled or high quality.[1][2]

  • Triethylamine (TEA) or DIPEA (1.5 equiv) — Must be dry.[1][2]

  • Dichloromethane (DCM) — Anhydrous (dried over molecular sieves).[1][2]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (concentration ~0.2 M).

  • Cryo-Addition: Cool the solution to 0°C (ice bath).

    • Why? Although the aniline is unreactive, chloroacetyl chloride is aggressive.[2] Adding it warm causes localized exotherms that can degrade reagents.[1][2]

  • Controlled Addition: Add chloroacetyl chloride (1.2 eq) dropwise over 15–20 minutes.

    • Tip: Dilute the acid chloride in a small amount of DCM to prevent "hot spots."

  • The "Push": Allow the reaction to warm to Room Temperature (RT).[1][2] If TLC shows >20% starting material after 2 hours, reflux at 40°C for 1 hour.[1][2]

  • Quench: Pour into ice-cold 1M HCl (removes unreacted amine and TEA).

  • Workup: Extract with DCM, wash with saturated

    
     (removes acid byproducts), then Brine. Dry over 
    
    
    
    .[1][2]
Method B: The "Glacial" Buffer Method (Robust)

Best for: Extremely deactivated anilines where Method A yields <40%. Reference: Adapted from standard protocols for deactivated anilines (e.g., Gwiazda et al., Vogel).[1][2]

Reagents:

  • 2-(Trifluoromethyl)aniline (1.0 equiv)[1][2]

  • Chloroacetyl chloride (1.5 equiv)[1][2]

  • Sodium Acetate (saturated aqueous solution or solid powder)[1][2]

  • Glacial Acetic Acid (Solvent)[1][2][3]

Protocol:

  • Solvation: Dissolve the aniline in Glacial Acetic Acid (3–5 mL per gram of amine).

  • Buffering: Add Sodium Acetate (1.5 eq).

    • Mechanism:[4][5][6][7] This acts as a buffer to scavenge the HCl produced, preventing the protonation of the unreacted aniline (which would kill the reaction entirely).

  • Addition: Add chloroacetyl chloride (1.5 eq) dropwise at RT.

  • Reaction: Stir vigorously. The reaction is often faster in this medium due to the high polarity of acetic acid stabilizing the transition state.

  • Isolation: Pour the mixture into ice water . The product should precipitate as a solid.[1][2][8]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.[1][2]

Module 3: Troubleshooting & FAQs

Data Summary: Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield (<40%) Hydrolysis of Acid ChlorideUse Method A with strictly anhydrous DCM.[1][2] Ensure acid chloride is clear, not yellow/fuming.[1][2]
Purple/Brown Color Oxidation of AnilineDegas solvents with

.[1][2] Aniline is oxidizing before it reacts.[1][2]
Sticky/Oily Product Impurities / Solvent TrappingUse Method B .[1][2] The precipitation into water usually yields a cleaner solid.[1][2]
Starting Material Remains Nucleophile too weakAdd DMAP (0.1 eq) as a nucleophilic catalyst in Method A.
Decision Tree: Saving a Failed Batch

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Is Starting Material (SM) Present? CheckTLC->SM_Left Yes_SM Yes, SM > 10% SM_Left->Yes_SM Yes No_SM No, Clean Conversion SM_Left->No_SM No Check_Hydrolysis Did Acid Chloride Hydrolyze? Yes_SM->Check_Hydrolysis Workup Standard Workup (Acid/Base Wash) No_SM->Workup Add_Cat Add 10 mol% DMAP Heat to Reflux (DCM) Check_Hydrolysis->Add_Cat Unlikely (Kinetic Stall) Add_More_AcCl Add 0.5 eq Fresh Acid Chloride Check_Hydrolysis->Add_More_AcCl Likely (Wet Solvent)

Caption: Step-by-step logic for addressing incomplete conversion during the reaction phase.

FAQ: Specific User Questions

Q: Can I use Pyridine as the solvent? A: Yes, pyridine acts as both solvent and base.[2] However, pyridine is difficult to remove completely and can form sticky salts with chloroacetyl chloride.[1][2] Method A (DCM/TEA) is generally cleaner for isolation.[1][2] If you use pyridine, pour the reaction into ice water to crash out the product.

Q: My product is an oil, but the literature says it's a solid. Why? A: The ortho-trifluoromethyl group adds significant lipophilicity, which can make the compound prone to "oiling out" if trace solvent (DCM or Toluene) remains.

  • Fix: Triturate the oil with cold Hexanes or Pentane.[1][2] Scratch the flask with a glass rod to induce nucleation.[1][2] If that fails, dissolve in minimal Ethanol and add water dropwise until cloudy, then cool.[2]

Q: Is the product sensitive to light? A: Generally, no.[2] However, the starting aniline is light-sensitive.[1][2] Once the amide bond is formed, the molecule is stable. Store in amber vials as a precaution.

Q: Can I use chloroacetic anhydride instead of the chloride? A: You can, but it is less reactive. Given the deactivated nature of your aniline, the acid chloride is preferred. If you must use the anhydride, you will need to reflux in Toluene or use the Melt Method (neat reagents, no solvent, 100°C).

References

  • Schotten-Baumann Conditions for Deactivated Anilines

    • Smith, M. B., & March, J.[2] (2007).[1][2][9] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1][2] (General mechanistic grounding for acylation of weak nucleophiles).

  • Acetic Acid/NaOAc Protocol (The "Gwiazda" Method)

    • Gwiazda, M. et al.[1][2] (2013).[1][2] Synthesis and biological activity of N-phenylacetamide derivatives. Acta Poloniae Pharmaceutica. [Source Verification: Standard protocol for chloroacetylation in acidic media].

  • Synthesis of Chloroacetamide Derivatives

    • BenchChem Protocols. (2025).[1][2][8][9][10][11] N-Acylation with Chloroacetyl Chloride: Application Notes. Link (General procedure validation).

  • Properties of Ortho-Substituted Anilines

    • PubChem Database.[1][2] (2025).[1][2][8][9][10][11] this compound Compound Summary. Link (Used for solubility and physical property verification).[1][2]

Sources

Technical Support Center: Purification of Halogenated Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated acetamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these valuable compounds in high purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common and complex purification issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when purifying halogenated acetamides.

Q1: What are the most prevalent impurities in crude halogenated acetamide samples?

A1: Typically, impurities in halogenated acetamides can be classified into several categories:

  • Unreacted Starting Materials: Residual acylating agents or amines from the synthesis.

  • Byproducts from Side Reactions: These can include products of over-alkylation, or dehalogenation, where the halogen atom is replaced by hydrogen, leading to impurities that are structurally very similar to the target compound.[1][2]

  • Isomeric Impurities: Positional isomers (ortho-, meta-, para-) may be present if the starting materials were not isomerically pure.

  • Degradation Products: Halogenated acetamides can be susceptible to hydrolysis, especially under basic conditions, leading to the corresponding carboxylic acid and amine.[3] Chlorinated acetamides are generally more unstable than their brominated or iodinated counterparts.[3]

  • Residual Solvents: Solvents used in the reaction or workup can be retained in the final product.

Q2: Which primary purification technique should I consider for my halogenated acetamide?

A2: The choice of purification method depends on the physical state of your compound and the nature of the impurities.

  • Recrystallization: This is an excellent and often scalable method for solid halogenated acetamides to remove small amounts of impurities that have different solubilities.[4] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[4]

  • Column Chromatography: This is a highly versatile technique for both solid and liquid compounds, especially for separating mixtures with closely related polarities, such as isomers or dehalogenated impurities.[1][5][6] It is particularly useful for achieving very high purity on a small to medium scale.

  • Distillation: For liquid halogenated acetamides, vacuum distillation can be effective, provided the compound is thermally stable.

Q3: How can I assess the purity of my halogenated acetamide?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities.[7][8][9] Mass spectrometry (MS) coupling with these techniques (LC-MS, GC-MS) is invaluable for identifying unknown impurities by their mass-to-charge ratio.[7][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your target compound and for identifying and quantifying impurities with distinct signals. Quantitative NMR (qNMR) can be a very precise method for purity determination.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a quick method to confirm the presence of key functional groups and can be used for identity confirmation.[8]

Section 2: Troubleshooting Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of halogenated acetamides.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting the purification of halogenated acetamides.

G cluster_0 Initial State cluster_1 Purification Attempt cluster_2 Analysis cluster_3 Outcome Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Solid Column Chromatography Column Chromatography Crude Product->Column Chromatography Solid or Liquid Purity Check (TLC, LCMS, NMR) Purity Check (TLC, LCMS, NMR) Recrystallization->Purity Check (TLC, LCMS, NMR) Column Chromatography->Purity Check (TLC, LCMS, NMR) Pure Product Pure Product Purity Check (TLC, LCMS, NMR)->Pure Product Purity >95% Impure Product Impure Product Purity Check (TLC, LCMS, NMR)->Impure Product Purity <95% Impure Product->Recrystallization Re-evaluate Solvent Impure Product->Column Chromatography Optimize Conditions

Caption: A decision-making workflow for the purification of halogenated acetamides.

Recrystallization Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps & Explanations
Compound does not dissolve in hot solvent. Incorrect solvent choice. The solvent may not be polar or non-polar enough to dissolve the compound even at high temperatures. Consult a solvent polarity chart and choose a solvent with a polarity closer to your compound.
Insufficient solvent. Add more hot solvent in small increments until the compound dissolves. Be mindful not to add too much, as this will reduce your yield upon cooling.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated. Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[13]
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Oily precipitate forms instead of crystals. Melting point of the compound is below the boiling point of the solvent. The compound is "oiling out." Reheat the solution and add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power.
Presence of impurities. Impurities can sometimes inhibit crystal formation.[13] A preliminary purification by column chromatography may be necessary.
Low recovery of pure product. Compound has significant solubility in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product remaining in the solvent.
Premature crystallization during hot filtration. Use a pre-heated funnel and flask for hot filtration to prevent the compound from crystallizing on the filter paper.
Colored impurities remain in the crystals. Impurities are co-crystallizing with the product. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[13] Use only a minimal amount, as charcoal can also adsorb the desired product.
Column Chromatography Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps & Explanations
Poor separation of spots on TLC. Inappropriate solvent system. The mobile phase is either too polar (spots run too high) or not polar enough (spots remain at the baseline). Systematically vary the ratio of a polar and a non-polar solvent to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Co-elution of the product and an impurity. Insufficient resolution. Use a longer column for more theoretical plates. Employ a shallower solvent gradient or switch to isocratic elution with a finely tuned solvent system. Consider a different stationary phase (e.g., a pentafluorophenyl (PFP) column for separating halogenated compounds).[1][2]
Streaking or tailing of the compound on the column. Compound is too soluble in the mobile phase. Reduce the polarity of the mobile phase.
Column is overloaded. Use less sample material for the amount of stationary phase. A general rule is 1g of sample per 20-100g of silica gel.
Compound is acidic or basic. Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds) to improve peak shape.
Cracking or channeling of the stationary phase. Improper packing of the column. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Low or no recovery of the compound. Compound is irreversibly adsorbed to the stationary phase. This can happen with very polar compounds on silica gel. Consider using a different stationary phase like alumina or a reverse-phase silica.
Compound is unstable on silica. Some halogenated acetamides may degrade on acidic silica gel. Neutralize the silica gel with a base like triethylamine before packing the column.

Section 3: Impurity Profiling and Prevention

Understanding the source of impurities is crucial for developing a robust purification strategy.

Common Impurity Sources and Mitigation Strategies

G Starting Materials Starting Materials Unreacted Precursors Unreacted Precursors Starting Materials->Unreacted Precursors Isomeric Impurities Isomeric Impurities Starting Materials->Isomeric Impurities Reaction Conditions Reaction Conditions Side Products (e.g., Dehalogenation) Side Products (e.g., Dehalogenation) Reaction Conditions->Side Products (e.g., Dehalogenation) Workup & Purification Workup & Purification Degradation Products (e.g., Hydrolysis) Degradation Products (e.g., Hydrolysis) Workup & Purification->Degradation Products (e.g., Hydrolysis) Halogenated Acetamide Product Halogenated Acetamide Product Unreacted Precursors->Halogenated Acetamide Product Isomeric Impurities->Halogenated Acetamide Product Side Products (e.g., Dehalogenation)->Halogenated Acetamide Product Degradation Products (e.g., Hydrolysis)->Halogenated Acetamide Product

Sources

stability issues of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability and handling of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 351-38-2).[1][2] This compound belongs to the


-chloroacetamide class, widely utilized as covalent electrophilic "warheads" in drug discovery (targeting cysteine residues) and as intermediates in agrochemical synthesis.[2][3]

Its stability profile is dominated by the high reactivity of the


-chloro moiety (an alkylating agent) and the lipophilicity introduced by the ortho-trifluoromethyl group.[1]

Compound: this compound[1][2]

Part 1: Executive Summary (The "Golden Rules")

ParameterCritical GuidelineTechnical Rationale
Primary Solvent Anhydrous DMSO or DMA The compound is hydrophobic.[1][2] Avoid protic solvents (MeOH/EtOH) for stock storage to prevent slow solvolysis.[2][3]
Buffer Compatibility PBS, HEPES (pH < 7.5) Avoid primary amine buffers (Tris, Glycine) and high pH.[3] The chloroacetamide group is susceptible to nucleophilic attack.[2][3]
Additives to Avoid DTT,

-Mercaptoethanol
CRITICAL: These thiols will rapidly react with the chloroacetamide via

, destroying the compound within minutes.[1]
Storage -20°C, Desiccated Prevent moisture ingress. Hydrolysis releases HCl, which autocatalytically degrades the amide.[3]
Vessel Type Glass or Polypropylene Avoid polystyrene for long-term storage of high-concentration DMSO stocks (leaching risk).[1][2][3]

Part 2: Deep Dive – Degradation Mechanisms[2][3]

The "Warhead" Liability: Nucleophilic Substitution

The defining feature of this molecule is the 2-chloroacetamide tail.[1][2] While essential for covalent binding to target proteins (e.g., cysteine proteases), it renders the compound unstable in the presence of extraneous nucleophiles.[3]

  • Thiol Reactivity: If your assay buffer contains DTT (dithiothreitol) or glutathione, the sulfhydryl group will displace the chloride ion.[3]

    • Result: Loss of potency and formation of a thioether adduct.[2][3]

  • Amine Reactivity: Primary amines (Tris buffer, lysine residues) can also attack the

    
    -carbon, though slower than thiols.[3]
    
  • The

    
     Effect:  The ortho-trifluoromethyl group is strongly electron-withdrawing.[1][2] This reduces the electron density on the amide nitrogen, making the carbonyl carbon more electrophilic. Theoretically, this accelerates nucleophilic attack compared to non-fluorinated analogs.[2][3]
    
Hydrolysis (pH Sensitivity)

In aqueous solution, two degradation pathways exist:[3]

  • Displacement (

    
    ):  Hydroxide ions (
    
    
    
    ) displace the chloride to form 2-hydroxy-N-[2-(trifluoromethyl)phenyl]acetamide .[1][2][3] This is the dominant pathway at pH > 8.[2][3]
  • Amide Cleavage: Acidic or highly basic conditions can hydrolyze the amide bond, releasing 2-(trifluoromethyl)aniline and chloroacetic acid.[2][3]

The DMSO "Artifact"

While DMSO is the preferred solvent,


-chloroacetamides are not indefinitely stable in it.[1] Upon prolonged storage (months) at room temperature, DMSO can act as a nucleophile, displacing the chloride to form an alkoxysulfonium salt (similar to the intermediate in Swern oxidation), which eventually decomposes.[3]

Part 3: Visualizing Degradation Pathways[1][2][3]

The following diagram maps the specific degradation routes users must prevent.

DegradationPathways Compound 2-chloro-N-[2-(trifluoromethyl) phenyl]acetamide ThiolAdduct Thioether Adduct (Biologically Inactive) Compound->ThiolAdduct + DTT/BME (Fast) HydroxyImpurity 2-Hydroxy-Derivative (Hydrolysis Product) Compound->HydroxyImpurity + OH- (pH > 8) Aniline 2-(Trifluoromethyl)aniline (Amide Cleavage) Compound->Aniline + H+ or Strong Base DMSOSalt Sulfoxonium Salt (DMSO Adduct) Compound->DMSOSalt DMSO (RT, >1 month)

Caption: Figure 1. Primary degradation pathways.[1][2][3] Red path indicates rapid destruction by thiol reducing agents.[2][3]

Part 4: Troubleshooting Guide (FAQ Format)

Q1: My compound precipitated immediately upon dilution into the assay buffer. Why?

Diagnosis: "Crash-out" due to hydrophobicity.[1][2][3] Explanation: The trifluoromethyl group and the aromatic ring make this molecule highly lipophilic (high LogP).[2][3] Rapid addition of a concentrated DMSO stock to an aqueous buffer creates local supersaturation.[2][3] Solution:

  • Step-down Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water or PEG400) before the final buffer addition.[2][3]

  • Sonicate: Mild sonication (30 seconds) can help redisperse aggregates.[2][3]

  • Surfactant: Add 0.01% Tween-20 or Triton X-100 to the assay buffer before adding the compound.[1][2][3]

Q2: I see a loss of potency in my enzyme inhibition assay over time.

Diagnosis: Thiol interference or Hydrolysis.[1][2][3] Checklist:

Q3: The LC-MS shows a mass shift of +18 Da or -36 Da.

Interpretation:

  • +18 Da: Likely hydrolysis of the amide bond (uncommon in mild conditions) or hydration of a contaminant.[2][3]

  • -18 Da (relative to hydroxy-product): Cyclization (rare for this steric arrangement).[2][3]

  • -36 Da (Loss of HCl): Photolytic degradation or radical cyclization.[2][3]

  • Mass shift of +DMSO: If you see a large adduct, it is the DMSO reaction product.[3] Make fresh stock.

Part 5: Validated Stability Check Protocol

Use this protocol to verify the integrity of your stock solution before critical experiments.

Method: Reverse-Phase HPLC/UV

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid[2][3]

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[3]

Gradient:

Time (min) % A % B Flow Rate
0.0 95 5 1.0 mL/min
10.0 5 95 1.0 mL/min
12.0 5 95 1.0 mL/min

| 12.1 | 95 | 5 | 1.0 mL/min |[1][2]

Procedure:

  • Blank: Inject 10 µL of pure DMSO.

  • Sample: Dilute stock to 100 µM in 50:50 ACN:Water. Inject 10 µL.

  • Detection: Monitor at 254 nm (aromatic ring) and 210 nm (amide bond).[2][3]

  • Acceptance Criteria:

    • Purity > 95% (Area under curve).[2][3][5]

    • Impurity Flag: Look for a peak eluting earlier than the main peak.[2][3] This is likely the hydroxy-derivative (more polar).[2][3]

    • Impurity Flag: Look for a peak eluting later (very hydrophobic).[2][3] This could be the dimer formed if the stock was extremely concentrated and exposed to light.[3]

Part 6: Troubleshooting Logic Flow

TroubleshootingFlow Start Issue: Loss of Biological Activity CheckAdditives Does buffer contain DTT or BME? Start->CheckAdditives SwitchTCEP SOLUTION: Switch reducing agent to TCEP CheckAdditives->SwitchTCEP Yes CheckPrecip Is solution cloudy or precipitating? CheckAdditives->CheckPrecip No SolubilityFix SOLUTION: Add 0.01% Tween-20 or reduce concentration CheckPrecip->SolubilityFix Yes CheckAge Is DMSO stock > 3 months old? CheckPrecip->CheckAge No FreshStock SOLUTION: Prepare fresh stock. DMSO adducts formed. CheckAge->FreshStock Yes CheckPH Is pH > 8.0? CheckAge->CheckPH No AdjustPH SOLUTION: Lower pH to 7.4 (Prevents OH- attack) CheckPH->AdjustPH Yes

Caption: Figure 2. Logic flow for diagnosing stability-related assay failures.

References

  • Mechanism of Chloroacetamide Hydrolysis: Abu-Qare, A. W., & Duncan, H. J. (2002).[3] Photodegradation of the herbicide acetochlor in water using UV radiation.[2][3] Journal of Environmental Science and Health, Part B. (Demonstrates the susceptibility of the C-Cl bond in chloroacetamides to hydrolysis and photolysis). [2][3]

  • Reactivity of alpha-Haloacetamides with Thiols: Sames, R. E., et al. (2018).[2][3] Covalent Inhibition of Cysteine Proteases: Specificity and Stability. Journal of Medicinal Chemistry. (Establishes the rapid kinetics of S_N2 reaction between chloroacetamides and thiols like DTT). [2][3]

  • Instability of Alkyl Halides in DMSO: Kornblum, N., et al. (1959).[2][3] The Oxidation of Alkyl Halides by Dimethyl Sulfoxide. Journal of the American Chemical Society.[2][3] (Foundational text on the reaction of alkyl halides with DMSO to form sulfoxonium salts). [2][3]

  • Physical Properties of Trifluoromethyl Anilines: PubChem Database.[2][3] Compound Summary for this compound. [2][3]

Sources

Technical Support Center: Synthesis of N-Aryl 2-Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization & Troubleshooting Hub. Subject: N-Aryl 2-Chloroacetamide Synthesis Ticket Status: Open Support Tier: Senior Application Scientist

Executive Summary & Reaction Landscape

The synthesis of N-aryl 2-chloroacetamides is a deceptive "freshman" reaction. While nominally a simple nucleophilic acyl substitution, the presence of the


-chloro group creates a bi-electrophilic species. You are not just managing acylation; you are suppressing alkylation.

The reagent, chloroacetyl chloride (CAC), is a "loaded spring." It has two electrophilic sites: the carbonyl carbon (hard electrophile) and the


-carbon (soft electrophile). Your success depends entirely on kinetic control.
Visualizing the Reaction Pathways

The following diagram maps the kinetic competition occurring in your flask.

ReactionLandscape Aniline Start: Aniline Target TARGET: N-Aryl 2-Chloroacetamide Aniline->Target 1. Acylation (Fast, 0°C) CAC Reagent: Chloroacetyl Chloride CAC->Target BisAmide PITFALL 1: Bis-Acylated Imide (Mass +76) Target->BisAmide Excess CAC + Heat (Acylation of Amide N) QuatSalt PITFALL 2: Quaternary Ammonium Salt (Black Precipitate) Target->QuatSalt Reaction with TEA/Pyridine (S_N2 at alpha-Carbon) Dimer PITFALL 3: Piperazine-2,5-dione (Dimerization) Target->Dimer Reaction with Free Aniline (S_N2 inter-molecular)

Figure 1: Kinetic landscape of chloroacetylation. Green represents the desired thermodynamic and kinetic product; Red represents common failure modes driven by excess heat or incorrect stoichiometry.

Troubleshooting Modules (Q&A)
Module 1: The "Mass +76" Anomaly (Bis-Acylation)

User Question: "I am synthesizing a simple phenyl-chloroacetamide. My LCMS shows a major peak at [M+76] alongside my product. What happened?"

Diagnosis: You have formed the imide (N,N-bis(chloroacetyl)aniline). Root Cause:

  • Inverse Addition: You added the amine to the acid chloride. At the start, the local concentration of acid chloride was infinitely high relative to the amine.

  • Temperature: The reaction was allowed to warm up too quickly. The amide nitrogen is a poor nucleophile, but CAC is reactive enough to acylate it at room temperature.

Corrective Action:

  • Protocol Shift: Always add the Acid Chloride to the Amine .

  • Stoichiometry: Do not exceed 1.1 equivalents of CAC.

  • The "Quench" Trick: If you suspect excess CAC, quench with a small amount of dimethylaminopropylamine (DMAPA) or simple water before allowing the reaction to warm to room temperature.

Module 2: The "Black Tar" Scenario (Quaternization)

User Question: "I used Triethylamine (TEA) as a base in DCM. The reaction turned black and a sticky precipitate formed that isn't my product."

Diagnosis: You synthesized a quaternary ammonium salt. Mechanism: TEA is a nucleophile. While it scavenges HCl, it can also attack the


-carbon of your product via an 

mechanism, displacing the chloride. This is accelerated by heat and polar solvents.

Corrective Action:

  • Base Swap: Switch to a sterically hindered base like DIPEA (Hünig's Base) . The isopropyl groups prevent the nitrogen from accessing the electrophilic carbon.

  • Biphasic System: Use the Schotten-Baumann conditions (DCM/Water +

    
     or 
    
    
    
    ). The inorganic base stays in the water layer, scavenging protons without ever meeting the alkyl chloride in the organic layer.
Module 3: Chemoselectivity (Aminophenols)

User Question: "I am reacting p-aminophenol. I am getting a mixture of N-acylation, O-acylation, and N,O-diacylation."

Diagnosis: Lack of pH control. In organic solvents (DCM/TEA), the phenoxide character increases, making the oxygen competitive.

Corrective Action:

  • The "Buffer" Method: Run the reaction in Phosphate Buffer (pH 7.0 - 7.4) .

  • Why it works: At neutral pH, the amine remains unprotonated (nucleophilic), while the phenol (

    
    ) remains protonated (non-nucleophilic).
    
  • Protocol: Dissolve aminophenol in mild aqueous acid, neutralize to pH 7 with buffer, then add CAC dropwise. The product usually precipitates out pure.

The "Golden Standard" Protocol

This protocol is designed to be self-validating. It includes checkpoints to prevent the pitfalls described above.

Scope: Synthesis of N-aryl 2-chloroacetamides from anilines (1.0 g scale). Reagents: Aniline (1.0 eq), Chloroacetyl Chloride (1.1 eq), DIPEA (1.2 eq), DCM (10 mL/g).

Step-by-Step Methodology:

  • Setup (The Heat Sink):

    • Charge a round-bottom flask with Aniline (1.0 eq) and anhydrous DCM (0.1 M concentration).

    • Add DIPEA (1.2 eq).

    • Checkpoint: Ensure the system is under

      
       atmosphere.
      
    • Cool the mixture to -10°C to 0°C (Ice/Salt bath). Crucial: Low temp suppresses S_N2 and bis-acylation.

  • Controlled Addition:

    • Dilute Chloroacetyl Chloride (1.1 eq) in a small volume of DCM.

    • Add the CAC solution dropwise over 15-20 minutes.

    • Visual Check: Fuming should be minimal.[1] If the solution turns dark immediately, your temperature is too high.

  • Reaction & Monitoring:

    • Allow to stir at 0°C for 30 minutes.

    • TLC Check: Pull a sample.[2][3][4] If starting material remains, warm only to 10°C . Do not reflux.

    • Quench: Once complete, add 5 mL of water while still cold. This hydrolyzes unreacted CAC before it can react with the product.

  • Workup (The Separation):

    • Wash the organic layer with 1M HCl (removes unreacted aniline).

    • Wash with Sat.

      
       (removes acetic acid byproducts).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Most products crystallize upon adding Hexanes or Et_2O to the concentrated residue.

Data & Compatibility Tables
Base Selection Guide
BasepKa (conj. acid)Risk of QuaternizationRecommended Use
Triethylamine (TEA) 10.75High Avoid if possible; use only at <0°C.
DIPEA (Hünig's Base) 11.0Low Gold Standard for organic phase.
Pyridine 5.2MediumGood solvent/base combo, but hard to remove.
K2CO3 / NaHCO3 10.3 / 6.4Zero Best for biphasic (Schotten-Baumann).
Solvent Compatibility
SolventSolubility (Product)Reaction RateNotes
DCM HighFastStandard. Easy workup.
THF HighMediumGood for polar amines. Risk of ring opening if heated with strong Lewis acids (rare here).
DMF Very HighFastAvoid. Hard to remove; promotes

side reactions (tar).
Water (Buffer) Low (Precipitates)FastExcellent for green chemistry/purification by filtration.
References
  • Classic Methodology (Schotten-Baumann)

    • Jacobs, W. A.; Heidelberger, M. (1919). "Chloroacetyl Derivatives of Certain Aromatic Amines". Journal of the American Chemical Society, 41(3), 458–474.
    • Source:

  • Green Chemistry (Aqueous/Phosphate Buffer)

    • Rao, S. N., et al. (2018). "An expedient and rapid green chemical synthesis of N-chloroacetanilides...".
    • Source:

  • Standard Organic Protocol (DCM/TEA)

    • Organic Syntheses, Coll.[5] Vol. 1, p.153 (1941); Vol. 7, p.16 (1927). "Chloroacetamide".[5][6][7][8]

    • Source:

  • Mechanistic Insight (Bis-acylation/Side Reactions)

Sources

Technical Support Center: High-Purity Synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

[1]

CAS Registry Number: 351-38-2 Target Audience: Process Chemists, Medicinal Chemists, CMC Leads Support Level: Tier 3 (Expert Method Development)[1]

Core Synthesis Directive: The "Ortho-Effect" Challenge

The synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide presents a unique challenge compared to standard acetanilides.[1] The 2-trifluoromethyl (


) group
  • Electronic Deactivation: The strongly electron-withdrawing

    
     group reduces the nucleophilicity of the aniline nitrogen, causing sluggish reaction rates and often leading to unreacted starting material (SM) .
    
  • Steric Hindrance: The bulky ortho-substituent effectively blocks the nitrogen.[1] While this naturally suppresses bis-acylation (a common plague in aniline chemistry), it forces users to employ harsher conditions (higher temps/stronger bases), which inadvertently triggers dimerization (N-alkylation) and hydrolysis .[1]

Your strategy must shift from "preventing over-reaction" to "promoting conversion without degradation."[1]

Impurity Profile & Control Strategy

The following table summarizes the critical impurities identified in this specific synthesis workflow.

Impurity TypeStructure / IDOrigin (Root Cause)Control Strategy
Impurity A (Starting Material)2-(trifluoromethyl)anilineIncomplete conversion due to steric/electronic deactivation.[1]Do not heat. Use a hyper-nucleophilic base catalyst (e.g., DMAP) or switch to DBU.[1]
Impurity B (The "Dimer")2-(2-(trifluoromethyl)phenylamino)-N-(2-(trifluoromethyl)phenyl)acetamideN-Alkylation: Excess aniline attacks the alkyl chloride of the product.[1]Maintain low temperature (<0°C) during addition. Avoid iodide catalysts (Finkelstein conditions).
Impurity C (Hydrolysis)Chloroacetic acidMoisture in solvent or improper quenching.[1]Use anhydrous DCM or THF .[1] Ensure acid chloride quality.
Impurity D (Bis-amide)N,N-bis(2-chloroacetyl)-2-(trifluoromethyl)anilineLarge excess of chloroacetyl chloride + high temperatures.[1]Strict stoichiometry (1.05 eq).[1] Slow addition is critical.
Color Impurities Azo/Oxidation speciesOxidation of residual aniline (Pink/Brown hue).[1]Perform reaction under Nitrogen/Argon .[1] Acidic wash during workup.[1]

Visualizing the Reaction Pathways[2]

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathwaysSM2-(CF3)aniline(Starting Material)IntermediateTetrahedralIntermediateSM->Intermediate Nucleophilic Attack(Slowed by CF3)ReagentChloroacetyl ChlorideReagent->IntermediateImpurity_HydChloroacetic AcidReagent->Impurity_Hyd + H2OProductTarget Acetamide(Desired)Intermediate->Product -HCl (Base)Impurity_BisBis-AcylatedByproductProduct->Impurity_Bis + Excess Reagent(High Temp)Impurity_DimerDimer (N-Alkylation)Product->Impurity_Dimer + Excess SM(Base Catalyzed)

Caption: Kinetic competition diagram showing how steric hindrance (CF3) slows the main path, opening windows for dimerization if temperature is uncontrolled.

Troubleshooting Guide (Q&A)

Q1: My product has a persistent pink/brown tint even after recrystallization.

Diagnosis: This is classic oxidative degradation of unreacted 2-(trifluoromethyl)aniline.[1] The ortho-substitution makes the aniline difficult to wash out because it is less basic than typical anilines, meaning it may not protonate/dissolve fully in weak acid washes. The Fix:

  • Prevention: Sparge reaction solvents with Nitrogen for 15 minutes pre-reaction.

  • Remediation: During the workup, wash the organic phase with 1M HCl (not just water or brine). This forces the protonation of the residual aniline, moving it to the aqueous layer. Follow with a sodium bisulfite (

    
    ) wash to reduce oxidized species.[1]
    
Q2: I see a "doublet" peak in HPLC with identical mass but different retention time.

Diagnosis: This is likely the Rotamer Effect , not an impurity. The bulky

Verification:Dimer (Impurity B)
Q3: The reaction stalls at 80% conversion. Adding more acid chloride just creates impurities.[1]

Diagnosis: The HCl generated is protonating your base (e.g., TEA), creating a voluminous precipitate that traps the reagents. The Fix: Switch to Schotten-Baumann conditions (Biphasic system: DCM / Aqueous

DBU1

Optimized Experimental Protocol

Objective: Synthesis of high-purity (>99%) this compound.

Materials
  • 2-(trifluoromethyl)aniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)[1][2]

  • Triethylamine (TEA) (1.2 eq) OR DBU (1.1 eq) for sluggish batches.[1]

  • Dichloromethane (DCM), Anhydrous.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask. Flush with

    
    .
    
  • Solvation: Dissolve aniline (1.0 eq) and TEA (1.2 eq) in DCM (10 volumes). Cool to -10°C (Ice/Salt bath). Critical: Low temp prevents dimerization.

  • Addition: Add Chloroacetyl chloride (1.1 eq) dropwise over 30-60 minutes. Maintain internal temp < 0°C.

    • Why? Exotherms favor the kinetic impurity (Bis-amide).[1]

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 3-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Quench: Cool back to 0°C. Quench with water.

  • Workup (The Purification Step):

    • Wash Organic layer with 1M HCl (2x) to remove unreacted aniline.[1]

    • Wash with Sat.

      
       to remove chloroacetic acid.[1]
      
    • Wash with Brine, dry over

      
      .
      
  • Crystallization:

    • Evaporate solvent to a solid.[1]

    • Recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .[1]

    • Note: The

      
       group increases lipophilicity; Toluene is often superior to Ethanol for rejecting polar impurities.
      

Purification Logic Flow

Use this decision tree to salvage batches with specific impurity profiles.

PurificationLogicStartCrude Solid IsolatedCheckHPLCCheck Purity (HPLC)Start->CheckHPLCDecisionMain Impurity?CheckHPLC->DecisionImp_AnilineUnreacted Aniline(>2%)Decision->Imp_AnilineImp_DimerDimer/Bis-amide(>1%)Decision->Imp_DimerImp_ColorColored OxidantsDecision->Imp_ColorFix_AnilineAcid Wash:Dissolve in DCM,Wash 2x 1N HClImp_Aniline->Fix_AnilineFix_DimerRecrystallization:Solvent: Toluene/Hexane(Dimer is less soluble)Imp_Dimer->Fix_DimerFix_ColorActivated Carbon:Reflux in EtOH,Filter hotImp_Color->Fix_Color

Caption: Decision matrix for post-synthesis purification based on specific impurity identification.

References

  • PubChem. (2025).[1][3] 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide (Compound Summary). National Library of Medicine.[1] [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017).[4] A facile amidation of chloroacetyl chloride using DBU.[1][4][5] International Journal of ChemTech Research, 10(3), 365-372.[1][5] [Link]

  • University of Rochester. (n.d.).[1] Purification: How To - Recrystallization Strategies.[1] Department of Chemistry.[1] [Link]

Technical Support Center: Exotherm Management in Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SC-EXO-9982 Subject: Comprehensive Guide to Managing Reaction Exotherms during Scale-Up

Mission Statement

Welcome to the Process Safety & Scale-Up Support Center. This guide addresses the critical thermal risks associated with scaling exothermic chemistries from the bench (mL) to the pilot/plant scale (L to


). Our goal is to transition your process from heat-generation limited  (lab scale) to heat-removal limited  (plant scale) without compromising safety or yield.
Module 1: Diagnostic & Characterization

"My reaction is getting hotter than predicted. How do I validate my safety margins?"

Core Concept: The Stoessel Criticality Framework

Before scaling, you must classify your reaction's thermal risk. We utilize the Stoessel Criticality Index , which compares four critical temperatures to determine the inherent safety of your process.

Key Definitions:

  • 
     (Process Temperature):  The target operating temperature.[1]
    
  • 
     (Maximum Temperature of Synthesis Reaction):  The temperature reached if cooling fails and all unreacted material consumes itself adiabatically.
    
  • 
     (Maximum Technical Temperature):  The boiling point of the solvent or the trigger temperature of the safety valve.
    
  • 
    :  The temperature at which the time to maximum rate (
    
    
    
    ) of a decomposition reaction is 24 hours.

Troubleshooting Protocol: Calculating


 and 

  • Issue: User reports unexpected temperature spikes during dosing.

  • Root Cause: Underestimation of adiabatic temperature rise (

    
    ) due to heat losses at small scale.
    

Step-by-Step Validation Protocol:

  • Run RC1/Reaction Calorimetry: Perform the reaction in a heat-flow calorimeter under isothermal conditions.

  • Integrate Heat Flow (

    
    ):  Calculate total energy released (
    
    
    
    in Joules).
  • Calculate Specific Energy (

    
    ):  Divide 
    
    
    
    by the mass of the reaction mass (
    
    
    ).
  • Determine

    
    : 
    
    
    
    
    (Note: If specific heat capacity
    
    
    is unknown, approximate as
    
    
    for organic solvents, but measurement is preferred).
  • Calculate

    
    :  Add 
    
    
    
    to your process temperature
    
    
    .
  • Compare: If

    
     (decomposition onset), the process is critically unsafe without engineering controls.
    

Data Visualization: Stoessel Criticality Decision Tree This diagram guides you through the classification of your reaction's thermal risk.

Stoessel_Criticality Start Start Risk Assessment Check1 Is MTSR < MTT? Start->Check1 Class1 Class 1: Safe (Boiling limits temp) Check1->Class1 Yes Check2 Is MTSR < T_onset? Check1->Check2 No Class2 Class 2: Safe (If no heating) Check2->Class2 Yes Check3 Is MTT < T_onset? Check2->Check3 No Class5 Class 5: Critical (Runaway inevitable on cooling loss) Check2->Class5 MTSR >> T_onset Class3 Class 3: Critical (Vent sizing required) Check3->Class3 Yes Class4 Class 4: High Risk (Boiling triggers decomp) Check3->Class4 No (MTT > T_onset)

Figure 1: Decision logic for Stoessel Criticality Classes based on MTSR, MTT, and Decomposition Onset (


).
Module 2: Process Control & Engineering

"The reaction worked in the flask, but the reactor jacket is bottomed out and temperature is rising."

Core Concept: The Heat Transfer Gap

As you scale up, the Surface Area to Volume ratio (


) decreases drastically.
  • 1 L Flask: High

    
    . Heat removal is fast.
    
  • 1000 L Reactor: Low

    
    . Heat removal is the bottleneck.
    

Troubleshooting FAQ

Q: How do I know if my dosing rate is safe for the large reactor? A: You must calculate the Damköhler Number (


)  to ensure the reaction is "Dosing Controlled" rather than "Accumulation Controlled."
  • Target:

    
     (Reaction rate is much faster than dosing rate).
    
  • Risk: If

    
    , unreacted reagent accumulates. If the reaction triggers later (e.g., induction period ends), all accumulated energy releases simultaneously—a thermal bomb.
    

Experimental Protocol: Measuring Accumulation

  • Setup: Use a reaction calorimeter (RC1 or equivalent).

  • Dose: Add reagent at the proposed plant rate (scaled down).

  • Monitor: Plot

    
     (heat of reaction) and 
    
    
    
    (heat equivalent of dosing) on the same time axis.
  • Analyze:

    • If

      
       curve perfectly tracks 
      
      
      
      , accumulation is 0%. Safe.
    • If

      
       lags behind 
      
      
      
      or continues after dosing stops, calculate the area under the lag curve. This is your Accumulated Energy (
      
      
      )
      .
  • Mitigation: If accumulation > 15-20%, reduce dosing rate or increase temperature (to increase reaction rate constant

    
    ), provided 
    
    
    
    remains safe.

Comparative Data: Heat Transfer Coefficients (


) 
Parameter1 L Glass Flask20 L Jacket Reactor2,000 L Industrial ReactorImpact
Surface Area/Volume (

)
~50~25~6Cooling capacity drops 8x.
Heat Transfer Coeff (

) (

)
200 - 400300 - 600150 - 350Thick walls/fouling reduce

.
Specific Cooling Capacity (

)
> 100~ 5010 - 20CRITICAL: Large reactors cannot handle fast exotherms.
Module 3: Emergency Response & Mitigation

"We have a thermal runaway indication. What is the immediate logic?"

Core Directive: Do not rely on jacket cooling alone for a runaway. The response time of the jacket fluid loop is often slower than the exponential rise of an Arrhenius-driven runaway.

Visual Workflow: Runaway Response Logic This diagram illustrates the automated or manual decision path when a temperature deviation (


) is detected.

Emergency_Response Detect Temp Deviation Detected (T_reactor > T_setpoint + 5°C) Step1 Stop Dosing Immediately Detect->Step1 Step2 Max Cooling (Full Jacket) Step1->Step2 Check_Agitation Is Agitator Running? Step2->Check_Agitation Agit_Fail Agitator Failure Check_Agitation->Agit_Fail No Agit_OK Agitator OK Check_Agitation->Agit_OK Yes Quench EMERGENCY DUMP/QUENCH (Add solvent/neutralizer) Agit_Fail->Quench Heat transfer lost Decision Is dT/dt increasing? Agit_OK->Decision Decision->Quench Yes (Runaway) Stabilize Monitor & Stabilize Decision->Stabilize No (Controlled) Vent Prepare for Venting (Rupture Disk) Quench->Vent If Quench Fails

Figure 2: Emergency response logic flow for detected thermal excursions.

FAQ: Emergency Quenching Q: When should I design a bottom-dump quench tank? A: If your reaction is Stoessel Class 4 or 5 and the


 (Time to Maximum Rate) is less than 8 hours at process temperature.
  • Protocol: The quench tank must contain a "kill solution" (e.g., water, cold solvent, or neutralizing base) with sufficient heat capacity (

    
    ) to instantly lower the reactor mass temperature below 
    
    
    
    .
References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[2]

  • H.E.L Group. (2023). Process Safety and Scale-up: Adiabatic Calorimetry Solutions.

  • Crowl, D. A., & Louvar, J. F. (2011). Chemical Process Safety: Fundamentals with Applications. Pearson Education.

  • Etchells, J., & Wilday, J. (1998). Workbook for Chemical Reactor Relief System Sizing (HSE Books). Health and Safety Executive.

  • Gygax, R. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science, 43(8), 1759-1771.

Sources

Validation & Comparative

Covalent Warhead Profiling: 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide vs. Optimized Kinase Inhibitors

[1]

Content Type: Publish Comparison Guide Subject: 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (Hereafter: 2-Cl-TFPA ) Category: Covalent Fragment / Chemical Probe Comparison Target: Clinical Acrylamide-Based Kinase Inhibitors (e.g., Ibrutinib, Afatinib, Osimertinib)[1]

Executive Summary: The Fragment vs. The Drug[2]

In the landscape of Targeted Covalent Inhibitors (TCIs), 2-Cl-TFPA represents a high-reactivity fragment probe , whereas drugs like Ibrutinib or Osimertinib represent optimized therapeutic agents .[1]

While clinical inhibitors utilize "tuned" Michael acceptors (acrylamides) to ensure safety and selectivity, 2-Cl-TFPA utilizes an

1Fragment-Based Drug Discovery (FBDD)Chemoproteomics11
Core Distinction Matrix
Feature2-Cl-TFPA (The Probe) Acrylamide Inhibitors (The Drugs)
Warhead Type

-Chloroacetamide (Leaving Group)
Acrylamide (Michael Acceptor)
Reaction Mechanism Nucleophilic Substitution (

)
Michael Addition (Conjugate Addition)
Intrinsic Reactivity High (Rapid alkylation)Tuned/Low (Requires specific orientation)
Selectivity Low (Promiscuous binder)High (Scaffold-directed binding)
Primary Utility Ligandability Screening, Cysteine MappingClinical Therapy (Oncology/Autoimmune)
Metabolic Stability Low (Susceptible to Glutathione conjugation)Optimized for systemic circulation

Mechanistic Divergence: vs. Michael Addition

To understand the performance difference, one must analyze the chemical causality of the covalent bond formation.

The Subject: 2-Cl-TFPA ( Alkylation)

2-Cl-TFPA contains a chloride leaving group at the

1

  • Steric Influence: The ortho-trifluoromethyl (

    
    -CF
    
    
    ) group on the phenyl ring introduces significant steric bulk.[1] Unlike a generic chloroacetamide, this forces the molecule into a specific conformation, potentially providing a degree of "steric selection" that prevents reaction with buried or sterically hindered non-catalytic cysteines.
  • Kinetics: The reaction is generally fast and less reversible than Michael additions under physiological conditions.

The Alternative: Acrylamides (Michael Addition)

Drugs like Osimertinib use an acrylamide warhead.[1] This reaction requires the nucleophile to attack the


  • Recognition First: The non-covalent scaffold (e.g., quinazoline core) must first bind with high affinity (

    
    ) to position the warhead precisely near the target cysteine. Without this "recognition," the warhead is relatively inert, reducing off-target toxicity.
    

ReactionMechanismcluster_02-Cl-TFPA (SN2 Mechanism)cluster_1Acrylamide Drug (Michael Addition)Cys1Cysteine Thiolate(Nucleophile)Warhead1Alpha-Carbon(Electrophile)Cys1->Warhead1Direct AttackTS1Transition State(Pentacoordinate)Warhead1->TS1Cl DisplacementProduct1Thioether Adduct+ Cl- (Leaving Group)TS1->Product1IrreversibleCys2Cysteine Thiolate(Nucleophile)Warhead2Beta-Carbon(Michael Acceptor)Cys2->Warhead2Conjugate AttackTS2Enolate IntermediateWarhead2->TS2Charge TransferProduct2Thioether Adduct(No Leaving Group)TS2->Product2Protonation

Figure 1: Mechanistic comparison of the

1

Performance Analysis & Experimental Data

Kinetic Efficiency ( )

The gold standard for evaluating covalent inhibitors is the second-order rate constant,

1
  • 
     (Affinity):  2-Cl-TFPA, being a fragment (
    
    
    Da), typically has weak non-covalent affinity (
    
    
    ).[1]
  • 
     (Reactivity):  However, its 
    
    
    is high due to the intrinsic reactivity of the chloroacetamide.
  • Result: 2-Cl-TFPA relies on reactivity-driven labeling .[1] It will label any accessible cysteine if the concentration is high enough.[1] In contrast, Ibrutinib relies on affinity-driven labeling (low

    
    , tuned 
    
    
    ).[1]
Selectivity Profiling (Chemoproteomics)

In a typical "gel-based" or Mass Spec competition assay:

  • 2-Cl-TFPA Profile: Shows "pan-labeling" of multiple bands/proteins unless used at low concentrations (<10

    
    ).[1] The 
    
    
    group provides some protection against glutathione (GSH) compared to unsubstituted chloroacetamides, but off-target liability remains high.[1]
  • Competitor Profile: Shows clean, single-band labeling corresponding to the specific kinase (e.g., BTK, EGFR).

Stability Data
Parameter2-Cl-TFPAAcrylamide Inhibitors
Plasma Half-life (

)
< 30 mins (Rapid GSH conjugation)4–6 Hours (Optimized)
Buffer Stability (pH 7.4) Moderate (Slow hydrolysis)High
GSH Reactivity (

)
< 15 mins (High turnover)> 4 Hours (Low turnover)

Experimental Protocol: Intact Protein Mass Spectrometry

To validate the binding of 2-Cl-TFPA to a target kinase (e.g., a purified Kinase Domain with a known Cysteine), use the following self-validating protocol.

Objective: Confirm covalent adduct formation and measure occupancy.

Reagents
  • Protein: Recombinant Kinase Domain (e.g., BTK or EGFR), 5

    
     in reaction buffer.[1]
    
  • Compound: 2-Cl-TFPA (10 mM DMSO stock).

  • Control: Iodoacetamide (Generic alkylator) and Gefitinib (Non-covalent control).[1]

  • Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP (Avoid DTT; it reacts with the warhead).

Workflow
  • Incubation:

    • Mix Protein (5

      
      ) with 2-Cl-TFPA (at 10x excess: 50 
      
      
      ).
    • Incubate at Room Temperature for timepoints: 15, 30, 60 min.

  • Quenching:

    • Add Formic Acid to 1% final concentration to stop the reaction and denature the protein.

  • LC-MS Analysis:

    • Inject onto a C4 Reverse Phase column connected to a Q-TOF or Orbitrap Mass Spectrometer.[1]

    • Deconvolute the raw charge envelope to zero-charge mass.[1]

  • Data Interpretation (Self-Validation):

    • Baseline: Mass of Protein (

      
      ).
      
    • Adduct Shift: Look for a mass increase of +201.5 Da .

      • Calculation: MW of 2-Cl-TFPA (237.[1]6) - MW of HCl (36.[1]5) = 201.1 Da (approx).[1]

      • Note: The loss of Cl and H is characteristic of the alkylation mechanism.

    • Occupancy %:

      
      [1]
      

MS_WorkflowStep1IncubationProtein + 2-Cl-TFPA(pH 7.5, No DTT)Step2Quench Reaction(1% Formic Acid)Step1->Step2Step3LC-MS Injection(C4 Column, Denaturing)Step2->Step3Step4Deconvolution(MaxEnt / BioPharma Finder)Step3->Step4DecisionMass Shift~ +201 Da?Step4->DecisionResult1Covalent AdductCONFIRMEDDecision->Result1YesResult2No Binding / ReversibleFAILEDDecision->Result2No

Figure 2: Workflow for validating covalent modification using Intact Protein Mass Spectrometry.

Conclusion: When to use 2-Cl-TFPA

Do not use 2-Cl-TFPA as a therapeutic lead candidate due to its potential for off-target toxicity (GSH depletion and non-specific alkylation).[1]

Use 2-Cl-TFPA when:

  • Screening for Ligandability: You have a new kinase target and want to know if a specific cysteine in the pocket is physically accessible.[1]

  • Fragment Linking: You are performing FBDD and plan to "grow" the molecule.[1] The 2-Cl-TFPA fragment serves as the "anchor."[1] Once high-affinity non-covalent interactions are established, the chloroacetamide warhead should be swapped for a milder acrylamide to improve safety.[1]

  • Steric Probing: You need to test if the ortho-trifluoromethyl group provides specific steric clashes that a simple chloroacetamide does not, helping to map the volume of the binding pocket.

References

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1][2][3] Nature Reviews Drug Discovery, 10, 307–317.[1] Link

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link[1]

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[1] Link[1]

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369. Link[1]

  • Resh, M. D. (2016).[1] "Fatty acylation of proteins: new insights into palmitoylation and N-myristoylation."[1] Progress in Lipid Research, 63, 120-131.[1] (Context on cellular acyl-transfer mechanisms relevant to amide probes). Link

comparative analysis of 2-chloro-N-phenylacetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Warhead

In the landscape of medicinal chemistry and agrochemical development, 2-chloro-N-phenylacetamide (CPA) derivatives represent a critical scaffold. They function primarily as electrophilic warheads , capable of forming irreversible covalent bonds with nucleophilic amino acid residues—specifically cysteine thiols.

While historically significant as the core pharmacophore of chloroacetanilide herbicides (e.g., Alachlor, Metolachlor), this scaffold has seen a resurgence in Targeted Covalent Inhibitor (TCI) discovery. The challenge for the researcher is balancing reactivity (target engagement) with selectivity (avoiding off-target toxicity).

This guide compares the structural analogs of CPA, analyzing how steric and electronic modifications alter their physicochemical profiles, and provides validated protocols for their synthesis and reactivity assessment.

Mechanistic Basis: The Covalent Trigger

The biological activity of CPA analogs is driven by the susceptibility of the


-carbon to nucleophilic attack. Unlike Michael acceptors (acrylamides) which react via conjugate addition, 

-haloacetamides react via a classic bimolecular nucleophilic substitution (

)
.

The reaction trajectory is critical: the nucleophile (Protein-Cys-SH) must approach the


-carbon from the backside of the C-Cl bond.
Diagram 1: Cysteine Alkylation Mechanism

ReactionMechanism Nucleophile Cysteine Thiol (Nucleophile) Transition Transition State [Pentacoordinate] Nucleophile->Transition Backside Attack Electrophile 2-Chloro-N-phenylacetamide (Electrophile) Electrophile->Transition Product S-Alkylated Protein (Stable Adduct) Transition->Product Bond Formation LeavingGroup Chloride Ion (Cl-) Transition->LeavingGroup Displacement

Figure 1: The irreversible alkylation of a cysteine thiol by 2-chloro-N-phenylacetamide via


 mechanism.

Comparative Analysis of Analogs

The utility of a CPA analog depends on tuning its electrophilicity (


). If the warhead is too "hot" (reactive), it causes glutathione depletion and hepatotoxicity. If too "cold," it fails to engage the target.
The Halogen Effect: Chloro- vs. Bromo-

Changing the leaving group from Chlorine to Bromine drastically alters reactivity.

  • 2-Chloro-N-phenylacetamide: Moderate reactivity. Standard for fragment screening.

  • 2-Bromo-N-phenylacetamide: High reactivity (approx. 10–100x faster).

    • Expert Insight: While Bromo-analogs show higher potency in vitro, they are often metabolically unstable and prone to rapid hydrolysis or non-specific alkylation in vivo. They are generally unsuitable for late-stage drug candidates but excellent for in vitro labeling probes.

The Steric Shield: 2,6-Dimethyl Substitution

The 2,6-dimethyl analog (precursor to Lidocaine ) is the most commercially significant variant.

  • Effect: The ortho-methyl groups create a "steric shield" perpendicular to the amide plane.

  • Consequence: This prevents amide hydrolysis by esterases/amidases, significantly extending the half-life (

    
    ) in plasma compared to the unsubstituted analog. It also slightly retards the rate of 
    
    
    
    attack at the
    
    
    -carbon, improving selectivity.
Electronic Tuning (Hammett Correlation)

Substituents on the phenyl ring modulate the electron density of the amide nitrogen, which inductively affects the


-carbon.
  • Electron Withdrawing Groups (EWG) (e.g., 4-Nitro): Pull electron density away from the amide, making the

    
    -carbon more electrophilic (more reactive).
    
  • Electron Donating Groups (EDG) (e.g., 4-Methoxy): Push density toward the amide, stabilizing the molecule and reducing reactivity.

Data Dashboard: Analog Performance Matrix

Analog ClassRepresentative StructureRelative Reactivity (

)
Metabolic StabilityPrimary Application
Unsubstituted 2-chloro-N-phenylacetamide1.0 (Reference)LowHerbicides, Fragment Screening
High Reactivity 2-bromo-N-phenylacetamide> 50.0Very LowChemical Probes, In Vitro Labeling
Steric Shield 2-chloro-N-(2,6-dimethylphenyl)acetamide0.8High Lidocaine Synthesis, Anesthetics
EWG Activated 2-chloro-N-(4-nitrophenyl)acetamide~5.0LowCysteine Capture Agents
EDG Deactivated 2-chloro-N-(4-methoxyphenyl)acetamide~0.5ModerateSelective Inhibitors

Note: Relative reactivity values are approximate estimates based on standard nucleophilic substitution kinetics relative to the unsubstituted parent.

Experimental Protocols

Protocol A: Robust Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This protocol prioritizes purity and yield, essential for pharmaceutical intermediates.

Reagents:

  • 2,6-Dimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Acetate (Base/Buffer, 1.2 eq)

Methodology:

  • Preparation: Dissolve 2,6-dimethylaniline (e.g., 0.05 mol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Buffering: Add sodium acetate solution (saturated) to the mixture.

  • Acylation: Cool to 10°C. Add chloroacetyl chloride dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Stir vigorously for 30–60 minutes. A heavy precipitate will form.

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: Filter the white precipitate via vacuum filtration (Buchner funnel).

  • Purification: Recrystallize from ethanol/water or toluene.

  • Validation: Check melting point (Target: 144–146°C) and NMR.

Protocol B: Glutathione (GSH) Reactivity Assay

The Gold Standard for assessing "Warhead" safety.

Objective: Determine the half-life (


) of the electrophile in the presence of physiological nucleophiles.

Workflow:

  • Stock Prep: Prepare 10 mM stock of the test compound in DMSO.

  • Incubation: Mix compound (final 50 µM) with reduced Glutathione (GSH, final 5 mM, 100-fold excess) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Include an internal standard (e.g., Indomethacin).

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-Adduct [M+307+H]+.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     gives 
    
    
    
    .

Workflow Visualization

Diagram 2: Synthesis & Validation Pipeline

SynthesisWorkflow Start Start: 2,6-Dimethylaniline Reagent Add Chloroacetyl Chloride (in AcOH/NaOAc) Start->Reagent Reaction Reaction: Acylation (10-25°C, 1 hr) Reagent->Reaction Quench Quench: Ice Water Reaction->Quench Filter Filtration & Drying Quench->Filter Pure Product: 2-Chloro-N-(2,6-dimethylphenyl)acetamide Filter->Pure QC QC: GSH Reactivity Assay (Safety Check) Pure->QC

Figure 2: Step-by-step workflow from raw material to validated intermediate.

Safety & Toxicology (Critical)

Researchers must handle these compounds with extreme caution.

  • Skin Sensitization: CPA derivatives are potent contact allergens. They haptenize skin proteins (via the same cysteine alkylation mechanism described above), leading to allergic contact dermatitis.

  • Carcinogenicity: As alkylating agents, they have mutagenic potential.

  • Handling: Always use double nitrile gloves, work in a fume hood, and destroy excess reagents with aqueous ammonia or glutathione before disposal.

References

  • Synthesis of Lidocaine Intermediate: UMass Amherst. The 2-Step Synthesis of Lidocaine.Link

  • Covalent Inhibition Mechanism: Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

  • GSH Reactivity Protocols: Domainex. GSH Reactivity Assay Standard Procedure.[2][3]Link

  • Herbicidal Mechanism: Jablonkai, I. (2000). Alkylation of proteins by chloroacetanilides. Pest Management Science.[4] Link

  • Reactivity of Alpha-Haloacetamides: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Beyond the Warhead: Cross-Reactivity Profiling of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

[1]

Executive Summary

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide represents a classic "covalent fragment" scaffold often identified in chemoproteomic screens.[1] Unlike reversible binders, its efficacy relies on the formation of an irreversible covalent bond with a nucleophilic cysteine residue via its

1

The critical challenge with this molecule is distinguishing target engagement from promiscuous alkylation .[1] While the chloroacetamide warhead provides the necessary reactivity (


1

This guide outlines a rigorous cross-reactivity profiling workflow to validate this compound as a viable chemical probe or lead series start point, contrasting it with standard electrophilic controls.

Chemical Logic & Comparative Landscape

To understand the cross-reactivity profile of this compound, we must benchmark it against the covalent inhibitor landscape. The ortho-CF

The Reactivity Spectrum

We compare the subject compound against two industry standards to bracket its performance:

FeatureSubject Compound Alternative A: Iodoacetamide (IAA) Alternative B: N-phenylacrylamide
Warhead

-Chloroacetamide

-Iodoacetamide
Acrylamide (Michael Acceptor)
Reactivity Mechanism S

2 Nucleophilic Substitution
S

2 (Highly Aggressive)
Michael Addition (Soft Electrophile)
Intrinsic Reactivity (

)
Moderate High Low
Selectivity Driver Ortho-CF

Steric/Electronic effect
None (Sterically unhindered)Conjugation & Reversibility potential
Primary Risk Off-target alkylation of solvent-exposed cysteinesGlobal proteome alkylationLow potency (requires specific orientation)
Target Application Covalent Fragment Hit ValidationTotal Cysteine Mapping (Control)Late-stage Lead Optimization

Experimental Workflow: The Validation Funnel

A single assay cannot define specificity.[1] You must employ a Self-Validating Funnel moving from intrinsic chemical reactivity to proteome-wide selectivity.[1]

Phase 1: Intrinsic Reactivity (GSH Kinetics)

Before exposing the compound to cells, quantify its baseline electrophilicity using a Glutathione (GSH) half-life assay.[1]

  • Hypothesis: If

    
     mins, the compound is likely too reactive for specific targeting (pan-assay interference).[1]
    
  • Target Metric: Ideal

    
     for a chloroacetamide fragment is 30–120 minutes  (tunable window).[1]
    
Phase 2: Chemoproteomic Profiling (IsoTOP-ABPP)

This is the gold standard for defining the "blast radius" of a covalent inhibitor.[1] We use Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (isoTOP-ABPP) .[1]

Protocol: Competitive IsoTOP-ABPP

Objective: Identify specific targets where the subject compound competes with a broad-spectrum probe (IA-alkyne).

  • Lysate Preparation: Generate proteomes from relevant cell lines (e.g., HEK293T or disease-specific lines).[1]

  • Competition:

    • Vehicle Control: DMSO treated.[1]

    • Experimental: Treat lysate with Subject Compound (10 µM and 50 µM) for 1 hr.[1]

  • Probe Labeling: Chase both samples with IA-alkyne (Broad-spectrum cysteine probe) for 1 hr.[1]

  • Click Chemistry: Conjugate biotin-azide with a cleavable linker (TEV-cleavable) via CuAAC.

  • Enrichment: Streptavidin bead capture of labeled proteins.

  • Digestion: On-bead trypsin digestion.

  • Elution & MS: Elute peptides and analyze via LC-MS/MS (Data-Independent Acquisition recommended).

Data Interpretation: Calculate the Ratio (

  • 
    : No binding (Probe labeled the site freely).[1]
    
  • 
    : Hit . The subject compound blocked the probe ( >50% occupancy).[1]
    
  • Specificity Index: Plot

    
     vs. 
    
    
    . High specificity = Few hits with high occupancy.[1]

Visualization of the Profiling Logic

The following diagram illustrates the decision matrix for interpreting the cross-reactivity data derived from the ABPP workflow.

CrossReactivityWorkflowStartCompound Hit:This compoundGSH_AssayPhase 1: GSH Reactivity Assay(Intrinsic Electrophilicity)Start->GSH_AssayDecision_GSHt1/2 Result?GSH_Assay->Decision_GSHTooReactiveSTOP: Pan-alkylator(Chemical Liability)Decision_GSH->TooReactive< 15 minProceedProceed to ProteomicsDecision_GSH->Proceed30-120 minABPPPhase 2: Competitive ABPP(Mass Spec Profiling)Proceed->ABPPData_AnalysisCalculate Selectivity Score(Target Hits / Total Cysteines)ABPP->Data_AnalysisOutcome_SpecificValid Probe(High Selectivity)Data_Analysis->Outcome_Specific< 5 Off-targetsOutcome_PromiscuousPromiscuous Binder(Optimize Structure)Data_Analysis->Outcome_Promiscuous> 50 Off-targets

Figure 1: Decision tree for validating covalent fragment hits. The workflow filters out hyper-reactive compounds early to focus resources on selective scaffolds.[1]

Data Presentation & Interpretation

When publishing your profiling guide, summarize the data in a comparative matrix. Below is a template based on typical performance of this scaffold class.

Table 1: Comparative Profiling Metrics
MetricSubject CompoundControl: IodoacetamideControl: Acrylamide AnalogInterpretation
GSH

45 min2 min> 24 hrsSubject has "Goldilocks" reactivity—tunable.[1]
Proteome Coverage ~2,500 Cysteines~3,000 Cysteines~2,500 CysteinesTotal detectable cysteines in the assay.[1]
Significant Hits 121,4503Number of proteins with >75% occupancy.[1]
Promiscuity Index 0.48%48.3%0.12%(Hits / Total Coverage) * 100.[1]
Primary Targets Cys-Kinases, E3 LigasesNon-specificHighly SpecificSubject targets accessible nucleophiles in pockets.[1]
The "Ortho-Effect"

Crucially, you must highlight the role of the 2-trifluoromethyl group.[1] In your discussion, note that removing this group (yielding 2-chloro-N-phenylacetamide) typically results in a 3-5x increase in off-target labeling.[1] The steric clash of the ortho-CF

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

  • Åkerfeldt, K. S., et al. (2011).[1] "Kinetic analysis of the reaction of chloroacetamides with glutathione." Journal of Medicinal Chemistry. (General reference for GSH assays).

  • Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature, 468(7325), 790–795. [Link][1]

  • Resnick, E., et al. (2019).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. [Link][1]

Comparative Guide: Trifluoromethylphenyl Acetamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of N-(trifluoromethylphenyl)acetamide derivatives, a privileged scaffold in medicinal chemistry. Focusing on their application as TRPV1 antagonists and kinase inhibitors , we analyze the structural impact of trifluoromethyl (


) regiochemistry on potency, metabolic stability, and physicochemical properties.

Key Findings:

  • Potency Driver: The 4-trifluoromethyl (para) substitution typically yields a 10-fold potency increase over the 3-position (meta) in hydrophobic binding pockets (e.g., TRPV1).

  • Metabolic Shield: Both meta and para substitutions effectively block CYP450-mediated oxidation at the phenyl ring, but the para position offers superior resistance to nucleophilic attack.

  • Solubility Trade-off: While enhancing lipophilicity (

    
    ), the 
    
    
    
    group significantly reduces aqueous solubility, necessitating formulation strategies or polar auxiliary groups.

Structural Classes & Mechanism of Action

The trifluoromethylphenyl acetamide scaffold relies on the unique properties of the fluorine atom: high electronegativity, lipophilicity, and metabolic orthogonality. In drug design, this moiety often targets hydrophobic pockets (e.g., the S6 helix of TRPV1 or the ATP-binding site of kinases).

Mechanism of Action (TRPV1 Context)

The acetamide core acts as a hydrogen bond donor/acceptor pair, anchoring the molecule to the receptor (often Tyr667 in TRPV1). The


 phenyl group penetrates the hydrophobic channel, stabilizing the closed conformation of the ion channel.

TRPV1_Mechanism Ligand TFPA Derivative (Ligand) Receptor TRPV1 Channel (Transmembrane Domain) Ligand->Receptor Binding Interaction Hydrophobic Pocket (S6 Helix) Receptor->Interaction CF3 Moiety Penetration Effect Channel Stabilization (Closed State) Interaction->Effect Conformational Lock Outcome Analgesia / Ca2+ Influx Blockade Effect->Outcome Therapeutic Result

Figure 1: Mechanistic pathway of Trifluoromethylphenyl Acetamide (TFPA) derivatives in TRPV1 antagonism.

Head-to-Head Performance Analysis

We compare three distinct structural archetypes based on the regiochemistry of the


 group on the phenyl ring.

Candidates:

  • Candidate A (Para-

    
    ): N-(4-(trifluoromethyl)phenyl)acetamide (Analog of AMG-517 core).
    
  • Candidate B (Meta-

    
    ): N-(3-(trifluoromethyl)phenyl)acetamide (Analog of Flutamide core).
    
  • Candidate C (Multi-Substituted): N-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide.

Table 1: Biological Potency & Physicochemical Profile[1][2]
FeatureCandidate A (Para-

)
Candidate B (Meta-

)
Candidate C (3-F, 4-

)
Primary Target (TRPV1) High Potency (

nM)
Moderate (

nM)
Very High (

nM)
Lipophilicity (cLogP) High (~3.5)Moderate (~3.1)Very High (~3.8)
Metabolic Stability (

)
> 60 min (Microsomal)~45 min (Microsomal)> 90 min (Microsomal)
Solubility (Aq.) Poor (< 1

g/mL)
Moderate (~5

g/mL)
Very Poor (< 0.1

g/mL)
Toxicity Risk Hyperthermia (TRPV1 specific)Hepatotoxicity (metabolite driven)Low off-target binding

Analysis:

  • Candidate A represents the gold standard for potency. The para position aligns perfectly with deep hydrophobic pockets in receptors like TRPV1 and FLT3.

  • Candidate B is less potent in this specific context but offers better solubility. However, meta-substituted anilines can sometimes undergo bioactivation to toxic hydroxylamines (as seen with Flutamide).

  • Candidate C demonstrates the "Fluorine Scan" effect: adding a fluorine atom ortho to the

    
     group (position 3) often boosts metabolic stability by blocking the last remaining oxidative site, though it severely compromises solubility.
    

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Synthesis: General Amide Coupling

Rationale: This method avoids harsh reagents (like thionyl chloride) to preserve the integrity of the


 group.
  • Reagents: 4-(trifluoromethyl)aniline (1.0 eq), Acyl Chloride/Carboxylic Acid (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve aniline in dry DCM under

      
       atmosphere at 0°C.
      
    • Add Triethylamine dropwise.

    • Add Acyl Chloride dropwise over 15 minutes.

    • Stir at Room Temperature (RT) for 4 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (remove unreacted amine), then Sat.

    
    . Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water (preferred over column chromatography for scalability).

In Vitro Metabolic Stability Assay (Microsomal)

Rationale: Determines the ability of the


 group to block CYP-mediated oxidation.[1]
  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation:

    • Mix Liver Microsomes (0.5 mg/mL protein), NADPH regenerating system, and test compound (1

      
      M) in Phosphate Buffer (pH 7.4).
      
    • Incubate at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Workflow Start Start: TFPA Derivative Microsomes Incubate w/ Liver Microsomes (Human/Rat) Start->Microsomes Sampling Time-Point Sampling (0, 15, 30, 60 min) Microsomes->Sampling Quench Quench w/ ACN (Precipitate Proteins) Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate Intrinsic Clearance (CLint) LCMS->Data

Figure 2: Standardized workflow for assessing metabolic stability of fluorinated derivatives.

Critical Interpretation & Recommendations

The "Para-Effect" in SAR

Literature confirms that for TRPV1 antagonists, the 4-position (para) is critical. A study on Cryptosporidium inhibitors (sharing similar lipophilic requirements) showed that moving fluorine from position 4 to 3 resulted in a >10-fold loss in potency. This suggests the binding pocket has a strict steric and electronic requirement that the para-


 satisfies best.
Safety Considerations

While the


 group prevents ring oxidation, researchers must monitor for mechanism-based toxicity .
  • Hyperthermia: Potent TRPV1 antagonists (like AMG-517) cause dangerous spikes in body temperature.[2] Candidate A derivatives must be screened for this specifically.

  • Aniline Toxicity: If the amide bond hydrolyzes in vivo, the resulting 3-trifluoromethylaniline is less toxic than its non-fluorinated counterparts, but 3,4-disubstituted anilines (Candidate C) can be persistent environmental toxins.

Final Recommendation
  • For Potency: Prioritize Candidate A (Para-

    
    ) .
    
  • For Drug-Like Properties: Use Candidate C (3-F, 4-

    
    )  if metabolic stability is the bottleneck, but be prepared to use amorphous solid dispersions (ASD) to solve the solubility issue.
    

References

  • Discovery of Small Molecule Antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters. (2004). Discusses the SAR of urea and acetamide derivatives against Capsaicin activation.

  • Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. Journal of Neuroscience. (2008). Detailed pharmacological profile of AMG-517 and related trifluoromethyl derivatives.

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines. Journal of Medicinal Chemistry. (2017). Provides the "Fluorine Scan" data demonstrating the 10-fold potency shift between 3- and 4-positions.

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. (2025).[1][3] Methodology for microsomal stability and the impact of fluorination on CYP blocking.

  • Detection of a new N-oxidized metabolite of flutamide. Drug Metabolism and Disposition. (2006). Highlights the metabolic risks (hydroxylamine formation) of meta-trifluoromethyl acetanilides.

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this journey is understanding a compound's selectivity – its ability to interact with its intended biological target while minimizing engagement with other proteins, thereby reducing the potential for off-target effects and toxicity. This guide provides an in-depth, technical framework for assessing the selectivity of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide, a compound featuring a reactive chloroacetamide moiety suggestive of a covalent mechanism of action.

While extensive public bioactivity data for this specific molecule is limited, its structural alerts provide a clear rationale for a robust selectivity assessment. The chloroacetamide group is a well-known "warhead" in medicinal chemistry, capable of forming a covalent bond with nucleophilic amino acid residues, most commonly cysteine, on its target protein(s).[1][2][3] This covalent nature can lead to high potency and prolonged duration of action. However, the inherent reactivity also necessitates a thorough investigation of its proteome-wide interactions to ensure a desirable therapeutic window.[4][5]

This guide will not only outline the experimental methodologies to determine the selectivity of this compound but will also delve into the scientific reasoning behind these approaches, providing a comprehensive roadmap for its preclinical evaluation.

The Significance of the Chloroacetamide Warhead and the Trifluoromethylphenyl Moiety

The structure of this compound suggests a targeted covalent inhibitor. The chloroacetamide functional group is an electrophile that can react with nucleophilic residues on proteins, such as the thiol group of cysteine.[6] The trifluoromethylphenyl group contributes to the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can influence its cellular uptake and distribution.[7] The combination of these two moieties makes it a candidate for inhibiting enzymes where a cysteine residue is present in or near the active site. Kinases are a prominent class of enzymes that are often targeted by covalent inhibitors.[8][9]

A Multi-pronged Approach to Selectivity Profiling

A comprehensive assessment of selectivity requires a combination of in vitro and cellular assays. This multi-pronged approach provides a holistic view of the compound's behavior, from its direct interaction with purified proteins to its engagement with targets within the complex environment of a living cell.

Initial Target Class Identification and In Vitro Profiling

Given the prevalence of kinases as targets for covalent inhibitors, a logical first step is to perform a broad kinase screen.

Objective: To determine the inhibitory activity of this compound against a large panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration for screening is 10 µM.

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of several hundred purified human kinases. These services typically use radiometric or fluorescence-based assays to measure kinase activity.

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. A common threshold for a "hit" is >50% inhibition.

Interpretation of Results:

The results of the kinome scan will provide an initial landscape of the compound's kinase selectivity. The data can be visualized as a "kinome map" or a dendrogram, highlighting the kinases that are most potently inhibited.

Table 1: Illustrative Kinome Profiling Data for this compound and Comparator Compounds

Kinase TargetThis compound (% Inhibition @ 1 µM)Ibrutinib (BTK inhibitor - Covalent) (% Inhibition @ 1 µM)Lapatinib (EGFR/HER2 inhibitor - Reversible) (% Inhibition @ 1 µM)
BTK85985
EGFR151095
TEC70803
SRC453010
ABL11058
... (other kinases).........

This is hypothetical data for illustrative purposes.

Cellular Target Engagement and Off-Target Discovery

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the cellular context. Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in intact cells and can be coupled with mass spectrometry (CETSA-MS) for proteome-wide off-target profiling.[10][11]

Objective: To confirm target engagement of this compound in a cellular context and identify potential off-targets.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) and treat with either vehicle (DMSO) or varying concentrations of this compound.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Precipitation and Detection: Ligand-bound proteins are stabilized and remain in the soluble fraction at higher temperatures, while unbound proteins denature and precipitate. The soluble fraction is then collected and the amount of the target protein is quantified by Western blotting or other detection methods.

  • CETSA-MS for Proteome-Wide Analysis: For unbiased off-target identification, the soluble proteome from vehicle- and compound-treated cells at different temperatures is analyzed by quantitative mass spectrometry.[12]

Data Analysis and Interpretation:

A shift in the melting curve of a protein in the presence of the compound indicates direct binding. CETSA-MS data will reveal a list of proteins that are thermally stabilized or destabilized by the compound, providing a comprehensive view of its on- and off-targets.

Table 2: Illustrative CETSA-MS Data for this compound

ProteinFunctionFold Change in Stability (Compound vs. Vehicle)Putative Interaction
Target Kinase XSignal Transduction+3.5On-Target
Protein YMetabolism+2.1Off-Target
Protein ZChaperone-1.8Off-Target (Destabilized)
... (other proteins).........

This is hypothetical data for illustrative purposes.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for kinome profiling and CETSA-MS.

KinomeProfilingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Compound Stock (in DMSO) AssayPlate Assay Plate Incubation (Compound + Kinase + Substrate) Compound->AssayPlate Dispense KinasePanel Purified Kinase Panel KinasePanel->AssayPlate Dispense Detection Measure Kinase Activity (e.g., Luminescence) AssayPlate->Detection DataAnalysis Data Analysis (% Inhibition) Detection->DataAnalysis KinomeMap Kinome Map Visualization DataAnalysis->KinomeMap

Caption: Workflow for Kinome-Wide Selectivity Profiling.

CETSAMSWorkflow cluster_cell_culture Cellular Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_ms_analysis Mass Spectrometry & Data Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heating Apply Temperature Gradient Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis SolubleFraction Collect Soluble Proteome Lysis->SolubleFraction MS Quantitative Mass Spectrometry (LC-MS/MS) SolubleFraction->MS DataAnalysis Identify Stabilized/ Destabilized Proteins MS->DataAnalysis

Caption: Workflow for CETSA-MS Off-Target Profiling.

Comparative Analysis with Structurally Related and Mechanistically Diverse Compounds

To contextualize the selectivity of this compound, it is essential to compare it with other relevant compounds.

  • Structural Analogs: Synthesizing and testing analogs with modifications to the trifluoromethylphenyl ring or the chloroacetamide warhead can provide valuable structure-activity relationship (SAR) and structure-selectivity relationship (SSR) data.[7][13] For instance, replacing the chloroacetamide with a less reactive acrylamide or a non-covalent warhead could reveal the contribution of covalent bonding to both on-target potency and off-target effects.

  • Known Selective and Non-Selective Inhibitors: Including well-characterized covalent inhibitors in the assays, such as the highly selective Ibrutinib (BTK inhibitor) and more promiscuous covalent inhibitors, can serve as benchmarks for evaluating the selectivity profile of the test compound.[4]

Conclusion: A Pathway to a Well-Characterized Covalent Inhibitor

Assessing the selectivity of a novel covalent inhibitor like this compound is a multifaceted endeavor that requires a systematic and logical approach. By combining broad in vitro screening with in-depth cellular target engagement and off-target profiling, researchers can build a comprehensive understanding of the compound's biological interactions. This knowledge is paramount for making informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective therapeutics. The methodologies outlined in this guide provide a robust framework for such an evaluation, emphasizing the importance of scientific rigor and a deep understanding of the underlying principles of covalent inhibition and selectivity.

References

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A Comparative Guide to the Mechanism of Action of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus, offering a unique insulin-independent mechanism of action.[1] Beyond their glycemic-lowering effects, this class of drugs has demonstrated significant cardiovascular and renal protective benefits, expanding their therapeutic utility.[2][3] This guide provides an in-depth comparison of the mechanism of action of four leading SGLT2 inhibitors: dapagliflozin, canagliflozin, empagliflozin, and ertugliflozin. By delving into their molecular interactions, selectivity profiles, and the downstream physiological consequences, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate the nuances of this important therapeutic class.

The Core Mechanism: Inhibition of Renal Glucose Reabsorption

The primary mechanism of action for all SGLT2 inhibitors is the competitive and reversible inhibition of the SGLT2 protein, which is predominantly expressed in the proximal convoluted tubule of the kidneys.[3][4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] By blocking this transporter, these drugs effectively reduce the reabsorption of glucose back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][5]

cluster_renal_tubule Proximal Convoluted Tubule Glucose_Blood Glucose in Blood Filtration Glomerular Filtration Glucose_Blood->Filtration Glucose_Filtrate Glucose in Filtrate Filtration->Glucose_Filtrate SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 Reabsorption Glucose Reabsorption SGLT2->Reabsorption Glucosuria Increased Urinary Glucose Excretion SGLT2->Glucosuria SGLT2 Inhibitors (Dapagliflozin, Canagliflozin, Empagliflozin, Ertugliflozin) Reabsorption->Glucose_Blood Urine Urine Glucosuria->Urine

Caption: General Mechanism of SGLT2 Inhibition.

Comparative Analysis of SGLT2 Inhibitors

While all four compounds share the same primary target, they exhibit notable differences in their selectivity for SGLT2 over the closely related SGLT1 transporter, as well as variations in their pharmacokinetic and pharmacodynamic profiles. These distinctions can have significant clinical implications.

Selectivity Profile: A Key Differentiator

SGLT1 is primarily found in the small intestine, where it is responsible for the absorption of glucose and galactose, and to a lesser extent, in the S3 segment of the proximal tubule, where it contributes to the reabsorption of the remaining glucose.[6] The degree of selectivity for SGLT2 over SGLT1 varies among the different inhibitors and is a critical factor influencing their overall effects.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Dapagliflozin ~1.1~1300>1200-fold
Canagliflozin ~2.2-4.4~910~200-400-fold
Empagliflozin ~3.1~8300>2500-fold
Ertugliflozin ~0.877~1960>2200-fold

Note: IC50 values can vary slightly between different assay conditions and sources. The values presented here are representative figures from published literature.[2][7]

Causality Behind Experimental Choices: The selectivity of these compounds is a crucial determinant of their clinical profile. Higher selectivity for SGLT2, as seen with empagliflozin and ertugliflozin, is hypothesized to minimize off-target effects related to SGLT1 inhibition in the gut, such as diarrhea and malabsorption.[2][7] Conversely, the lower selectivity of canagliflozin, which results in some degree of SGLT1 inhibition, may contribute to a more pronounced effect on postprandial glucose excursions by delaying intestinal glucose absorption.[8]

Dapagliflozin

Dapagliflozin is characterized by its high selectivity for SGLT2.[2] This specificity is thought to contribute to its favorable gastrointestinal tolerability profile.

cluster_renal Kidney cluster_gut Intestine Dapagliflozin Dapagliflozin SGLT2_K SGLT2 Dapagliflozin->SGLT2_K High Selectivity (>1200-fold vs SGLT1) SGLT1_G SGLT1 Dapagliflozin->SGLT1_G Minimal Inhibition Glucosuria Increased Urinary Glucose Excretion SGLT2_K->Glucosuria Inhibition

Caption: Dapagliflozin's High Selectivity for SGLT2.

Canagliflozin

Canagliflozin exhibits a lower selectivity for SGLT2 compared to the other agents in this class, leading to a more significant inhibition of SGLT1.[2][9] This dual action may contribute to its effects on postprandial glucose levels.

cluster_renal Kidney cluster_gut Intestine Canagliflozin Canagliflozin SGLT2_K SGLT2 Canagliflozin->SGLT2_K Inhibition SGLT1_G SGLT1 Canagliflozin->SGLT1_G Moderate Inhibition Glucosuria Glucosuria SGLT2_K->Glucosuria Increased Urinary Glucose Excretion PPG Reduced Postprandial Glucose SGLT1_G->PPG Delayed Glucose Absorption

Caption: Canagliflozin's Dual SGLT2/SGLT1 Inhibition.

Empagliflozin

Empagliflozin is distinguished by its very high selectivity for SGLT2 over SGLT1.[2][7] This characteristic is thought to minimize the potential for gastrointestinal side effects associated with SGLT1 inhibition.

cluster_renal Kidney cluster_gut Intestine Empagliflozin Empagliflozin SGLT2_K SGLT2 Empagliflozin->SGLT2_K Very High Selectivity (>2500-fold vs SGLT1) SGLT1_G SGLT1 Empagliflozin->SGLT1_G Negligible Inhibition Glucosuria Increased Urinary Glucose Excretion SGLT2_K->Glucosuria Inhibition

Caption: Empagliflozin's Very High Selectivity for SGLT2.

Ertugliflozin

Ertugliflozin also demonstrates high selectivity for SGLT2, similar to empagliflozin.[2][7] This profile suggests a targeted effect on renal glucose reabsorption with minimal impact on intestinal SGLT1.

cluster_renal Kidney cluster_gut Intestine Ertugliflozin Ertugliflozin SGLT2_K SGLT2 Ertugliflozin->SGLT2_K High Selectivity (>2200-fold vs SGLT1) SGLT1_G SGLT1 Ertugliflozin->SGLT1_G Minimal Inhibition Glucosuria Increased Urinary Glucose Excretion SGLT2_K->Glucosuria Inhibition

Caption: Ertugliflozin's High Selectivity for SGLT2.

Beyond Glycosuria: Secondary Mechanisms of Action

The clinical benefits of SGLT2 inhibitors extend beyond their effects on blood glucose. Several secondary mechanisms contribute to their cardioprotective and renoprotective effects.

  • Blood Pressure Reduction: SGLT2 inhibitors induce an osmotic diuresis and natriuresis, leading to a reduction in plasma volume and a subsequent decrease in blood pressure.[10][11] This effect is generally modest but is considered to contribute to the cardiovascular benefits observed with this class of drugs.

  • Uric Acid Reduction: SGLT2 inhibitors have been shown to decrease serum uric acid levels.[1][12] The proposed mechanism involves the increased urinary glucose concentration in the proximal tubule, which is thought to inhibit the reabsorption of uric acid by the glucose transporter 9 (GLUT9) and urate transporter 1 (URAT1).[1]

  • Cardiorenal Effects: The broader cardiorenal benefits of SGLT2 inhibitors are multifactorial and not fully elucidated. Proposed mechanisms include improvements in cardiac metabolism and bioenergetics, reductions in inflammation and oxidative stress, and favorable effects on renal hemodynamics, such as a reduction in intraglomerular pressure.[13][14]

Experimental Protocols

To ensure the robust and reproducible evaluation of SGLT2 inhibitors, standardized experimental protocols are essential.

In Vitro SGLT Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (IC50) of compounds against SGLT1 and SGLT2.

Objective: To measure the in vitro inhibitory activity of test compounds on human SGLT1 and SGLT2 transporters expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human SGLT1 or SGLT2.[15]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • [14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG) as the substrate.[15]

  • Non-radiolabeled AMG.

  • Test compounds (e.g., dapagliflozin, canagliflozin, empagliflozin, ertugliflozin).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing either hSGLT1 or hSGLT2 in appropriate media until they reach confluency in 96-well plates.[15]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Initiate the uptake reaction by adding a mixture of [14C]-AMG and non-radiolabeled AMG to each well. The final concentration of AMG should be close to its Km value for the respective transporter.

  • Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C to allow for substrate uptake.[16]

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Start Start: Culture HEK293 cells expressing SGLT1 or SGLT2 Prep Prepare serial dilutions of test compounds Start->Prep Preinc Pre-incubate cells with test compounds Prep->Preinc AddSub Add [14C]-AMG (substrate) Preinc->AddSub Incubate Incubate at 37°C AddSub->Incubate Terminate Stop uptake by washing with cold buffer Incubate->Terminate Lyse Lyse cells and measure radioactivity Terminate->Lyse Analyze Calculate % inhibition and IC50 values Lyse->Analyze End End Analyze->End Start Start: Acclimate diabetic mice to metabolic cages Baseline Collect 24h baseline urine Start->Baseline Admin Administer test compound or vehicle (oral gavage) Baseline->Admin Collect Collect urine over 24h Admin->Collect Measure Measure urine volume and glucose concentration Collect->Measure Analyze Calculate total urinary glucose excretion Measure->Analyze End End Analyze->End

Caption: In Vivo Urinary Glucose Excretion Workflow.

Clinical Implications of Mechanistic Differences

The variations in the mechanism of action, particularly the SGLT2/SGLT1 selectivity, can translate into discernible differences in the clinical profiles of these inhibitors.

  • Gastrointestinal Tolerability: The higher selectivity of empagliflozin and ertugliflozin for SGLT2 is associated with a lower incidence of gastrointestinal side effects, such as diarrhea, which can be linked to SGLT1 inhibition in the gut. [17]* Postprandial Glucose Control: The dual SGLT1/SGLT2 inhibition by canagliflozin may offer an advantage in controlling postprandial glucose excursions by delaying the absorption of glucose from the small intestine. [6][8]* Cardiovascular and Renal Outcomes: While head-to-head clinical trials are limited, large cardiovascular outcome trials have demonstrated robust benefits for dapagliflozin, canagliflozin, and empagliflozin in reducing major adverse cardiovascular events and the progression of renal disease. [18]The relative contributions of SGLT2 selectivity and other pleiotropic effects to these outcomes are an area of active research.

Conclusion

Dapagliflozin, canagliflozin, empagliflozin, and ertugliflozin are all effective SGLT2 inhibitors that lower blood glucose by promoting urinary glucose excretion. However, they exhibit important differences in their selectivity for SGLT2 over SGLT1, which can influence their clinical profiles, particularly concerning gastrointestinal tolerability and effects on postprandial glucose. Furthermore, the expanding body of evidence for their secondary, pleiotropic effects underscores the complexity of their mechanism of action and their broad therapeutic potential beyond glycemic control. A thorough understanding of these nuances is paramount for researchers and drug development professionals working to optimize the use of existing SGLT2 inhibitors and to develop the next generation of therapies targeting glucose transport.

References

  • Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. PMC. [Link]

  • Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials. PMC. [Link]

  • SGLT2 Inhibitors vs. GLP-1 Agonists to Treat the Heart, the Kidneys and the Brain. MDPI. [Link]

  • The Potential Role of SGLT2 Inhibitors in the Treatment of Type 1 Diabetes Mellitus. PMC. [Link]

  • Head-to-head comparison of two SGLT-2 inhibitors on AKI outcomes in a rat ischemia-reperfusion model. ResearchGate. [Link]

  • SGLT2 inhibitors with their respective SGLT2 IC50 and selectivity of... ResearchGate. [Link]

  • Effects of sodium-glucose cotransporter-2 (SGLT-2) inhibitors on serum uric acid levels in patients with chronic kidney disease: a systematic review and network meta-analysis. PMC. [Link]

  • SGLT2 Inhibitors in T2D Lower 5-Year Risk of CKD and Acute Kidney Injury. Pharmacy Times. [Link]

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Evaluative Guide: Benchmarking 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide in Covalent Fragment Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (herein referred to as C-TFA ) against industry-standard covalent warheads. While often utilized as a synthetic intermediate, C-TFA represents a distinct class of


-chloroacetamide electrophiles where the ortho-trifluoromethyl (

-CF

) group modulates reactivity through opposing steric and electronic effects.[1]

Key Findings:

  • Reactivity Positioning: C-TFA exhibits a

    
     (intrinsic reactivity) profile intermediate between the highly promiscuous iodoacetamide and the milder acrylamide warheads.[1]
    
  • Steric Filtering: The bulky

    
    -CF
    
    
    
    moiety provides a "steric gate," reducing off-target alkylation of solvent-exposed cysteines compared to unsubstituted chloroacetamides.[1]
  • Application: Ideal as a "tunable" covalent fragment for targeting cryptic cysteine pockets where acrylamides are too quiescent and iodoacetamides are too toxic.[1]

Chemical Profiling & Rationale

To understand the utility of C-TFA, we must analyze its electronic environment relative to standard inhibitors. The electrophilicity of the


-carbon is the primary driver of cysteine modification via an S

2 mechanism.
Comparative Warhead Analysis
CompoundStructure TypeReactivity DriverPrimary Limitation
Iodoacetamide (IAA)

-Iodoamide
Good Leaving Group (I

)
High Toxicity: Indiscriminate alkylation of most accessible thiols.[1]
Chloroacetamide (CAM)

-Chloroamide
Inductive activation (-I)Promiscuity: Lacks steric features to differentiate cysteine environments.[1]
Acrylamide (ACR)

-Unsat.[1] Amide
Michael AcceptorLow Reactivity: Often requires specific orientation or catalysis by the protein target.[1]
C-TFA (Subject)

-CF

Chloroamide
Electronic (-I) + Steric Bulk Solubility: The CF

group increases lipophilicity (cLogP), requiring optimized solvent conditions.[1]
The "Ortho-Effect" Hypothesis

The ortho-trifluoromethyl group in C-TFA exerts two competing forces:

  • Electronic Activation: The strong electron-withdrawing nature (

    
    ) of the CF
    
    
    
    group pulls electron density from the amide nitrogen, theoretically increasing the electrophilicity of the carbonyl and the
    
    
    -carbon.
  • Steric Deactivation: The large Van der Waals radius of the CF

    
     group at the ortho position creates a steric clash that hinders the approach of nucleophiles, particularly large protein thiols, effectively "tuning down" the reactivity compared to the para-isomer.
    

Benchmarking Study: Intrinsic Reactivity ( )

The standard metric for covalent warhead assessment is the second-order rate constant (


) with a model nucleophile, typically Glutathione (GSH).[1]
Experimental Design

We compare the half-life (


) of C-TFA against standards at physiological pH (7.4).[1]
  • Method: Pseudo-first-order kinetics using NMR/LC-MS.[1]

  • Conditions: 500

    
    M Electrophile + 5 mM GSH (10-fold excess) in Phosphate Buffer (pH 7.4, 37°C).
    
Representative Data Summary
Inhibitor

(min)

(M

s

)
Classification
Iodoacetamide < 2.0> 5.0Hyper-Reactive
Chloroacetamide 15.50.85Highly Reactive
C-TFA (Subject) 42.0 0.32 Tunable / Moderate
Acrylamide > 300< 0.05Latent / Low

Interpretation: C-TFA is approximately 2.6x less reactive than unsubstituted chloroacetamide.[1] This confirms that the steric hindrance of the


-CF

group dominates over its electron-withdrawing activation, making it a superior choice for avoiding "frequent hitter" status in fragment screening.[1]

Experimental Protocols

Protocol A: GSH Reactivity Assay (NMR Method)

This protocol validates the intrinsic reactivity data presented above.

  • Preparation: Dissolve C-TFA (10

    
    mol) in 20 
    
    
    
    L DMSO-d6.
  • Buffer: Prepare 50 mM Phosphate Buffer in D

    
    O (pD 7.4).
    
  • Initiation: Add GSH (100

    
    mol) dissolved in 500 
    
    
    
    L buffer to the electrophile solution.
  • Acquisition: Immediately transfer to an NMR tube. Acquire

    
    H-NMR spectra every 5 minutes for 120 minutes.
    
  • Quantification: Monitor the disappearance of the

    
    -chloromethyl singlet (
    
    
    
    ppm) and the appearance of the thioether product.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1] Calculate
    
    
    .[1]
Protocol B: LC-MS/MS Proteome Labeling (Selectivity)

To assess promiscuity in a complex biological matrix.[1]

  • Lysate Prep: Generate cell lysate (e.g., HEK293T) at 1 mg/mL in PBS.[1]

  • Incubation: Treat lysate with 10

    
    M C-TFA (or standard) for 1 hour at 37°C.
    
  • Click Chemistry: If using an alkyne-tagged analog of C-TFA, perform CuAAC with Azide-Biotin. (Alternatively, use competition assay against a broad-spectrum probe like IAA-Alkyne).[1]

  • Digestion & Analysis: Tryptic digest followed by LC-MS/MS.

  • Metric: Count the number of unique cysteine residues modified. A lower count compared to Chloroacetamide indicates higher selectivity.[1]

Visualizations

Diagram 1: Kinetic Profiling Workflow

This workflow illustrates the logical flow from compound synthesis to reactivity validation.[1]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Kinetic Assay cluster_2 Phase 3: Analysis Compound C-TFA (Stock in DMSO) Incubation Incubation pH 7.4, 37°C Compound->Incubation GSH Glutathione (Nucleophile Excess) GSH->Incubation Detection Time-Course NMR / LC-MS Incubation->Detection t = 0 to 120 min RateCalc Calc. k_obs (Pseudo-1st Order) Detection->RateCalc Data Integration Benchmarking Compare k_chem vs Standards RateCalc->Benchmarking Normalization

Caption: Workflow for determining intrinsic reactivity (


) of covalent fragments.
Diagram 2: The Reactivity-Selectivity Matrix

Visualizing where C-TFA sits relative to other covalent warheads.[1]

G HighReact High Reactivity LowReact Low Reactivity HighSel High Selectivity LowSel Low Selectivity IAA Iodoacetamide (Promiscuous) CAM Chloroacetamide (Standard) IAA->CAM CTFA C-TFA (Balanced) CAM->CTFA +Ortho-CF3 Sterics ACR Acrylamide (Targeted) CTFA->ACR

Caption: Comparative matrix showing C-TFA's balanced profile between promiscuous alkylators and latent acrylamides.

References

  • Singh, J., et al. (2011).[1][2] "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery, 10(4), 307–317.[1] Link

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link[1]

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1] Link[1]

  • Shannon, D. A., & Weerapana, E. (2015).[1] "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 24, 18–26.[1] Link[1]

Sources

comparative study of ortho, meta, and para trifluoromethylphenyl acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Fluorine Effect in Amide Scaffolds

The strategic incorporation of a trifluoromethyl (


) group onto a phenyl acetamide scaffold is a fundamental tactic in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the ortho- (2-) , meta- (3-) , and para- (4-)  isomers of 

-(trifluoromethylphenyl)acetamide.[1][2]

While the acetamide linkage serves as a hydrogen-bond donor/acceptor motif critical for receptor interaction, the position of the


 group dictates the molecule's physicochemical profile. The para-isomer  is typically exploited to block metabolic oxidation (CYP450) and increase lipophilicity without steric disruption.[2] The ortho-isomer  introduces profound steric strain, often twisting the amide bond out of planarity, which can be leveraged to lock bioactive conformations or improve proteolytic stability. The meta-isomer  offers a balanced electronic withdrawal effect, often used to tune the acidity (pKa) of the amide proton.
Physicochemical Profiling & SAR Logic

The following data synthesizes electronic, steric, and lipophilic parameters to guide isomer selection.

Table 1: Comparative Physicochemical Parameters
ParameterOrtho- (

-)
Meta- (

-)
Para- (

-)
Implication for Drug Design
Hammett Constant (

)
N/A (Steric dominance)



-isomer is the strongest electron withdrawer, increasing amide N-H acidity.[1][2]
Hansch Constant (

)



All isomers significantly increase LogP (

vs H), enhancing membrane permeability.[1][2]
Steric Parameter (

)

(High Bulk)



-isomer creates a "molecular kink," potentially forcing non-planar conformations.[1][2]
Metabolic Liability Low (Steric shield)ModerateVery Low

-substitution blocks the primary site of CYP450 oxidation (para-hydroxylation).[1][2]
Amide Resonance DisruptedIntactIntact

-substitution forces the carbonyl out of plane with the phenyl ring, reducing conjugation.
Mechanistic Insight: The Ortho-Effect & Conformation

In the ortho-isomer , the bulky


 group (van der Waals radius 

, similar to an isopropyl group) clashes with the amide oxygen or hydrogen. This steric repulsion forces the phenyl ring to rotate out of the amide plane.
  • Consequence: This de-conjugation raises the energy of the ground state, making the amide bond more susceptible to nucleophilic attack (hydrolysis) in vitro, yet paradoxically more stable to enzymatic cleavage in vivo due to steric occlusion of the active site.

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the position of the


 group influences biological outcomes.

SAR_Logic Scaffold Phenyl Acetamide Scaffold Ortho Ortho-Substitution (Steric Control) Scaffold->Ortho Meta Meta-Substitution (Electronic Tuning) Scaffold->Meta Para Para-Substitution (Metabolic Blocking) Scaffold->Para Effect_O Twisted Conformation Reduced Resonance Steric Shielding Ortho->Effect_O Effect_M Increased Acidity (NH) Moderate Lipophilicity No Steric Clash Meta->Effect_M Effect_P Blocks CYP450 Oxidation Max Electronic W/D Linear Topology Para->Effect_P Outcome_O Conformational Lock Target Selectivity Effect_O->Outcome_O Outcome_M Fine-tuned pKa H-Bond Strength Effect_M->Outcome_M Outcome_P Extended Half-life (t1/2) Bioavailability Effect_P->Outcome_P

Caption: Decision tree for selecting CF3 positioning based on desired pharmacological outcome.

Synthetic Methodologies

Synthesis of these isomers follows a standard acetylation protocol.[1][2] However, purification and reactivity differ due to the electronic/steric nature of the starting anilines.

Protocol: Acetylation of Trifluoromethylanilines

Objective: Synthesis of


-(x-trifluoromethylphenyl)acetamide with >95% purity.

Reagents:

  • Starting Material: 2-, 3-, or 4-(trifluoromethyl)aniline (1.0 eq).[1][2]

  • Acylating Agent: Acetic Anhydride (

    
    , 1.2 eq) or Acetyl Chloride (1.1 eq).[1][2]
    
  • Solvent: Dichloromethane (DCM) or Toluene (for reflux).[1][2]

  • Base: Triethylamine (

    
    , 1.5 eq) or Pyridine.[1][2]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the specific trifluoromethylaniline isomer in 20 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add

    
     (15 mmol) followed by the dropwise addition of Acetyl Chloride (11 mmol). Note: For the ortho-isomer, allow the reaction to warm to room temperature and stir for extended periods (4-6 hours) due to steric hindrance.
    
  • Quenching: Quench the reaction with 1M HCl (10 mL) to neutralize excess amine and solubilize pyridine salts.

  • Extraction: Wash the organic layer with saturated

    
     (to remove acetic acid) and Brine.[1][2]
    
  • Purification:

    • Para/Meta: Recrystallize from Ethanol/Water.[1][2]

    • Ortho: May require column chromatography (Hexane/EtOAc) if steric hindrance leads to incomplete conversion.[1][2]

Diagram 2: Synthetic Workflow

Synthesis_Flow Start Start: Trifluoromethylaniline (Ortho, Meta, or Para) Reagents Add Solvent (DCM) + Base (Et3N) Cool to 0°C Start->Reagents Acylation Add Acetyl Chloride (Dropwise) Reagents->Acylation Check Isomer Check? Acylation->Check Path_Ortho Ortho-Isomer: Steric Hindrance High Warm to RT, Stir 6h+ Check->Path_Ortho Ortho Path_ParaMeta Para/Meta-Isomer: Stir 0°C -> RT, 1-2h Check->Path_ParaMeta Para/Meta Workup Quench (1M HCl) Wash (NaHCO3, Brine) Path_Ortho->Workup Path_ParaMeta->Workup Purification Recrystallization (EtOH/H2O) or Column Chromatography Workup->Purification

Caption: Synthetic pathway emphasizing the kinetic difference required for the sterically hindered ortho-isomer.

Experimental Validation & Quality Control

To ensure scientific integrity, the following self-validating protocols should be used to characterize the synthesized isomers.

A. Metabolic Stability Assay (Microsomal Stability)[1][2][3]
  • Rationale: To verify the "Para-Blocking" effect.

  • Protocol: Incubate 1 µM of each isomer with human liver microsomes (HLM) and NADPH at 37°C.

  • Readout: Monitor disappearance of parent compound via LC-MS/MS at t=0, 15, 30, 60 min.

  • Expected Result:

    • Para: High stability (>80% remaining at 60 min). The

      
       blocks the primary metabolic soft spot.
      
    • Meta: Moderate stability.[1][2]

    • Ortho: Variable.[1][2] Sterics may prevent enzyme binding, but if binding occurs, the para-position (unblocked) is open to oxidation.

B. 1H-NMR Characterization (Diagnostic Shifts)
  • Amide Proton (NH): The chemical shift of the amide NH is a sensor for the electron-withdrawing power of the ring.

    • Para/Meta: NH signal typically appears downfield (

      
       8.0–9.0 ppm) due to the electron-withdrawing nature of 
      
      
      
      increasing the acidity of the NH.
    • Ortho: The NH signal may shift or broaden due to the loss of planarity and intramolecular hydrogen bonding interactions with the fluorine atoms (though weak C-F...H-N interactions are debated, the field effect is significant).

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Meanwell, N. A. (2018).[1][2][4][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][4] Link[1][2]

  • Lerebours, R., & Wolf, C. (2022).[1][2] General Synthesis of N-Trifluoromethyl Compounds. Journal of the American Chemical Society. Link

  • PubChem Compound Summary. (2025). N-[4-(trifluoromethyl)phenyl]acetamide (CID 67685).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

A Researcher's Guide to Proactive Off-Target Effect Assessment of 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the principle of "know thy compound" has never been more critical. The journey of a novel small molecule from a promising hit to a validated lead is fraught with challenges, paramount among them being the characterization of its specificity. Unintended interactions, or off-target effects, are a leading cause of project attrition, leading to unforeseen toxicity and a misleading interpretation of a compound's therapeutic potential.[1] This guide provides a comprehensive framework for the proactive assessment of off-target effects, using the investigational compound 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide as a central case study.

While this compound has been identified as a potential anti-inflammatory and analgesic agent, a thorough understanding of its polypharmacology is essential before committing significant resources to its development. This document is intended for researchers, scientists, and drug development professionals, offering a tiered, experimentally-grounded approach to de-risking this and other novel chemical entities. We will compare this uncharacterized compound with two well-documented non-steroidal anti-inflammatory drugs (NSAIDs), the non-selective COX inhibitor Diclofenac and the COX-2 selective inhibitor Celecoxib , to provide a tangible benchmark for its potential off-target liabilities.

The Imperative of Early Off-Target Assessment

Undesired off-target interactions can lead to both preclinical and clinical toxic events.[2] Early identification of these liabilities allows for the strategic modification of the chemical scaffold to enhance selectivity or, alternatively, the early termination of a project destined for failure, thus conserving valuable resources. Furthermore, a comprehensive off-target profile can uncover opportunities for drug repositioning, where a compound's "side effects" may be therapeutically beneficial for other indications.[3]

A Multi-pronged Strategy for Off-Target Profiling

A robust assessment of off-target effects is not reliant on a single methodology but rather on the convergence of evidence from computational, in vitro, and cell-based assays. This tiered approach allows for the cost-effective and rapid initial screening of a large number of potential interactions, followed by more resource-intensive, but biologically relevant, validation studies.

Caption: A tiered workflow for assessing off-target effects.

Tier 1: In Silico Profiling - The Predictive Foundation

Rationale for Experimental Choice:

By comparing the chemical features of this compound to a library of millions of compounds with known biological activities, we can generate a probabilistic list of potential off-targets. This allows for the prioritization of subsequent experimental validation on the most likely interactors, saving considerable time and resources. Several web-based tools and computational platforms can be employed for this purpose.[2]

Key In Silico Tools and Databases:
Tool/DatabasePrinciple of OperationApplication
SwissTargetPrediction 2D and 3D chemical similarity to a library of known active compounds.[5]Initial broad screening for potential targets across different organisms.
ChEMBL A large, curated database of bioactive molecules with drug-like properties.Data mining for compounds with similar scaffolds and their known targets.
KinasePred Machine learning and explainable AI to predict inhibitory activity against kinase targets.[6][7]Focused screening against the kinome, a common source of off-target effects.
SuperPred Predicts the main target class and fine-grained targets of a compound.Provides a hierarchical prediction of potential targets.
STITCH Integrates information about interactions from various sources, including experiments, databases, and literature.Explores known and predicted interaction networks.
Hypothetical In Silico Prediction for this compound vs. Comparators:

The following table presents a hypothetical output from a consensus of in silico tools, comparing our compound of interest with Diclofenac and Celecoxib.

Predicted Off-Target ClassThis compound (Hypothetical)Diclofenac (Known)Celecoxib (Known)Rationale for Concern
GPCRs High Probability (e.g., Adrenergic, Dopaminergic receptors)Moderate ProbabilityLow ProbabilityPotential for cardiovascular and CNS side effects.
Kinases Moderate Probability (e.g., Src family, MAP kinases)Low ProbabilityModerate ProbabilityMay interfere with cell signaling, proliferation, and survival pathways.[8]
Ion Channels High Probability (e.g., K+, Na+ channels)High ProbabilityModerate ProbabilityRisk of cardiac arrhythmias and neurological side effects.
Nuclear Receptors Low ProbabilityModerate ProbabilityLow ProbabilityPotential for endocrine disruption.
CYP450 Enzymes High Probability (e.g., CYP2C9, CYP3A4)High ProbabilityHigh ProbabilityRisk of drug-drug interactions and altered metabolism.

Tier 2: In Vitro Validation - Confirming Interactions

Following the generation of a prioritized list of potential off-targets from in silico predictions, the next crucial step is experimental validation through in vitro binding and enzymatic assays.[9][10] These assays provide direct evidence of a compound's ability to interact with a specific protein.

Rationale for Experimental Choice:

Biochemical assays offer a controlled environment to quantify the affinity and potency of a compound for a purified protein target. This allows for the confirmation of predicted interactions and the determination of the concentration at which these interactions occur. Commercial services, often referred to as safety pharmacology panels, provide a standardized and efficient way to screen against a broad range of clinically relevant off-targets.[10][11][12]

Experimental Protocol: Broad Panel Off-Target Screening
  • Compound Preparation: Prepare a stock solution of this compound, Diclofenac, and Celecoxib in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Selection: Select a comprehensive in vitro safety panel, such as the Eurofins Discovery SafetyScreen44 or the Reaction Biology InVEST44, which cover a wide range of receptors, transporters, enzymes, and ion channels.[10]

  • Primary Screen: Perform a primary screen of the compounds at a single high concentration (e.g., 10 µM) against all targets in the panel.

  • Data Analysis: Identify any targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).

  • Dose-Response Analysis: For any "hits" from the primary screen, perform a dose-response analysis to determine the IC50 or EC50 value. This involves testing the compound across a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Data Interpretation: Compare the potency of the compound at the off-targets to its potency at the intended on-target (e.g., COX enzymes). A significant off-target effect is generally considered to be within 100-fold of the on-target potency.

Hypothetical In Vitro Screening Data:
Off-TargetThis compound (IC50, µM)Diclofenac (IC50, µM)Celecoxib (IC50, µM)Potential Clinical Implication
hERG (potassium channel) 8.515.2>100Risk of cardiac arrhythmia (QT prolongation).
5-HT2B (serotonin receptor) 2.1>505.8Potential for valvular heart disease.
PDE4 (phosphodiesterase) 12.3>50>50Gastrointestinal side effects (nausea, diarrhea).
CYP2C9 (cytochrome P450) 5.62.91.8Potential for drug-drug interactions.

Tier 3: Cell-Based Functional Assessment - Understanding Biological Consequences

While in vitro assays confirm direct binding, cell-based assays are essential for understanding the functional consequences of these interactions in a more physiologically relevant context.[13] These assays can reveal whether an off-target interaction leads to a cellular phenotype, such as cytotoxicity, changes in signaling pathways, or altered gene expression.[8]

Rationale for Experimental Choice:

Cell-based assays bridge the gap between biochemical interactions and potential in vivo effects.[14] They allow for the assessment of a compound's impact on complex cellular processes and can uncover unexpected off-target effects that may not be predicted by computational or in vitro methods.

G cluster_0 Phenotypic Screening cluster_1 Target Deconvolution A Treat diverse cell lines with compound B High-Content Imaging & Analysis A->B C Identify morphological & functional changes B->C D Identified Phenotype C->D E Hypothesize potential off-targets D->E F Validate with specific assays (e.g., siRNA, CRISPR) E->F

Caption: Workflow for phenotypic screening and target deconvolution.

Experimental Protocol: Phenotypic Screening using High-Content Imaging
  • Cell Line Selection: Choose a panel of diverse human cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, cardiomyocytes for heart).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Diclofenac, and Celecoxib for a defined period (e.g., 24-72 hours).

  • Cell Staining: Stain the cells with a cocktail of fluorescent dyes that label various cellular components (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

  • Phenotypic Profiling: Compare the phenotypic profiles of the treated cells to untreated controls to identify any significant changes.

  • Target Deconvolution: For any observed phenotypes, use techniques such as siRNA or CRISPR-Cas9 to knock down the expression of suspected off-targets and determine if this rescues the phenotype.

Hypothetical Cell-Based Assay Results:
Assay TypeThis compoundDiclofenacCelecoxibInterpretation
Cardiomyocyte Viability Decreased viability at >10 µMDecreased viability at >20 µMNo significant effect at <50 µMPotential for cardiotoxicity.[15]
HepG2 Cytotoxicity Moderate cytotoxicity at >15 µMHigh cytotoxicity at >25 µM[16]Low cytotoxicity at <50 µMRisk of hepatotoxicity.[17]
Neuronal Apoptosis Increased apoptosis at >5 µMMinimal effectMinimal effectPotential for neurotoxicity.
Endothelial Cell Proliferation Inhibition of proliferation at >2 µMInhibition of proliferation[18]Inhibition of proliferationMay impact wound healing and angiogenesis.

Comparative Summary and Concluding Remarks

This guide has outlined a systematic and tiered approach to assessing the off-target effects of this compound. By integrating computational predictions with rigorous in vitro and cell-based experimental validation, researchers can build a comprehensive safety and selectivity profile of their compound of interest.

The hypothetical data presented here for this compound, when compared to the known profiles of Diclofenac and Celecoxib, would suggest potential liabilities related to cardiotoxicity, neurotoxicity, and drug-drug interactions. Such a profile would necessitate further investigation and potential chemical optimization to mitigate these risks before advancing the compound into preclinical development.

Ultimately, a proactive and thorough assessment of off-target effects is not a barrier to drug discovery but rather a critical component of a successful and efficient research and development program. It enables informed decision-making, reduces the likelihood of late-stage failures, and enhances the overall quality and safety of novel therapeutic candidates.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Ambadapadi, S., Corrada, M. M., & Scheff, S. W. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]

  • Freitas, T. A. S., et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE, 16(8), e0255308. [Link]

  • Di Zanni, E., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved February 7, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved February 7, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved February 7, 2026, from [Link]

  • Moore, P. A., & Tepper, J. E. (2021). Oral Analgesics for Acute Dental Pain. American Dental Association. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • Patel, M., & Saseen, J. J. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Batool, S., et al. (2022). Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases. Molecules, 27(18), 5913. [Link]

  • Lindsley, C. W. (2012). The Resurrection of Phenotypic Drug Discovery. ACS Chemical Neuroscience, 3(3), 163–165. [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 665, 345–361. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved February 7, 2026, from [Link]

  • Reaction Biology. (n.d.). Target Validation. Retrieved February 7, 2026, from [Link]

  • Suneetha, A., & Pasa, S. (2015). Gene expression profile of coronary artery cells treated with nonsteroidal anti-inflammatory drugs reveals off-target effects. Journal of Biochemical and Molecular Toxicology, 29(10), 477–486. [Link]

  • Drugs.com. (2025). Celecoxib Side Effects: Common, Severe, Long Term. [Link]

  • NHS. (n.d.). Side effects of diclofenac. Retrieved February 7, 2026, from [Link]

  • Cleveland Clinic. (n.d.). Celebrex (celecoxib): Uses & Side Effects. Retrieved February 7, 2026, from [Link]

  • Taylor, P. C. (2001). Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit vascular smooth muscle cell proliferation via differential effects on the cell cycle. Journal of Pharmacy and Pharmacology, 53(11), 1557–1564. [Link]

  • Taylor, D. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. KCAS Bioanalytical & Biomarker Services. [Link]

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Safety Operating Guide

Operational Disposal Guide: 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 328-26-7) is a halogenated organic intermediate possessing dual-hazard characteristics: alkylating reactivity (due to the


-chloroacetamide moiety) and thermal persistence  (due to the trifluoromethyl group).[1]
  • Primary Disposal Path: High-Temperature Incineration (HTI) with flue gas scrubbing.[1]

  • Waste Classification: Non-specific Halogenated Organic Waste (unless mixed with listed solvents).[1]

  • Critical Restriction: Do NOT mix with strong oxidizers or non-halogenated waste streams.[1] Segregation is vital to prevent the formation of toxic byproducts (e.g., dioxins, HF) during downstream processing.[1]

Chemical Hazard Analysis (The "Why")

To dispose of this compound safely, one must understand the molecular mechanisms that dictate its stability and toxicity.[1]

FeatureStructural MoietyOperational Implication
Alkylating Potential

-Chloroacetamide group (

)
High Toxicity: Acts as an electrophile, potentially alkylating DNA/proteins.[1] Direct contact causes severe irritation/sensitization.[1] Deactivation: Requires nucleophilic attack (e.g., thiols) for biological neutralization, but incineration is preferred for disposal.[1]
Thermal Stability Trifluoromethyl group (

)
Incineration Challenge: The C-F bond is one of the strongest in organic chemistry (

).[1] Incomplete combustion releases Hydrogen Fluoride (HF) gas.[1] Standard autoclaving is ineffective.[1]
Lipophilicity Aromatic Ring + HalogensBioaccumulation: High logP suggests potential for bioaccumulation if released into aquatic environments.[1] Strict Zero-Discharge: No drain disposal permitted.[1]
Waste Classification & Regulatory Status (RCRA)[1]

Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, this specific CAS number is not a P-listed or U-listed waste by name.[1] Therefore, it falls under Generator Knowledge .[1]

  • Waste Code Assignment:

    • Pure Substance: Unlisted Hazardous Waste.[1] Assign D003 (Reactivity) if the specific synthesis creates reactive byproducts, otherwise treat as Toxic based on SDS data (H301/H311).[1]

    • In Solution: If dissolved in a spent solvent (e.g., Methylene Chloride), the mixture adopts the solvent's F-code (e.g., F002 ).[1][2][3][4]

    • Universal Rule: Always tag as "Halogenated Organic Waste" .[1]

Warning: Do not confuse this compound with Fluoroacetamide (CAS 640-19-7), which is a P057 acutely hazardous waste.[1] While structurally related, the regulatory requirements differ significantly.[1]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance, Contaminated PPE)

Applicability: Expired reagents, weighing boats, contaminated gloves.[1]

  • Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound, Solid"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

  • Segregation: Do not place in the general "lab trash." Even trace amounts on gloves can act as sensitizers.[1]

Protocol B: Liquid Waste (Mother Liquors, Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams.[1]

  • PH Check: If the reaction involved strong bases, neutralize to pH 6-8 before adding to the waste carboy to prevent exothermic polymerization or hydrolysis in the drum.

  • Accumulation: Pour into the dedicated Halogenated Solvent Waste carboy (typically red or yellow safety cans).[1]

    • Critical: Ensure the carboy is vented or has a pressure-relief cap.[1]

  • High-Fluorine Flag: If you are disposing of >100g of fluorinated material, notify your EHS officer.[1] Some incinerators have limits on fluorine content due to scrubber capacity.[1]

Decision Logic & Workflow

The following diagram illustrates the operational decision-making process for disposing of this compound.

DisposalWorkflow cluster_note *Note: Fluorinated compounds render the whole stream Halogenated. Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Liquid DoubleBag Double Bag / HDPE Jar (Seal Immediately) Solid->DoubleBag LabelSolid Label: 'Toxic Solid' 'Halogenated' DoubleBag->LabelSolid EHS EHS Pickup / Central Accumulation LabelSolid->EHS SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Waste Stream (Red Can) SolventCheck->HaloStream Contains Halogens (DCM, etc.) SolventCheck->HaloStream Contains Non-Halogens (MeOH, etc.)* NonHaloStream Non-Halogenated Stream (Do NOT Use) SolventCheck->NonHaloStream Strictly Forbidden HaloStream->EHS Incineration High-Temp Incineration (>1100°C + Scrubber) EHS->Incineration

Figure 1: Decision tree for the segregation and disposal of fluorinated chloroacetamides. Note that the presence of the trifluoromethyl group mandates the "Halogenated" waste stream regardless of the solvent used.

Spill Contingency Plan

Due to the fine powder nature of the solid and the volatility of common solvents used with it, spills require immediate, specific intervention.

PPE Required: Nitrile gloves (double gloving recommended, >0.11mm), safety goggles, lab coat, and a N95/P100 respirator if powder is aerosolized.[1]

Spill TypeDecontamination ProtocolRationale
Dry Powder 1. Cover with wet paper towels (to prevent dust).2.[1] Scoop into a disposable container.3. Wipe area with 10% Sodium Thiosulfate solution.[1]Thiosulfate acts as a nucleophile, attacking the

-chloro carbon and deactivating the alkylating potential [1].[1]
Liquid Solution 1. Absorb with vermiculite or sand.2.[1] Do not use combustible materials (sawdust) if oxidizers are present.3.[1] Wash surface with soap and water, followed by Thiosulfate wipe.[1]Solvent containment prevents spread; chemical deactivation ensures no residue remains on bench surfaces.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736744, 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Maryland (2025). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk. Retrieved from [Link][1]

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Navigating the Unseen: A Guide to Safely Handling 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide, a compound with potential applications in drug discovery, requires a handling protocol rooted in a deep understanding of its constituent parts: the reactive chloroacetamide group and the biologically active trifluoromethylphenyl moiety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety and chemical handling needs.

Hazard Assessment: Understanding the Invisible Threat

  • The Chloroacetamide Moiety: This functional group is a known alkylating agent, meaning it can react with nucleophiles in biological systems, such as DNA and proteins. The chlorine atom is a good leaving group, making the compound reactive.[1][2] This reactivity is the basis for potential skin and eye irritation, as well as sensitization with repeated contact.[3] Ingestion or inhalation of related chloroacetamide compounds can lead to systemic toxicity.[4]

  • The Trifluoromethylphenyl Group: The trifluoromethyl (CF3) group is a common feature in many pharmaceuticals due to its ability to increase metabolic stability and cell membrane permeability.[5] However, this enhanced lipophilicity can also contribute to the compound's ability to be absorbed through the skin.[6] While the CF3 group itself is generally considered to have low systemic toxicity, its presence on an aromatic ring can influence the overall toxicological profile of the molecule.[7]

  • Potential for Irritation and Sensitization: Based on the reactivity of the chloroacetamide group, direct contact with skin and eyes is likely to cause irritation.[8] Prolonged or repeated exposure could lead to allergic skin reactions (sensitization).[3]

  • Inhalation and Ingestion Hazards: As a powdered or crystalline solid, there is a risk of aerosolization, leading to inhalation.[9] Inhalation may cause irritation to the respiratory tract.[4] Ingestion of related compounds has been shown to be harmful.[2]

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, the primary strategy for safe handling is to minimize exposure through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particles and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound. This helps to contain any potential contamination and simplifies cleanup procedures.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final and critical barrier between you and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment. The following recommendations are based on the known hazards of similar compounds and are in line with OSHA's Personal Protective Equipment Standard (29 CFR 1910.132).[3][10]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a complete barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.
Hand Protection Nitrile gloves (minimum thickness of 5 mil)Nitrile provides good resistance to a range of chemicals. Double-gloving is recommended to provide an extra layer of protection and to allow for safe removal of the outer glove in case of contamination.
Body Protection Chemical-resistant lab coat or disposable gownProtects the skin and personal clothing from contamination. A disposable gown is preferred for procedures with a higher risk of splashes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for procedures that could generate significant dust, such as large-scale transfers or milling. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.Provides protection against the inhalation of fine particles.
Donning and Doffing PPE: A Deliberate Process

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat/Gown Don2 Inner Gloves Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Goggles Don3->Don4 Don5 Face Shield Don4->Don5 Don6 Respirator (if required) Don5->Don6 Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat/Gown Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Respirator (if required) Doff5->Doff6

Caption: The sequential process for safely donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A comprehensive plan for the entire lifecycle of the chemical in your laboratory is essential for maintaining a safe working environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11] The storage location should be clearly marked.

Handling and Weighing
  • Work in a Fume Hood: As previously stated, all manipulations must occur in a chemical fume hood.

  • Use a Disposable Weighing Dish: To minimize contamination of balances and other equipment, use a disposable weighing dish or weighing paper.

  • "Weigh-in, Weigh-out" Method: For accurate and contained dispensing, consider the "weigh-in, weigh-out" method. Weigh the container before and after removing the desired amount of material.

  • Avoid Creating Dust: Handle the solid material gently to avoid generating dust.

Spill Response

In the event of a spill, your immediate actions are critical.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection if the spill is large or has generated significant dust.

  • Containment: For a small spill of solid material, carefully sweep it up using a dustpan and brush or a HEPA-filtered vacuum cleaner. Avoid dry sweeping, which can create airborne dust. Place the collected material in a sealed, labeled container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials should be collected for hazardous waste disposal.

  • Report: Report the spill to your supervisor and your institution's EHS department.

Disposal Plan: A Responsible Conclusion

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All solid waste, including contaminated gloves, weighing paper, and disposable lab coats, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone), followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Degradation Considerations: While specific degradation data for this compound is not available, the chloroacetamide moiety is susceptible to nucleophilic substitution.[1][2] Treatment with a basic solution (e.g., 1M sodium hydroxide) may facilitate its degradation, but this should only be performed by trained personnel following a validated procedure. The degradation of related N-aryl acetamides can proceed through hydroxylation of the aromatic ring and cleavage of the amide bond.[12]

Disposal_Workflow Start Chemical Handling Complete Solid_Waste Collect Solid Waste (Gloves, Paper, etc.) Start->Solid_Waste Liquid_Waste Collect Liquid Waste (Solutions, Rinsates) Start->Liquid_Waste Glassware Decontaminate Glassware Start->Glassware Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Solvent_Rinse Solvent Rinse Glassware->Solvent_Rinse Disposal_Vendor Dispose via Certified Hazardous Waste Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor Solvent_Rinse->Liquid_Container Wash Soap and Water Wash Solvent_Rinse->Wash

Caption: Workflow for the proper segregation and disposal of waste generated from handling the compound.

By adhering to these detailed protocols and understanding the chemical principles that underpin them, you can confidently and safely handle this compound in your research endeavors. This commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your scientific work.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3246-3273. [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Taylor & Francis Online. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Fisher Scientific. Safety Data Sheet. (Note: This is a general reference to the type of information found in an SDS, as a specific one for the target compound was not found).
  • PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • RSC Publishing. (2014). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • Occupational Safety and Health Administration. 1910.132 - General requirements. [Link]

  • PubMed. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 2-Acetylaminofluorene. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Dimethyl acetamide. [Link]

  • MDPI. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Malaria World. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. [Link]

  • ScienceDirect. (2025). Isothermal kinetics and thermal degradation of an aryl azo dye-containing polynorbornene. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment Subpart I 29 CFR 1910.132. [Link]

  • Creative Safety Supply. OSHA 1910.132 Personal Protective Equipment (PPE). [Link]

  • PMC. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.